molecular formula C5H5N B057733 Pyridine-d5 CAS No. 7291-22-7

Pyridine-d5

货号: B057733
CAS 编号: 7291-22-7
分子量: 84.13 g/mol
InChI 键: JUJWROOIHBZHMG-RALIUCGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine-d5 is a deuterated analog of pyridine where five hydrogen atoms have been replaced by the stable isotope deuterium (²H or D), resulting in a chemical formula of C5D5N. This high-purity deuterated solvent is primarily employed as an inert, non-aqueous medium in Nuclear Magnetic Resonance (NMR) spectroscopy. Its principal value lies in its ability to provide a deuterium lock signal for the NMR instrument, ensuring magnetic field stability and enabling the acquisition of high-resolution spectra. Furthermore, the deuterium atoms act as an internal chemical shift reference, typically reported at δ 7.19, 7.55, and 8.71 ppm for the residual solvent peaks. The near-complete absence of proton signals from the solvent matrix minimizes background interference, allowing for clear observation and accurate quantification of the ^1H NMR signals from the analyte of interest dissolved within it.

属性

IUPAC Name

2,3,4,5,6-pentadeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993690
Record name (~2~H_5_)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a disagreeable odor; [NTP]
Record name Pyridine-d5
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13664
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

15.0 [mmHg]
Record name Pyridine-d5
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13664
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7291-22-7
Record name Pyridine-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7291-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H5)Pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_5_)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H5)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-d5 (C₅D₅N), also known as pentadeuteropyridine or perdeuteriopyridine, is the isotopically substituted form of pyridine (B92270) where all five hydrogen atoms have been replaced with deuterium (B1214612). This deuteration confers specific properties that make it an invaluable tool in a range of scientific disciplines, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy where it serves as a high-purity solvent.[1] Furthermore, the principles underlying its utility are central to the field of drug development, where the strategic incorporation of deuterium can significantly enhance the pharmacokinetic profiles of therapeutic agents through the kinetic isotope effect.[2]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, detailed experimental protocols for its characterization, and a discussion of its applications in modern research.

Core Properties of this compound

The substitution of protium (B1232500) with deuterium results in a slight increase in molecular weight and density compared to its non-deuterated counterpart, while other physical properties remain largely similar.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental setups.

PropertyValueReference(s)
Molecular Formula C₅D₅N[3][4]
Molecular Weight 84.13 g/mol [1][5]
CAS Number 7291-22-7[1][5]
Appearance Colorless liquid[5][6]
Odor Disagreeable, fish-like[5][7]
Density 1.05 g/mL at 25 °C[1][6]
Melting Point -41 °C[1][8]
Boiling Point 114.4 °C[1][6]
Flash Point 17 °C (62.6 °F)[1][9]
Refractive Index (n20/D) 1.506[1][6]
Isotopic Purity ≥99.5 atom % D[1][9]
Solubility Soluble in water, alcohol, ether, acetone, and benzene.[6][10]
pH 8.5 (0.2 g/L)[1][11]
Spectroscopic Properties

The spectroscopic signature of this compound is fundamental to its primary application as an NMR solvent. The key spectral data are outlined below.

Spectroscopic DataValuesReference(s)
¹H NMR Residual peaks at δ 8.74, 7.58, and 7.22 ppm.[12][13]
¹³C NMR Peaks at δ 150.35, 135.91, and 123.87 ppm.[12][13]
Mass Spectrum (EI) Molecular Ion (M+) at m/z 84.[5][14]
Infrared (IR) Spectrum The infrared and Raman spectra have been extensively recorded over the range of 300–4000 cm⁻¹, showing characteristic shifts from non-deuterated pyridine due to the C-D bonds.[1][6][9]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following protocols provide a framework for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire a ¹H NMR spectrum of a compound of interest using this compound as the solvent.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the analyte into a clean, dry vial. The precise amount depends on the compound's molecular weight and the spectrometer's sensitivity.[5]

    • Add approximately 0.6-0.7 mL of this compound to the vial.[5]

    • Gently swirl or vortex the vial to ensure the analyte is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.[5]

  • Instrument Parameters (Example: 400 MHz Spectrometer):

    • Spectrometer: Varian Unity INOVA 400MHz or equivalent.[15]

    • Temperature: 363 K (or as required by the experiment).[15]

    • Pulse Sequence: Standard Varian pulse sequences (e.g., s2pul).[15]

    • Referencing: Reference the spectrum to the residual solvent peak of this compound (e.g., the low-field signal at 8.74 ppm).[15]

    • Data Processing: Apply appropriate weighting functions (e.g., sine bell or Gaussian) and zero-fill in all dimensions before Fourier Transformation to enhance resolution.[15]

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and isotopic purity.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). A concentration of approximately 1 µg/mL is typically sufficient.

  • Instrumentation and Conditions (Example: GC-MS with Electron Ionization):

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile compounds like this compound.[16]

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness).[16]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]

    • Oven Program: Initial temperature of 70°C (hold for 2 min), then ramp at 10°C/min to 200°C.[16]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Source Temperature: 230°C.[16]

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis:

    • The resulting mass spectrum should show a prominent molecular ion peak at m/z 84, corresponding to [C₅D₅N]⁺•.

    • Analyze the isotopic distribution to confirm the high level of deuteration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To record the infrared spectrum of this compound to identify its characteristic vibrational modes.

Methodology:

  • Sample Preparation:

    • For liquid samples, a small drop of this compound can be placed between two KBr or NaCl plates to form a thin film.

    • Alternatively, a gas-phase spectrum can be obtained by injecting a small amount into an evacuated gas cell.

  • Instrumentation and Conditions:

    • Spectrometer: A high-resolution FTIR spectrometer (e.g., Perkin-Elmer Spectrum GX).

    • Technique: Transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ or better.

    • Procedure: Record a background spectrum of the empty cell or clean plates. Then, record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum. The sample should be handled under a nitrogen atmosphere to minimize exposure to atmospheric moisture.

Key Applications and Workflows

Synthesis of this compound

This compound is typically synthesized via a palladium-catalyzed hydrogen/deuterium exchange reaction between pyridine and heavy water (D₂O).[8][9] This process involves passing pyridine vapor and heavy water over a heated catalyst.

G Synthesis of this compound Pyridine Pyridine (C₅H₅N) Reactor Heated Flow Reactor (Vapor Phase) Pyridine->Reactor D2O Heavy Water (D₂O) D2O->Reactor Catalyst Palladium Catalyst Catalyst->Reactor facilitates exchange Purification Purification (Distillation) Reactor->Purification H/D Exchange Product This compound (C₅D₅N) Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in NMR Spectroscopy

This compound's primary role is as a deuterated solvent for NMR spectroscopy. Its function is to dissolve the analyte without producing large solvent signals in the ¹H NMR spectrum that would otherwise obscure signals from the compound of interest.

G Use of this compound in NMR Spectroscopy Analyte Analyte (Compound of Interest) NMR_Tube Prepare NMR Sample Analyte->NMR_Tube PyridineD5 This compound Solvent PyridineD5->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Spectrum High-Resolution Spectrum (Analyte signals clear, solvent signals minimized) Spectrometer->Spectrum Acquire Data Analysis Data Analysis & Structure Elucidation Spectrum->Analysis

Caption: Experimental workflow for NMR analysis using this compound.

Role in Drug Development: The Kinetic Isotope Effect

In drug development, replacing hydrogen with deuterium at a metabolically active site on a drug molecule can slow down its rate of metabolism. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break the C-D bond, which can slow down metabolic reactions catalyzed by enzymes like Cytochrome P450.[6][10] While this compound itself is a solvent, the principle of its creation is applied to drug candidates containing pyridine rings.

G Kinetic Isotope Effect in Drug Metabolism cluster_0 Non-Deuterated Drug cluster_1 Deuterated Drug Drug_H Drug with C-H bond Metabolism_H CYP450 Metabolism (Rate = kH) Drug_H->Metabolism_H Fast Metabolite_H Metabolite Metabolism_H->Metabolite_H Outcome Result: kH > kD - Slower Metabolism - Increased Drug Half-Life - Improved Pharmacokinetics Drug_D Drug with C-D bond Metabolism_D CYP450 Metabolism (Rate = kD) Drug_D->Metabolism_D Slow Metabolite_D Metabolite Metabolism_D->Metabolite_D Metabolism_D->Outcome Leads to

Caption: Deuteration slows metabolism via the Kinetic Isotope Effect.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[9] It can cause irritation to the skin, eyes, and respiratory tract.[9][12]

  • Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Ground and bond containers when transferring material to prevent static discharge.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[9] Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a cornerstone deuterated solvent with well-characterized physical, chemical, and spectroscopic properties. Its utility extends from providing a clear analytical window in NMR spectroscopy to illustrating the powerful concept of the kinetic isotope effect, a strategy increasingly employed in modern drug design to enhance the metabolic stability and therapeutic efficacy of new chemical entities. A thorough understanding of its properties, handling requirements, and applications is essential for researchers and scientists leveraging this versatile chemical tool.

References

A Technical Guide to the Physical and Chemical Properties of Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-d5 (C₅D₅N), also known as pentadeuteropyridine, is the deuterated isotopologue of pyridine (B92270).[1] In this compound, all five hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612) atoms.[2] This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy where it serves as a high-purity solvent.[3] Its properties are also of significant interest in mechanistic studies, drug metabolism, and the synthesis of labeled compounds.[4] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, along with relevant experimental methodologies.

Core Physical and Chemical Properties

This compound is a colorless liquid with a characteristic, disagreeable odor.[5] It is a stable, yet hygroscopic, heterocyclic aromatic compound.[6] Its fundamental properties are largely similar to that of its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.

Table 1: Summary of Physical and Chemical Properties

Property Value Source(s)
IUPAC Name 2,3,4,5,6-pentadeuteriopyridine [1]
Molecular Formula C₅D₅N [7]
Molecular Weight 84.13 g/mol [1][8][9]
Density 1.05 g/mL at 25 °C [3][4]
Boiling Point 114.4 - 116 °C [4][6]
Melting Point -41 °C to -42 °C [10][11]
Flash Point 17 - 20 °C (62.6 - 68 °F) [4][12]
Refractive Index (n20/D) 1.506 - 1.5077 [4][8]
Vapor Pressure 26.7 hPa at 25 °C [4]
pH 8.5 (0.2 g/L solution)

| Solubility | Soluble in water, alcohol, ether, acetone, and benzene. |[5][10] |

Isotopic Purity and Stability

The utility of this compound, especially in NMR spectroscopy, is critically dependent on its isotopic purity. Commercial grades are typically available with high levels of deuterium enrichment.

Table 2: Commercial Purity Specifications

Specification Typical Value Source(s)
Isotopic Purity (Atom % D) ≥99.5% to ≥99.94% [3][9]
Chemical Purity (CP/GC) ≥99.0% to ≥99.5% [6][9]

| Water Content | ≤0.02% to ≤0.1% |[12][13] |

For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere due to its hygroscopic nature.[6][9][14]

Spectroscopic Profile

The spectroscopic characteristics of this compound are fundamental to its application and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is predominantly used as an NMR solvent, particularly for analytes that require a basic or aromatic solvent system.[3] Its key advantage is the near-complete absence of proton signals, which allows for the unambiguous observation of analyte signals.[15] The very low intensity residual proton signals can be used as a reference.

Table 3: Typical Residual NMR Chemical Shifts

Nucleus Position Chemical Shift (ppm) Source(s)
¹H H-2/6 (α) ~8.74 [15]
H-4 (γ) ~7.58 [15]
H-3/5 (β) ~7.22 [15]
¹³C C-1 (α) ~149.5 [8]
C-2 (β) ~123.5 [8]

| | C-3 (γ) | ~135.5 |[8] |

The logical relationship between the molecular structure of this compound and its key characteristics is outlined below.

G main This compound (C₅D₅N) phys Physical Properties main->phys chem Chemical Properties main->chem spec Spectroscopic Data main->spec app Applications main->app p1 Density: 1.05 g/mL phys->p1 p2 BP: ~115 °C phys->p2 p3 MP: ~-41 °C phys->p3 p4 Solubility phys->p4 c1 Weakly Basic chem->c1 c2 Aromatic System chem->c2 c3 Hygroscopic chem->c3 s1 ¹H & ¹³C NMR spec->s1 s2 IR & Raman spec->s2 s3 Mass Spectrometry spec->s3 a1 NMR Solvent app->a1 a2 Isotopic Tracer app->a2 a3 Synthesis app->a3

Caption: Core properties and applications of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for confirming the structure of this compound. The complete Infrared and Raman spectra have been recorded and assigned, with the observed frequency shifts compared to non-deuterated pyridine providing definitive evidence of deuteration.[5][16][17] These techniques are crucial for quality control and for studying intermolecular interactions, such as hydrogen bonding with surface silanol (B1196071) groups.[18]

Experimental Protocols

Synthesis of this compound

A common and effective method for preparing this compound is through a palladium-catalyzed hydrogen/deuterium (H/D) exchange reaction.[3][17]

Methodology:

  • Catalyst Preparation: A suitable palladium catalyst (e.g., palladium on alumina) is activated.

  • Reaction Setup: The catalyst is placed in a reaction vessel that can be heated.

  • H/D Exchange: Pyridine vapor is passed over the heated catalyst in the presence of a deuterium source, typically heavy water (D₂O) vapor.[17]

  • Recirculation: The gas-phase mixture is often recirculated over the catalyst to maximize the degree of deuteration.

  • Condensation and Collection: The deuterated pyridine vapor is cooled and condensed to a liquid.

  • Purification: The collected liquid is purified, typically by distillation, to remove any residual water and non-deuterated or partially deuterated pyridine.

G cluster_reactants Reactants cluster_process H/D Exchange Process cluster_purification Product Recovery pyridine Pyridine (C₅H₅N) Vapor reaction Gas-Phase Reaction & Recirculation pyridine->reaction d2o Heavy Water (D₂O) Vapor d2o->reaction catalyst Heated Palladium Catalyst catalyst->reaction catalysis condense Condensation reaction->condense Deuterated Vapor purify Purification (e.g., Distillation) condense->purify product This compound (C₅D₅N) Product purify->product

Caption: Workflow for the synthesis of this compound.

Quality Control and Characterization Workflow

Confirming the identity, chemical purity, and isotopic enrichment of this compound is essential. A multi-technique approach is standard.

Methodology:

  • Gas Chromatography (GC): The chemical purity is determined by GC, which separates volatile impurities. A purity of >99% is typical.[6]

  • NMR Spectroscopy: ¹H NMR is used to determine the isotopic purity by integrating the residual proton signals against a known standard. ¹³C NMR confirms the carbon backbone.

  • Mass Spectrometry (MS): MS confirms the molecular weight, showing a mass shift of +5 compared to non-deuterated pyridine.

  • Karl Fischer Titration: This method is used to precisely quantify the water content.[12][13]

  • FTIR Spectroscopy: FTIR is used to confirm the identity of the compound by comparing its vibrational spectrum to a reference spectrum, verifying the presence of C-D bonds.

G cluster_analysis Analytical Techniques cluster_results Parameter Confirmation start This compound Sample gc Gas Chromatography (GC) start->gc nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms kf Karl Fischer Titration start->kf purity Chemical Purity gc->purity iso Isotopic Enrichment nmr->iso mw Molecular Weight (M+5) ms->mw water Water Content kf->water final Certificate of Analysis purity->final iso->final mw->final water->final

Caption: Standard workflow for this compound characterization.

Applications in Research and Development

Beyond its primary role as an NMR solvent, this compound is utilized in several advanced applications:

  • Mechanistic Studies: The kinetic isotope effect associated with the C-D bond can be exploited to probe reaction mechanisms.

  • Drug Metabolism and Pharmacokinetics (DMPK): Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry due to their co-eluting properties and distinct mass.

  • Material Science: It serves as a probe molecule to investigate the structure and pore shapes of materials using solid-state ²H NMR.[19][20]

  • Synthesis: It is used as a deuterated building block or a non-interfering basic solvent in the synthesis of complex labeled molecules.[5][21]

Safety and Handling

This compound shares the same hazards as pyridine. It is a highly flammable liquid and vapor.[6] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin and eyes.[1]

  • GHS Hazard Codes: H225, H302, H312, H315, H319, H332.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to Pyridine-d₅ for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on pyridine-d₅ (pentadeuteropyridine), a critical deuterated solvent and reagent for professionals in research, chemical sciences, and drug development. Below, you will find its core physicochemical properties, detailed experimental protocols for its synthesis and application in Nuclear Magnetic Resonance (NMR) spectroscopy, and a logical workflow diagram for its use in NMR analysis.

Core Properties of Pyridine-d₅

Pyridine-d₅ is the isotopologue of pyridine (B92270) where all five hydrogen atoms on the aromatic ring are substituted with deuterium (B1214612), a heavy isotope of hydrogen. This substitution makes it an invaluable solvent for ¹H NMR spectroscopy, as it does not produce a large solvent signal that would otherwise obscure the signals from the analyte.

Quantitative Data Summary

The fundamental properties of pyridine-d₅ are summarized in the table below for quick reference.

PropertyValueCitations
Chemical Formula C₅D₅N[1][2][3]
Molecular Weight 84.13 g/mol [1][2][4]
CAS Number 7291-22-7[1][2][3]
Density 1.05 g/mL at 25 °C
Boiling Point 114.4 °C
Melting Point -41 °C
Isotopic Purity Typically ≥99.5 atom % D

Experimental Protocols

Detailed methodologies for the synthesis of pyridine-d₅ and its primary application in NMR spectroscopy are outlined below. These protocols are intended to serve as a comprehensive guide for laboratory implementation.

Synthesis of Pyridine-d₅ via Hydrogen Isotope Exchange

Modern synthetic strategies for producing deuterated pyridines often involve direct hydrogen-deuterium (H/D) exchange on the pyridine ring, which is more efficient than de novo ring synthesis with deuterated precursors. Iridium-catalyzed H/D exchange is a prominent method.

Objective: To achieve high levels of deuterium incorporation into the pyridine ring using an iridium catalyst and a deuterium source.

Materials:

  • Pyridine

  • Heavy water (D₂O) or Deuterium gas (D₂) as the deuterium source

  • Iridium(I) or Iridium(III) precatalyst (e.g., [Ir(cod)Cl]₂ activated with a ligand)

  • Anhydrous solvent (e.g., THF, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Methodology:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the iridium precatalyst and appropriate ligand are dissolved in the anhydrous solvent. The mixture is stirred to form the active catalyst complex.

  • Reaction Setup: To the activated catalyst solution, add pyridine. The flask is then charged with the deuterium source. If using D₂O, it is added directly to the reaction mixture. If using D₂ gas, the flask is evacuated and backfilled with D₂ to the desired pressure.[4]

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously for a set duration (e.g., 4-24 hours). Reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR or mass spectrometry to determine the degree of deuterium incorporation.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation, to separate the pyridine-d₅ from the catalyst residues and any remaining starting material.

  • Characterization: The final product's isotopic purity is confirmed using ¹H NMR spectroscopy (by observing the disappearance of proton signals) and mass spectrometry (to confirm the mass shift).

Protocol for NMR Sample Preparation and Analysis

Pyridine-d₅ is widely used as a solvent for NMR analysis of compounds that are soluble in pyridine, particularly when analyzing aromatic or heterocyclic compounds where solvent-analyte interactions can provide structural information.

Objective: To prepare a high-quality NMR sample of an analyte using pyridine-d₅ and acquire a high-resolution NMR spectrum.

Materials:

  • Analyte (solid or liquid)

  • Pyridine-d₅ (≥99.5 atom % D)

  • 5 mm NMR tube (clean and dry)

  • Pipettes or syringes

  • Vortex mixer (optional)

  • Filter (e.g., a Pasteur pipette with a cotton or glass wool plug)

Methodology:

  • Analyte Preparation (Solid):

    • Weigh approximately 5-20 mg of the dry, solid analyte into a small, clean vial.[5][6]

    • Add approximately 0.6-0.7 mL of pyridine-d₅ to the vial.[5]

    • Gently swirl or vortex the vial to dissolve the solid completely. Gentle warming may be applied if necessary to aid dissolution.

  • Analyte Preparation (Liquid):

    • Dispense approximately 0.6 mL of pyridine-d₅ into a clean, dry 5 mm NMR tube.[5]

    • Using a micropipette, add a few microliters of the liquid analyte to the NMR tube.

  • Sample Filtration and Transfer:

    • It is crucial for the solution to be free of any particulate matter. Filter the prepared solution through a Pasteur pipette packed with a small plug of cotton or glass wool directly into the NMR tube.[7][8]

    • Ensure the final liquid height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[8]

  • Homogenization and Labeling:

    • Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.[5]

    • Clearly label the NMR tube with the sample identification.

  • NMR Data Acquisition:

    • Insert the prepared sample into the NMR spectrometer.

    • Locking: Lock the spectrometer onto the deuterium signal of the pyridine-d₅ solvent. This step is essential for stabilizing the magnetic field.[5]

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines and high resolution.[5]

    • Acquisition: Set the appropriate acquisition parameters for the desired experiment (e.g., ¹H, ¹³C, COSY) and start the data acquisition.

Visualizations

The following diagrams illustrate key workflows relevant to the use of pyridine-d₅.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_post Data Processing start Start: Select Analyte dissolve Dissolve Analyte in Pyridine-d5 start->dissolve filter Filter Solution into NMR Tube dissolve->filter homogenize Cap and Homogenize filter->homogenize insert Insert Sample into Spectrometer homogenize->insert lock Lock on D Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Integration, Peak Picking) process->analyze end End: Structural Elucidation analyze->end

Caption: Workflow for NMR analysis using pyridine-d₅ solvent.

Synthesis_Pathway cluster_synthesis H/D Exchange Synthesis pyridine Pyridine (C5H5N) reaction Heated Reaction (H/D Exchange) pyridine->reaction catalyst Ir Catalyst + D2O (Deuterium Source) catalyst->reaction purification Work-up & Distillation reaction->purification product This compound (C5D5N) purification->product

Caption: Simplified pathway for pyridine-d₅ synthesis.

References

Isotopic Purity of Commercial Pyridine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available pyridine-d5. Ensuring high isotopic purity is critical for applications in NMR spectroscopy, mass spectrometry, and as a building block in the synthesis of deuterated pharmaceutical compounds. This document outlines the typical purity levels, common analytical methods for determination, and detailed experimental protocols.

Data Presentation: Isotopic Purity of Commercial this compound

The isotopic purity of this compound from various commercial suppliers is consistently high, with most vendors guaranteeing a minimum of 99.5 atom % D. This level of enrichment is crucial for minimizing interference from residual protic species in sensitive analytical applications. Below is a summary of specifications from prominent suppliers.

SupplierProduct NameIsotopic Purity (atom % D)Chemical PurityKey ImpuritiesAnalytical Technique(s)
Sigma-Aldrich (Merck) This compound≥99.5%[1]≥99% (CP)[1]≤0.05% water[1]NMR[1]
Cambridge Isotope Laboratories, Inc. Pyridine-d₅ “100%”99.94%[2]99.5%[2][3]Not specifiedNMR[2]
Cambridge Isotope Laboratories, Inc. Pyridine-D₅ (D, 99.5%)99.5%[3][4]99.5%[3]Not specifiedNMR[3]
Thermo Scientific Chemicals This compound, 99.5%(Isotopic)≥99.5%[5]Not specified≤ 500ppm Water[5]¹H NMR[5]
Eurisotop Pyridine (B92270) D5 "100%"99.94%[6]Not specified<0.05% Water[6]Not specified
Scharlab This compound min. 99.95%99.95%[6]Not specifiedNot specifiedNMR spectroscopy grade[6]
CDH Fine Chemical This compound for NMR SpectroscopyMin. 99.5 atom%D[7]Not specifiedNot specifiedNMR[7]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide quantitative data on the degree of deuterium (B1214612) incorporation and can identify and quantify residual protic isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for assessing isotopic purity. Both ¹H (proton) and ²H (deuterium) NMR can be employed.

¹H NMR Spectroscopy Protocol:

  • Objective: To quantify the residual proton signals in the deuterated solvent.

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable non-deuterated solvent, or more commonly, analyzed neat. An internal standard with a known concentration and a distinct, well-resolved signal can be added for quantification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

  • Data Acquisition: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio, allowing for the detection and integration of very small residual proton signals.

  • Data Analysis:

    • The ¹H NMR spectrum is processed (Fourier transformation, phasing, and baseline correction).

    • The chemical shifts of any residual proton signals corresponding to pyridine are identified.

    • The integrals of these residual proton signals are carefully measured.

    • The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the known internal standard or by assuming the sum of all pyridine species (deuterated and non-deuterated) is 100%. The atom % D is then calculated based on the relative integrals of the residual protons.[6]

²H NMR Spectroscopy Protocol:

  • Objective: To directly observe the deuterium signal and confirm the positions of deuteration.

  • Sample Preparation: The this compound sample is typically analyzed neat or as a concentrated solution.[6]

  • Instrumentation: An NMR spectrometer equipped with a deuterium probe is required.

  • Data Acquisition: A standard ²H NMR spectrum is acquired.

  • Data Analysis: The presence of a deuterium signal at the expected chemical shifts for the pyridine ring confirms deuteration. While less common for routine purity assessment, it can be used to verify the positions of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is another highly sensitive technique for determining the isotopic distribution of a compound. High-resolution mass spectrometry (HRMS) is particularly useful.[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Objective: To separate this compound from any volatile impurities and determine its isotopic distribution.[6]

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • GC Separation: The sample is injected into the GC, where it is volatilized and separated on a capillary column. A temperature program is used to ensure good separation of pyridine from any impurities.[6]

  • MS Detection: The eluting compounds are ionized (typically by electron ionization, EI) and their mass-to-charge ratios are measured by the mass spectrometer.

  • Data Analysis:

    • The mass spectrum corresponding to the this compound peak is extracted.

    • The relative abundances of the molecular ions for the different isotopologues (d0 to d5) are determined.

    • The isotopic purity is calculated by correcting for the natural abundance of ¹³C and determining the percentage of the fully deuterated species (C₅D₅N).[9]

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Objective: To accurately determine the masses of the different isotopologues and calculate the isotopic purity.[8]

  • Sample Preparation: A dilute solution of the this compound sample is prepared.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) is used, often with direct infusion of the sample via electrospray ionization (ESI).[6][8]

  • Data Acquisition: The mass spectrum is acquired in full scan mode with high resolving power to separate the isotopic peaks.[6]

  • Data Analysis:

    • The isotopic cluster of the molecular ion is analyzed.

    • The intensities of the ions corresponding to the fully deuterated species and any partially deuterated or non-deuterated species are integrated.[6]

    • The isotopic purity is calculated from the relative intensities of these ions.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of isotopic purity of commercial this compound, from sample reception to final analysis and reporting.

G Experimental Workflow for this compound Isotopic Purity Analysis cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 NMR Analysis cluster_3 MS Analysis cluster_4 Purity Calculation & Reporting A Receive Commercial this compound B Sample Preparation (Dilution/Neat) A->B C NMR Spectroscopy B->C Primary Method D Mass Spectrometry B->D Confirmatory Method E ¹H NMR Acquisition C->E F ²H NMR Acquisition C->F H GC-MS or HRMS Acquisition D->H G Data Processing & Integration E->G F->G K Calculate Atom % D G->K I Isotopologue Peak Identification H->I J Relative Abundance Calculation I->J J->K L Generate Certificate of Analysis K->L

Caption: A flowchart illustrating the key stages in the analytical workflow for determining the isotopic purity of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Pyridine-d5 (C₅D₅N), a deuterated isotopologue of pyridine (B92270). This valuable compound serves as an essential tool in various scientific disciplines, including as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, as an internal standard in mass spectrometry-based quantitative analysis, and as a building block in the synthesis of deuterated molecules for mechanistic studies and drug discovery.[1][2][3]

The strategic incorporation of deuterium (B1214612) in place of hydrogen can significantly alter the physicochemical properties of a molecule, most notably through the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond.[1][4] In drug development, this principle is leveraged to improve the metabolic stability of drug candidates, potentially leading to enhanced pharmacokinetic profiles, reduced dosing frequencies, and minimized formation of toxic metabolites.[1][4][5]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through hydrogen-deuterium (H/D) exchange, where the hydrogen atoms on the pyridine ring are replaced with deuterium atoms from a deuterium source.[6][7] Key methods include high-temperature exchange in neutral deuterium oxide (D₂O) and metal-catalyzed exchange.

High-Temperature H/D Exchange in Neutral D₂O

A straightforward approach to deuteration involves heating pyridine in the presence of a large excess of deuterium oxide at elevated temperatures in a sealed vessel.[6][7] This method takes advantage of the increased kinetic energy to facilitate the H/D exchange. The protons at the α-positions (2 and 6) of the pyridine ring are the most acidic and are exchanged more readily, followed by the protons at the γ- (4) and β- (3 and 5) positions at higher temperatures and longer reaction times.[6][7]

Experimental Protocol: High-Temperature H/D Exchange

  • Preparation: In a thick-walled glass tube or a stainless-steel Parr pressure vessel, combine pyridine (0.20 g) and deuterium oxide (5 mL).

  • Degassing: The mixture is degassed through three freeze-pump-thaw cycles to remove dissolved air.

  • Sealing and Heating: The vessel is sealed under vacuum and placed inside a larger Parr pressure vessel containing water to equalize pressure. The apparatus is then heated to the desired temperature (e.g., 200-300°C) for a specified duration (e.g., 24-48 hours).[6][7]

  • Extraction: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The deuterated pyridine is extracted from the aqueous phase with an organic solvent such as diethyl ether or dichloromethane.[7]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). The solvent is then removed by rotary evaporation to yield the crude this compound.[7]

Metal-Catalyzed H/D Exchange

Metal catalysts, such as palladium on carbon (Pd/C), can facilitate the H/D exchange reaction under milder conditions compared to the high-temperature method.[8][9] The catalyst activates the C-H bonds, making them more susceptible to exchange with deuterium from D₂O.

Experimental Protocol: Palladium-Catalyzed H/D Exchange

  • Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add pyridine, deuterium oxide (D₂O), and a catalytic amount of 10% palladium on carbon (Pd/C).

  • Reaction: The reaction mixture is stirred at a specified temperature (often ranging from room temperature to 100°C) for the required duration. The progress of the reaction can be monitored by NMR spectroscopy.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.

  • Extraction and Concentration: The deuterated pyridine is extracted from the aqueous phase using a suitable organic solvent. The organic layer is dried and concentrated under reduced pressure to yield the crude product.

Data Presentation: Synthesis of Deuterated Pyridines

The following table summarizes generalized quantitative data for H/D exchange reactions based on available literature. Specific yields and isotopic purities can vary depending on the precise experimental conditions.

MethodCatalyst/ConditionsTemperature (°C)Time (h)Isotopic Purity (atom % D)Yield (%)Reference(s)
High-Temperature H/D ExchangeNeutral D₂O20024~28% at C2, C6~98[10]
High-Temperature H/D ExchangeNeutral D₂O26048~85% at C2, C6; ~9% at C3, C5; ~28% at C4~73[10]
Metal-Catalyzed H/D ExchangePd/CRT - 10024-48>99Variable[8]

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, partially deuterated species, and other impurities. The primary method for purification is fractional distillation.[7]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: The crude deuterated pyridine is placed in a round-bottom flask equipped with a stir bar and a fractional distillation column (e.g., a Vigreux column). A distillation head with a thermometer and a condenser is attached, leading to a receiving flask.

  • Heating: The flask is gently heated using a heating mantle or an oil bath. To ensure efficient separation, the distillation rate should be slow and steady.[11]

  • Fraction Collection: Due to the small difference in boiling points between pyridine (115.2°C) and this compound (114.4°C), a highly efficient distillation column is necessary.[7][12] Fractions are collected at narrow temperature ranges. The temperature should remain constant as a pure fraction distills.[11]

  • Analysis: The purity of the collected fractions should be assessed by analytical techniques such as GC-MS and NMR spectroscopy.[2]

Quality Control and Characterization

The isotopic enrichment and chemical purity of the final this compound product must be rigorously determined.

¹H NMR Spectroscopy: This technique is used to determine the degree of deuteration by observing the reduction or disappearance of proton signals at the corresponding positions on the pyridine ring.[2]

²H NMR Spectroscopy: This method directly detects the deuterium atoms, confirming their presence and providing information about their chemical environment.[13]

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the isotopic distribution of the product by analyzing the mass-to-charge ratio of the molecular ions. This allows for the quantification of fully deuterated, partially deuterated, and non-deuterated species.[2]

Gas Chromatography (GC): GC is used to assess the chemical purity of the sample by separating volatile impurities from the this compound.[2]

Analytical TechniquePurposeKey Observations
¹H NMR Determine degree of deuterationReduction/absence of signals at δ 7.22, 7.58, and 8.74 ppm.[12]
²H NMR Confirm deuterium incorporationPresence of signals corresponding to deuterium at different positions.
Mass Spectrometry Quantify isotopic enrichment and purityIsotopic cluster analysis to determine the percentage of C₅D₅N.[2]
GC-MS Assess chemical puritySeparation and identification of volatile organic impurities.[2]

Mandatory Visualizations

Synthesis and Purification Workflow

G Figure 1: General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Quality Control start Pyridine + D₂O reaction H/D Exchange Reaction (High Temp. or Metal Catalyst) start->reaction extraction Solvent Extraction reaction->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration distillation Fractional Distillation concentration->distillation analysis Purity & Isotopic Enrichment Analysis (NMR, MS, GC) distillation->analysis end Pure this compound analysis->end

Caption: General Workflow for this compound Synthesis and Purification.

Role of Deuteration in Drug Development

G Figure 2: The Role of Deuteration in Improving Drug Properties cluster_problem Metabolic Liability cluster_solution Deuteration Strategy cluster_outcome Improved Pharmacokinetics drug Drug Candidate (with C-H bonds) metabolism Metabolism (e.g., by CYP450 enzymes) drug->metabolism C-H bond cleavage outcome_negative outcome_negative deuterated_drug Deuterated Drug Candidate (with C-D bonds) slow_metabolism Slower Metabolism (Kinetic Isotope Effect) deuterated_drug->slow_metabolism Stronger C-D bond increased_half_life Increased Half-life (t½) slow_metabolism->increased_half_life improved_bioavailability Improved Bioavailability slow_metabolism->improved_bioavailability reduced_toxic_metabolites Reduced Toxic Metabolites slow_metabolism->reduced_toxic_metabolites pk_profile Enhanced Drug Properties increased_half_life->pk_profile improved_bioavailability->pk_profile reduced_toxic_metabolites->pk_profile

Caption: The Role of Deuteration in Improving Drug Properties.

References

Pyridine-d5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and safety properties of specialized reagents is paramount. This guide provides an in-depth overview of Pyridine-d5, a deuterated analog of pyridine (B92270) commonly used in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies.

This document details the essential technical data, safety protocols, and handling procedures for this compound, ensuring its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as pentadeuteropyridine, is a form of pyridine where all five hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612) isotopes. This isotopic substitution makes it an ideal solvent for NMR analysis of organic compounds, as it does not produce interfering signals in the proton NMR spectrum.

PropertyValue
CAS Number 7291-22-7[1][2][3][4]
Molecular Formula C₅D₅N[3][4]
Molecular Weight 84.13 g/mol [3][4]
EC Number 230-720-2[1][4]
Appearance Colorless to light yellow liquid[1]
Purity ≥99.0% (atom % D)[1]
Flash Point 68°F[1]

Safety and Hazard Information

This compound is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause severe skin, eye, and respiratory tract irritation, with the potential for burns.[1] The central nervous system, kidneys, liver, and bone marrow are target organs for potential damage.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquid2H225: Highly flammable liquid and vapor[2][5]
Acute Toxicity (Oral)4H302: Harmful if swallowed[5]
Acute Toxicity (Dermal)4H312: Harmful in contact with skin[5]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled[5]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[6]
Personal Protective Equipment (PPE) and Handling Protocols

A detailed workflow for the safe handling of this compound is essential to minimize exposure and prevent accidents.

A logical workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Risk Assessment: Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2][5][6]

  • Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling:

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6]

    • Use non-sparking tools.[6]

    • Take precautionary measures against static discharge.[2][6]

    • Avoid breathing vapors or mist.

    • Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

First Aid Measures

In the event of exposure, immediate action is critical. The following decision-making process outlines the appropriate first aid response.

References

An In-Depth Technical Guide to the NMR Spectrum of Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of deuterated pyridine (B92270) (Pyridine-d5), a crucial solvent in modern chemistry. Understanding the nuances of its NMR signature is paramount for accurate spectral interpretation of dissolved analytes. This document details the ¹H, ¹³C, and ²H NMR spectral properties of this compound, offers standardized experimental protocols, and presents visual aids to clarify key concepts.

Introduction to this compound in NMR Spectroscopy

This compound (C₅D₅N) is a widely used solvent in NMR spectroscopy, particularly for organic and organometallic compounds that require a polar, aromatic, and non-protic environment for dissolution. Its high isotopic purity (typically >99.5 atom % D) ensures that the solvent's own proton signals are of very low intensity, minimizing interference with the signals of the analyte.[1] However, a thorough understanding of the residual proton signals, as well as the carbon and deuterium (B1214612) spectra of this compound, is essential for researchers to distinguish between analyte and solvent peaks, and to utilize the solvent's properties for high-quality data acquisition.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by low-intensity residual signals from the small percentage of non-deuterated isotopomers. These signals appear in the aromatic region and are temperature and concentration-dependent.

Data Presentation: ¹H NMR Residual Signals

PositionChemical Shift (δ) ppmMultiplicity
α-H (ortho)~8.74Broad singlet
γ-H (para)~7.58Broad singlet
β-H (meta)~7.22Broad singlet

Note: The multiplicity of the residual proton signals is often observed as broad singlets due to the low concentration of the protonated isotopomers and the influence of the quadrupolar deuterium nuclei on adjacent carbons.

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the α, β, and γ carbon atoms. Due to the one-bond coupling with deuterium (a spin-1 nucleus), each carbon signal is split into a triplet with a 1:1:1 intensity ratio.[2]

Data Presentation: ¹³C NMR Signals

PositionChemical Shift (δ) ppmMultiplicity¹J_CD (Hz)
α-C (ortho)~150.35Triplet~27.5
γ-C (para)~135.91Triplet~24.5
β-C (meta)~123.87Triplet~25.0

²H NMR Spectrum of this compound

The ²H (Deuterium) NMR spectrum of this compound is a powerful tool for probing molecular dynamics and is crucial for the spectrometer's lock system. In a liquid state, the deuterium spectrum of neat this compound typically shows a single, relatively sharp resonance. In solid-state NMR, the linewidth and shape of the deuterium signal can provide detailed information about molecular motion and interactions.[3] The linewidth of the ²H signal for this compound in a liquid state can be on the order of several hertz, while in a solid matrix, it can broaden to several kilohertz.[3]

Data Presentation: ²H NMR Signal

NucleusChemical Shift (δ) ppmLinewidth (in liquid state)
²H (Deuterium)Centered around the corresponding ¹H chemical shiftsTypically a few Hz

Experimental Protocols

Acquiring high-quality NMR spectra in this compound requires careful sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Analyte Purity: Ensure the analyte is free from particulate matter and residual solvents.

  • Weighing the Analyte: For a standard 5 mm NMR tube, weigh an appropriate amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of this compound to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Locking: Establish a field-frequency lock on the deuterium signal of the this compound solvent.

  • Shimming: Adjust the shim currents to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

  • Tuning and Matching: Tune and match the NMR probe for the desired nucleus (¹H, ¹³C, or ²H).

  • Acquisition Parameters (Typical):

    • ¹H NMR:

      • Spectral Width: ~15 ppm

      • Number of Scans: 8-16

      • Relaxation Delay (d1): 1-2 s

      • Pulse Width: Calibrated 90° pulse

    • ¹³C NMR:

      • Spectral Width: ~250 ppm

      • Number of Scans: 128 or more, depending on concentration

      • Relaxation Delay (d1): 2 s

      • Pulse Program: Proton-decoupled pulse sequence

    • ²H NMR:

      • Spectral Width: ~10 ppm

      • Number of Scans: 16-64

      • Relaxation Delay (d1): 1 s

      • Pulse Width: Calibrated 90° pulse

  • Referencing: The chemical shifts are typically referenced to the residual solvent signals as secondary references, which are themselves calibrated against an internal standard like tetramethylsilane (B1202638) (TMS).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Pyridine_NMR_Signals cluster_Pyridine This compound Molecule cluster_Spectra NMR Spectra C_alpha α-Carbon C13_alpha ¹³C Signal (~150.35 ppm) C_alpha->C13_alpha Gives rise to C_beta β-Carbon C13_beta ¹³C Signal (~123.87 ppm) C_beta->C13_beta Gives rise to C_gamma γ-Carbon C13_gamma ¹³C Signal (~135.91 ppm) C_gamma->C13_gamma Gives rise to D_alpha α-Deuterium D_alpha->C13_alpha ¹J-coupling (triplet) H2_signals ²H Signals D_alpha->H2_signals Contributes to D_beta β-Deuterium D_beta->C13_beta ¹J-coupling (triplet) D_beta->H2_signals Contributes to D_gamma γ-Deuterium D_gamma->C13_gamma ¹J-coupling (triplet) D_gamma->H2_signals Contributes to H_alpha_res α-Proton (residual) H1_alpha ¹H Signal (~8.74 ppm) H_alpha_res->H1_alpha Gives rise to H_beta_res β-Proton (residual) H1_beta ¹H Signal (~7.22 ppm) H_beta_res->H1_beta Gives rise to H_gamma_res γ-Proton (residual) H1_gamma ¹H Signal (~7.58 ppm) H_gamma_res->H1_gamma Gives rise to

Caption: Relationship between this compound nuclei and their corresponding NMR signals.

Experimental Workflow

NMR_Workflow prep Sample Preparation weigh Weigh Analyte prep->weigh dissolve Dissolve in this compound weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq Data Acquisition transfer->acq lock Lock on ²H Signal acq->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire proc Data Processing acquire->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analysis Spectral Analysis baseline->analysis

Caption: Standard experimental workflow for NMR analysis using this compound.

References

An In-depth Technical Guide to Deuterated Solvents for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of deuterated solvents, which are essential for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of protons with deuterium (B1214612) atoms in the solvent minimizes solvent interference in ¹H NMR spectra, allowing for clear and precise analysis of sample molecules.[1][2][3][4] This is crucial in fields such as pharmaceutical development and materials science for accurate structural elucidation and reaction monitoring.[1][3]

The Role of Deuterated Solvents in NMR

Deuterated solvents are indispensable in modern NMR spectroscopy for several key reasons:

  • Minimizing Solvent Interference: Standard proton-containing solvents would produce overwhelmingly large signals in a ¹H NMR spectrum, obscuring the signals from the analyte.[3][4] By replacing hydrogen with deuterium, the solvent becomes "invisible" in the proton spectrum, enabling clear observation of the sample's signals.[2][3]

  • Providing a Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[2][3] This lock ensures the stability and reproducibility of the magnetic field throughout the experiment, which is critical for acquiring high-resolution spectra.[3]

  • Improving Spectral Resolution: By reducing interference from proton exchange with the solvent, deuterated solvents help to stabilize chemical shifts and coupling constants, leading to spectra that are easier to interpret.[3]

Selecting the Appropriate Deuterated Solvent

The choice of a deuterated solvent is a critical step in preparing a sample for NMR analysis and directly impacts the quality of the resulting spectrum.[5] The primary factor to consider is the solubility of the analyte.[3][6] A general approach is to match the polarity of the solvent to the polarity of the sample.[5] For instance, non-polar organic compounds are often soluble in deuterated chloroform (B151607) (CDCl₃), while polar compounds may dissolve better in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).[1][3]

Other important factors in solvent selection include:

  • Chemical Inertness: The solvent should not react with the sample.[3]

  • Residual Solvent Peaks: Although deuteration is typically high (99.5–99.9%), a small residual protonated solvent signal will always be present.[1][7] It is important to choose a solvent whose residual peak does not overlap with key signals from the analyte.[6]

  • Temperature Range: For experiments conducted at temperatures other than ambient, the melting and boiling points of the solvent are important considerations.[6]

  • Viscosity: Lower viscosity solvents generally lead to better spectral resolution.[6]

  • Cost: The cost of deuterated solvents can vary significantly, with prices generally increasing with the number of deuterium atoms.[6][8]

The following diagram illustrates a typical decision-making workflow for selecting an appropriate NMR solvent:

G Diagram 1: NMR Solvent Selection Workflow start Start: Assess Analyte Polarity nonpolar Non-polar Analyte start->nonpolar Non-polar polar Polar Analyte start->polar Polar ionic Ionic/Highly Polar Analyte start->ionic Ionic test_cdcl3 Test Solubility in CDCl₃ nonpolar->test_cdcl3 test_dmso Test Solubility in DMSO-d₆ polar->test_dmso test_d2o Test Solubility in D₂O ionic->test_d2o soluble_cdcl3 Soluble? Yes test_cdcl3->soluble_cdcl3 insoluble_cdcl3 Soluble? No test_cdcl3->insoluble_cdcl3 soluble_dmso Soluble? Yes test_dmso->soluble_dmso insoluble_dmso Soluble? No test_dmso->insoluble_dmso soluble_d2o Soluble? Yes test_d2o->soluble_d2o insoluble_d2o Soluble? No test_d2o->insoluble_d2o use_cdcl3 Use CDCl₃ soluble_cdcl3->use_cdcl3 consider_other Consider Other Solvents (e.g., Acetone-d₆, CD₃OD, C₆D₆) insoluble_cdcl3->consider_other use_dmso Use DMSO-d₆ soluble_dmso->use_dmso insoluble_dmso->consider_other use_d2o Use D₂O soluble_d2o->use_d2o insoluble_d2o->consider_other

Caption: A flowchart illustrating the decision-making process for selecting an NMR solvent based on analyte polarity.

Properties of Common Deuterated Solvents

The following tables summarize the physical and spectral properties of commonly used deuterated solvents.

Table 1: Physical Properties of Common Deuterated Solvents

Solvent NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)CAS Number
Acetone-d₆(CD₃)₂CO64.12-93.855.50.87666-52-4
Acetonitrile-d₃CD₃CN44.07-4680.70.842206-26-0
Benzene-d₆C₆D₆84.156.879.10.951076-43-3
Chloroform-dCDCl₃120.38-64.160.91.50865-49-6
Deuterium OxideD₂O20.033.8101.41.117789-20-0
Dichloromethane-d₂CD₂Cl₂86.95-9739.51.331665-00-5
Dimethyl Sulfoxide-d₆(CD₃)₂SO84.1720.21901.192206-27-1
Methanol-d₄CD₃OD36.07-99650.89811-98-3
Tetrahydrofuran-d₈C₄D₈O80.16-108640.981693-74-9
Toluene-d₈C₆D₅CD₃100.19-951090.942037-26-5

Note: Melting and boiling points are generally for the corresponding non-deuterated compound, except for D₂O, and serve as a guide for the useful liquid range.[9][10]

Table 2: ¹H and ¹³C NMR Spectral Data for Common Deuterated Solvents

Solvent Name¹H Residual Peak (ppm, Multiplicity)¹³C Residual Peak (ppm, Multiplicity)Water Peak (H₂O/HDO) (ppm)
Acetone-d₆2.05 (quintet)29.92 (septet), 206.68 (singlet)~2.84
Acetonitrile-d₃1.94 (quintet)1.39 (septet), 118.69 (singlet)~2.12
Benzene-d₆7.16 (singlet)128.39 (triplet)~0.4
Chloroform-d7.24 (singlet)77.23 (triplet)~1.55
Deuterium Oxide4.81 (singlet)--
Dichloromethane-d₂5.32 (triplet)54.00 (quintet)~1.52
Dimethyl Sulfoxide-d₆2.50 (quintet)39.51 (septet)~3.3
Methanol-d₄3.31 (quintet), 4.87 (singlet, -OD)49.15 (septet)~4.86
Tetrahydrofuran-d₈3.58 (multiplet), 1.73 (multiplet)67.57 (quintet), 25.37 (quintet)~2.42
Toluene-d₈2.09 (quintet), 6.98-7.09 (multiplet)20.4 (septet), 125.49-137.86 (multiplets)~0.45

Note: Chemical shifts can be dependent on solvent, concentration, and temperature.[9][11] The multiplicity of the residual proton signal is due to coupling with deuterium (spin I=1).[7]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the general steps for preparing a sample for NMR analysis.

Materials:

  • Analyte (2-10 mg for ¹H NMR)[12]

  • Deuterated solvent (0.6-1.0 mL)[12]

  • NMR tube (clean and dry)

  • Pipette or syringe

  • Vortex mixer

Methodology:

  • Ensure the analyte is sufficiently pure and dry. If necessary, dry the sample under high vacuum for 5-30 minutes to remove any residual protonated solvents.[13]

  • Weigh 2-10 mg of the solid analyte or measure a few microliters of a liquid analyte and place it in a clean, dry NMR tube.[12]

  • Add 0.6-1.0 mL of the chosen deuterated solvent to the NMR tube using a clean pipette or syringe to achieve a sample depth of at least 4.5 cm.[12]

  • Cap the NMR tube securely.

  • Use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous. Avoid shaking the tube, as this can introduce contaminants from the cap.[14]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: Handling Hygroscopic Deuterated Solvents and Minimizing Water Contamination

Water is a common contaminant in deuterated solvents, many of which are hygroscopic.[6][15] The presence of a water peak can obscure analyte signals and complicate spectral interpretation.[6] The following protocol details best practices for minimizing water contamination.

Materials:

  • Hygroscopic deuterated solvent (e.g., DMSO-d₆, D₂O, Methanol-d₄)

  • NMR tubes

  • Pipettes or syringes

  • Oven

  • Desiccator

  • Inert gas (dry nitrogen or argon)

  • Glove box or glove bag (for highly sensitive experiments)

Methodology:

  • Drying Glassware:

    • Thoroughly clean all glassware (NMR tubes, pipettes) with an appropriate solvent (e.g., acetone) and deionized water.[15]

    • Dry the glassware in an oven at approximately 150°C for at least 4 hours, or preferably overnight.[14][15]

    • Transfer the hot glassware directly to a desiccator to cool under vacuum or in the presence of a desiccant.[15] For highly sensitive experiments, cool the glassware under a stream of inert gas.[15]

  • Solvent Handling:

    • All deuterated solvents should be handled in a strict anhydrous and inert atmosphere (dry nitrogen or argon) to minimize the absorption of moisture.[16][17]

    • For highly sensitive applications, perform all solvent transfers inside a glove box or glove bag.[14] For less demanding applications, a blanket of dry nitrogen over the sample preparation setup may be sufficient.[14]

    • Use single-use ampules whenever possible to prevent exposure of the bulk solvent to atmospheric moisture.[15][16]

    • If using a septum-sealed bottle, use standard syringe techniques to withdraw the solvent. Pre-flush the syringe with dry nitrogen.[18]

    • Always allow refrigerated solvent vials to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[15]

  • Preconditioning the NMR Tube:

    • To minimize the residual water peak, precondition the NMR tube by rinsing it with D₂O.[16][18]

    • Remove the residual D₂O by rinsing with a small amount of the deuterated solvent to be used for the sample preparation.[14][18] This process exchanges protons on the glass surface for deuterium.[14]

The following diagram illustrates the workflow for minimizing water contamination during NMR sample preparation.

G Diagram 2: Workflow for Minimizing Water Contamination start Start: Prepare for Sample Preparation dry_glassware 1. Dry Glassware (Oven at 150°C, cool in desiccator) start->dry_glassware handle_solvent 2. Handle Solvent Under Inert Atmosphere (Nitrogen or Argon) dry_glassware->handle_solvent use_ampules Use single-use ampules if possible handle_solvent->use_ampules warm_vial Warm refrigerated vials to room temp before opening handle_solvent->warm_vial precondition_tube 3. Precondition NMR Tube (Rinse with D₂O, then with solvent) handle_solvent->precondition_tube prepare_sample 4. Prepare Sample precondition_tube->prepare_sample end Ready for NMR Analysis prepare_sample->end

Caption: A step-by-step workflow for minimizing water contamination during NMR sample preparation.

Common Impurities in Deuterated Solvents

Besides residual protonated solvent and water, other impurities can be present in deuterated solvents. These can arise from the manufacturing process or from improper handling and storage. Common organic impurities include acetone, benzene, chloroform, diethyl ether, ethanol, hexane, methanol, and toluene.[19] Tables of ¹H and ¹³C NMR chemical shifts for a wide range of common laboratory solvents and other organic compounds as trace impurities in various deuterated solvents have been compiled and are invaluable resources for identifying unknown peaks in a spectrum.[19][20][21]

Conclusion

Deuterated solvents are a cornerstone of modern NMR spectroscopy, enabling researchers to obtain high-quality, interference-free spectra for accurate molecular analysis.[1][3] The careful selection of an appropriate solvent based on the analyte's properties and the experimental requirements is paramount.[5] Furthermore, adherence to proper handling and sample preparation protocols, particularly to minimize water contamination, is crucial for obtaining reliable and reproducible NMR data.[14][15][16] By understanding the properties of different deuterated solvents and implementing best practices in the laboratory, researchers can fully leverage the power of NMR spectroscopy in their scientific endeavors.

References

The Versatility of Pyridine-d5 in Pharmaceutical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research, the pursuit of precision and accuracy is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this endeavor, and among them, Pyridine-d5 stands out for its versatile applications. This deuterated analog of pyridine (B92270), where five hydrogen atoms are replaced by deuterium, offers unique advantages in quantitative analysis, metabolic studies, and spectroscopic analysis. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow visualizations to empower researchers in leveraging this powerful tool.

This compound as an Internal Standard in Quantitative Analysis

One of the most critical applications of this compound is its use as an internal standard (IS) in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS/MS) methods.[1] Due to its chemical and physical properties being nearly identical to its non-deuterated counterpart, this compound co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of pyridine or structurally related compounds.[2][3]

Data Presentation: Performance of Analytical Methods Using this compound as an Internal Standard

The use of this compound as an internal standard significantly enhances the reliability of quantitative methods. The following table summarizes typical performance characteristics of a headspace GC-MS/MS method for the analysis of pyridine in complex matrices.

Validation Parameter Method with this compound Internal Standard (HS-GC-MS/MS)
Linearity (R²) > 0.99
Accuracy (Recovery) 89 - 101%[2][4]
Precision (Repeatability, %RSD) 2 - 3%[2][4]
Limit of Detection (LOD) 0.006 mg/kg (biota)[4]
Limit of Quantification (LOQ) 0.020 mg/kg (biota)[4]
Experimental Protocol: Quantification of Pyridine in a Biological Matrix using HS-GC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of pyridine in a biological tissue sample.

1.2.1. Materials and Reagents:

  • Pyridine standard

  • This compound (internal standard)

  • Methanol (GC grade)

  • Homogenized biological tissue (e.g., biota)

  • Headspace vials (20 mL) with caps (B75204) and septa

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) with a headspace autosampler

1.2.2. Sample Preparation:

  • Homogenization: Ensure the biological tissue sample is thoroughly homogenized.

  • Aliquoting: Weigh approximately 1 g of the homogenized sample into a headspace vial.[2]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the vial.[2]

  • Sealing: Immediately seal the vial with a cap and septum.

  • Mixing: Vortex the vial to ensure thorough mixing of the sample and the internal standard.[2]

1.2.3. HS-GC-MS/MS Analysis:

  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

  • Injector: Headspace autosampler.

  • Column: A suitable capillary column for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

  • Oven Program: An appropriate temperature program to ensure the separation of pyridine from other matrix components.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity. Monitor specific precursor-to-product ion transitions for pyridine and this compound.[2]

1.2.4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of pyridine and a constant concentration of this compound.

  • Analyze the calibration standards using the same HS-GC-MS/MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of pyridine to the peak area of this compound against the concentration of pyridine.

  • Determine the concentration of pyridine in the samples by comparing their peak area ratios to the calibration curve.

Visualization: Workflow for Quantitative Analysis using this compound Internal Standard

G Workflow for Quantitative Analysis using this compound IS cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Biological Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS Blank Blank Matrix Blank->Spike_IS Spike_Analyte Spike with Pyridine Standards Blank->Spike_Analyte QC_Samples QC Samples Spike_IS->QC_Samples HS_GC_MSMS HS-GC-MS/MS Analysis Spike_IS->HS_GC_MSMS Cal_Standards Calibration Standards Spike_Analyte->Cal_Standards Cal_Standards->HS_GC_MSMS QC_Samples->HS_GC_MSMS Data_Acquisition Data Acquisition (MRM) HS_GC_MSMS->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios Peak_Integration->Ratio_Calculation Cal_Curve Generate Calibration Curve Ratio_Calculation->Cal_Curve Quantification Quantify Analyte Concentration Cal_Curve->Quantification G Kinetic Isotope Effect in Drug Metabolism cluster_non_deuterated Non-Deuterated Drug cluster_deuterated Deuterated Drug cluster_outcome Pharmacokinetic Outcome Drug_H Drug with C-H bond Metabolism_H CYP450 Metabolism (Faster Reaction Rate, kH) Drug_H->Metabolism_H Metabolite_H Metabolite Metabolism_H->Metabolite_H Increased_HalfLife Increased Half-Life Drug_D Drug with C-D bond Metabolism_D CYP450 Metabolism (Slower Reaction Rate, kD) Drug_D->Metabolism_D Metabolite_D Metabolite Metabolism_D->Metabolite_D Metabolism_D->Increased_HalfLife kH > kD Improved_Bioavailability Improved Bioavailability Metabolism_D->Improved_Bioavailability Reduced_Toxicity Reduced Toxic Metabolites Metabolism_D->Reduced_Toxicity G Workflow for NMR-based Structural Elucidation cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Structural Interpretation Analyte Analyte Dissolve Dissolve Analyte in this compound Analyte->Dissolve Pyridine_d5 This compound Solvent Pyridine_d5->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spectrometer Acquire NMR Spectra (¹H, ¹³C, 2D NMR) Transfer->NMR_Spectrometer Data_Processing Process NMR Data (Phasing, Baseline Correction, Integration) NMR_Spectrometer->Data_Processing Spectral_Analysis Analyze Chemical Shifts, Coupling Constants, and Integrals Data_Processing->Spectral_Analysis Structure_Elucidation Elucidate Molecular Structure Spectral_Analysis->Structure_Elucidation

References

Unveiling the Solid State of Deuterated Pyridine: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of deuterated pyridine (B92270) (C₅D₅N), a compound of significant interest in pharmaceutical development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its crystallographic parameters, the experimental protocols for its characterization, and the intriguing phenomenon of isotopic polymorphism.

Executive Summary

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can induce subtle yet profound changes in the physicochemical properties of a molecule, including its crystal packing. In the case of pyridine, a fundamental heterocyclic scaffold in many pharmaceuticals, deuteration leads to the formation of a crystalline phase at ambient pressure that is only accessible for non-deuterated pyridine under high pressure. This guide synthesizes the available crystallographic data for deuterated pyridine, presenting it in a clear, comparative format and detailing the experimental methodologies used for its determination.

Isotopic Polymorphism: The Crystal Structures of Deuterated Pyridine

Unlike its hydrogenous counterpart, deuterated pyridine (pyridine-d5) exhibits a fascinating temperature-dependent polymorphism at ambient pressure. Two principal phases have been identified: a low-temperature phase designated as d5-II and a higher-temperature phase, d5-I . The phase d5-I is isostructural with the standard crystal form of non-deuterated pyridine.

The thermodynamically stable form of this compound below 215 K is the d5-II phase.[1] Upon cooling, this compound crystallizes from a pentane (B18724) solution into this d5-II phase at approximately 188 K.[2] If cooled rapidly to 2 K, it initially forms the d5-I phase, which then transforms to the more stable d5-II phase upon warming to 170 K.[2] A further increase in temperature to 215 K causes a reversion back to the d5-I phase, which persists until the melting point at 230 K.[2]

This behavior is in stark contrast to ordinary pyridine (pyridine-h5), which crystallizes exclusively in the phase I structure (Pna2₁) at all temperatures at ambient pressure. The phase II structure for non-deuterated pyridine can only be achieved under high-pressure conditions.[1]

Crystallographic Data

The following tables summarize the key crystallographic data for the two phases of deuterated pyridine, as determined by low-temperature neutron powder diffraction.

Table 1: Crystallographic Data for Deuterated Pyridine (d5-II) [2]

ParameterValue
Temperature195 K
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.64729(2)
b (Å)6.98010(3)
c (Å)11.46507(5)
Unit Cell Volume (ų)451.94(1)
Molecules per unit cell (Z)4
Calculated Density (g cm⁻³)1.236

Table 2: Crystallographic Data for Deuterated Pyridine (d5-I) [2]

ParameterValue
Temperature5 K
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)17.24296(5)
b (Å)8.88178(3)
c (Å)11.22288(3)
Unit Cell Volume (ų)1718.76(1)
Molecules per unit cell (Z)16
Calculated Density (g cm⁻³)1.300

Experimental Protocols

The determination of the crystal structure of deuterated pyridine, particularly the precise location of deuterium atoms, necessitates the use of neutron diffraction. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei, providing a much clearer picture of the positions of lighter atoms like deuterium.

Synthesis of Deuterated Pyridine

For crystallographic studies, high isotopic purity of this compound is essential. This is typically achieved through methods such as palladium-catalyzed hydrogen-deuterium exchange reactions between pyridine and heavy water (D₂O).[3] The final product's isotopic enrichment can be confirmed by techniques like NMR spectroscopy and mass spectrometry.

In Situ Cryocrystallization

Growing single crystals of materials that are liquid at room temperature requires specialized in situ cryocrystallization techniques. A common approach for neutron diffraction studies is as follows:

  • Sample Mounting: A small amount of liquid deuterated pyridine is sealed in a thin-walled quartz or vanadium capillary. Vanadium is often chosen for its low coherent neutron scattering cross-section, which minimizes background signal.

  • Cooling: The mounted sample is placed on a diffractometer equipped with a cryostat, such as a closed-cycle helium refrigerator or a nitrogen cryostream.[4] This allows for precise temperature control, enabling controlled cooling to temperatures as low as 4.2 K.[4]

  • Crystal Growth: The liquid sample is cooled below its freezing point to induce crystallization. To obtain a high-quality single crystal, a process of temperature cycling or zone refining might be employed. This involves melting and re-freezing the sample slowly to encourage the growth of a single crystalline domain.

Neutron Diffraction Data Collection
  • Neutron Source: Data is collected at a neutron source, which can be either a nuclear reactor or a spallation source.

  • Diffractometer: A neutron diffractometer is used to direct a beam of neutrons onto the crystal and detect the scattered neutrons.

  • Data Acquisition: The crystal is rotated in the neutron beam, and diffraction patterns are collected at various orientations. For low-temperature studies, the cryostat maintains a stable sample temperature throughout the data collection process.

Structure Refinement

The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal.

  • Data Reduction: The raw diffraction data is corrected for background scattering and other experimental factors.

  • Structure Solution: The initial crystal structure model is often determined using direct methods or Patterson methods.

  • Rietveld Refinement: For powder diffraction data, the Rietveld refinement method is employed to refine the crystal structure parameters, including lattice parameters, atomic positions, and thermal displacement parameters, to achieve the best fit between the observed and calculated diffraction patterns.[2]

Visualizing the Phase Behavior of Pyridine

The distinct crystalline behavior of deuterated and non-deuterated pyridine can be effectively visualized. The following diagram illustrates the conditions under which the different phases of pyridine are observed.

PyridinePhases h5_liquid Liquid h5_phaseI Phase I (Pna21) h5_liquid->h5_phaseI Cooling (231 K) @ Ambient Pressure h5_phaseII Phase II (P212121) h5_phaseI->h5_phaseII High Pressure d5_liquid Liquid d5_phaseII Phase II (P212121) d5_liquid->d5_phaseII Cooling (188 K) @ Ambient Pressure d5_phaseI Phase I (Pna21) d5_phaseI->d5_phaseII Cooling (170 K) d5_phaseII->d5_phaseI Heating (215 K)

Phase transitions of deuterated and non-deuterated pyridine.

Conclusion

The crystal structure of deuterated pyridine presents a compelling case study in the subtle yet significant influence of isotopic substitution on solid-state packing. The accessibility of the phase II structure at ambient pressure for this compound, a phase only achievable under high pressure for its hydrogenous analogue, underscores the importance of considering isotopic effects in crystal engineering and pharmaceutical solid-form screening. The detailed crystallographic data and experimental protocols provided in this guide offer a valuable resource for researchers working with deuterated compounds and those interested in the fundamental principles of molecular crystallization.

References

Methodological & Application

Application Notes and Protocols for Pyridine-d5 as an NMR Solvent for Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-d5 (C5D5N) is a deuterated analog of pyridine (B92270), widely employed as a Nuclear Magnetic Resonance (NMR) solvent. Its unique properties make it particularly well-suited for the analysis of polar compounds that exhibit poor solubility in less polar solvents like chloroform-d (B32938) (CDCl3). The aromatic nature of this compound can also induce significant changes in the chemical shifts of analytes through anisotropic effects, which can be advantageous in resolving overlapping signals. This document provides detailed application notes and protocols for the effective use of this compound in NMR spectroscopy for the characterization of polar molecules such as carbohydrates, peptides, and other highly functionalized organic compounds.

Properties of this compound

A thorough understanding of the physical and spectral properties of this compound is crucial for its proper application in NMR spectroscopy.

Physical Properties

The key physical properties of this compound are summarized in the table below, with a comparison to non-deuterated pyridine. The deuterated analogue shares very similar physical characteristics with its non-deuterated counterpart.

PropertyThis compoundPyridine (non-deuterated)
Molecular Weight ( g/mol ) 84.1379.10
Melting Point (°C) -41 to -42-42
Boiling Point (°C) 114.4 to 116115.5
Density (g/mL at 20-25°C) 1.050.9819
Refractive Index (n20/D) 1.5061.509
Isotopic Purity (atom % D) ≥99.5%N/A
NMR Spectroscopic Properties

The residual proton signals and the corresponding carbon signals in the NMR spectrum of this compound are important for spectral referencing and for identifying potential regions of signal overlap.

NucleusChemical Shift (ppm)Multiplicity
¹H Residual Peaks ~8.74 (α-protons)Multiplet
~7.58 (γ-proton)Multiplet
~7.22 (β-protons)Multiplet
¹³C Signals ~150.35 (α-carbons)Triplet
~135.91 (γ-carbon)Triplet
~123.87 (β-carbons)Triplet
Water (H₂O/HOD) Variable (typically 4.0-6.0 ppm, can be higher)Singlet

Note: Chemical shifts can vary slightly depending on the sample concentration, temperature, and the presence of other substances.

Applications in NMR of Polar Compounds

This compound is an excellent solvent for a wide range of polar compounds due to its ability to disrupt intermolecular hydrogen bonding and solvate polar functional groups.

Carbohydrates

The analysis of carbohydrates by NMR is often challenging due to the poor solubility of many polysaccharides and the extensive hydrogen bonding leading to broad signals. This compound is a valuable solvent for carbohydrate analysis for the following reasons:

  • Enhanced Solubility: It effectively dissolves a wide range of mono-, oligo-, and polysaccharides that are insoluble in other common NMR solvents.

  • Signal Resolution: By disrupting intermolecular hydrogen bonds, it can lead to sharper signals for hydroxyl protons, which are often broad or unobservable in other solvents.

  • Chemical Shift Dispersion: The anisotropic effect of the pyridine ring can induce a greater dispersion of chemical shifts, aiding in the resolution of complex spectra with many overlapping signals.[1]

For instance, in the analysis of acetylated lignins from birch and spruce, this compound has been successfully used as a solvent for ¹H NMR based structural analysis.

Peptides and Proteins

While D₂O and DMSO-d6 are more common solvents for biomolecular NMR, this compound can be a useful alternative in specific situations:

  • Solubility of Hydrophobic Peptides: Certain peptides with significant hydrophobic character may exhibit better solubility in this compound than in purely aqueous or DMSO-based systems.

  • Probing Solvent-Accessible Residues: The interaction of the this compound solvent with the surface of a peptide or small protein can provide information about solvent-accessible residues.

  • Alternative for Unstable Compounds: For compounds that are unstable or react in protic solvents like D₂O or methanol-d4, this compound offers an aprotic environment.

Natural Products and Other Polar Organics

This compound is frequently the solvent of choice for the structural elucidation of polar natural products, such as saponins, glycosides, and polyhydroxylated compounds.[2][3][4][5] Its ability to dissolve these often sparingly soluble compounds is critical for obtaining high-quality NMR data.

Experimental Protocols

Adherence to proper experimental procedures is essential for obtaining high-quality, reproducible NMR data when using this compound.

Solvent Selection Workflow

The choice of an appropriate NMR solvent is the first critical step in the analysis of a polar compound. The following workflow can guide the selection process.

Solvent_Selection_Workflow start Start: Polar Analyte for NMR solubility_test Test Solubility in Common Solvents (CDCl3, DMSO-d6, D2O) start->solubility_test soluble Is the analyte sufficiently soluble? solubility_test->soluble use_common_solvent Use the appropriate common solvent. soluble->use_common_solvent Yes try_pyridine Consider this compound soluble->try_pyridine No end End use_common_solvent->end solubility_pyridine Test Solubility in this compound try_pyridine->solubility_pyridine pyridine_soluble Is it soluble? solubility_pyridine->pyridine_soluble use_pyridine Use this compound pyridine_soluble->use_pyridine Yes consider_alternatives Consider alternative solvents (e.g., DMF-d7, mixed solvents) or advanced techniques. pyridine_soluble->consider_alternatives No use_pyridine->end consider_alternatives->end

Caption: A decision-making workflow for selecting an appropriate NMR solvent for polar compounds.

Sample Preparation Protocol

This compound is hygroscopic and can absorb moisture from the atmosphere. Therefore, proper handling is necessary to avoid a large residual water peak in the NMR spectrum.

Materials:

  • Analyte (solid or liquid)

  • This compound (high purity, ≥99.5 atom % D)

  • NMR tube (5 mm, clean and dry)

  • Vial and cap

  • Pipettes or syringes

  • Inert gas (optional, for highly sensitive samples)

Procedure:

  • Drying the Analyte: Ensure the analyte is as dry as possible to minimize water contamination. This can be achieved by drying under high vacuum or by lyophilization.

  • Weighing the Analyte: Accurately weigh the desired amount of the solid analyte into a clean, dry vial. For a typical ¹H NMR spectrum, 5-10 mg is sufficient. For ¹³C NMR, a higher concentration (20-50 mg) is recommended. For liquid analytes, use a micropipette to transfer a few microliters.

  • Adding the Solvent: In a fume hood, add approximately 0.6-0.7 mL of this compound to the vial containing the analyte. For highly hygroscopic or air-sensitive compounds, this step should be performed in a glove box under an inert atmosphere.[6]

  • Dissolution: Cap the vial and gently swirl or vortex to dissolve the analyte completely. Gentle warming may be applied if necessary, but be cautious of potential degradation of the analyte.

  • Transfer to NMR Tube: Using a clean Pasteur pipette or syringe, transfer the solution to a clean, dry NMR tube. If any solid particles are present, the solution must be filtered through a small plug of glass wool in the pipette.

  • Capping and Sealing: Cap the NMR tube securely. For long-term storage or for volatile samples, sealing the cap with parafilm is recommended.

  • Homogenization: Invert the NMR tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.

NMR Data Acquisition
  • Locking and Shimming: Lock on the deuterium (B1214612) signal of this compound. Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • Referencing: The residual proton signals of this compound can be used for referencing the ¹H spectrum (α-protons at ~8.74 ppm). For ¹³C spectra, the this compound signals can also be used (α-carbons at ~150.35 ppm).

  • Water Suppression: If a significant water peak is present and obscures signals of interest, use a solvent suppression pulse sequence (e.g., presaturation or Watergate).

Troubleshooting

Encountering issues during NMR analysis is common. Here are some troubleshooting tips specific to using this compound with polar compounds.

ProblemPossible Cause(s)Suggested Solution(s)
Broad Peaks - High sample viscosity due to high concentration.- Presence of paramagnetic impurities.- Chemical exchange of labile protons (e.g., -OH, -NH).- Reduce the sample concentration.- Filter the sample to remove any particulate matter.- Acquire the spectrum at a different temperature to alter the exchange rate.
Large Water Peak - Use of wet analyte or solvent.- Absorption of atmospheric moisture during sample preparation.- Thoroughly dry the analyte before use.- Handle this compound in a dry environment (e.g., glove box).- Use a fresh ampoule of this compound.- Employ a water suppression pulse sequence.
Poor Solubility - Analyte is not suitable for this compound.- Try gentle heating to aid dissolution.- Consider using a solvent mixture (e.g., this compound/DMSO-d6).- If the compound is acidic or basic, consider forming a salt to improve solubility.
Unexpected Peak Shifts or Signal Overlap - Strong solvent-analyte interactions (anisotropic effects).- Change in pH.- This can be advantageous for resolving signals. Compare with spectra in other solvents.- Ensure consistency in sample preparation to maintain a constant pH.

Logical Workflow for Troubleshooting NMR Spectra

When unexpected results are obtained, a systematic approach to troubleshooting is beneficial.

Troubleshooting_Workflow start Start: Unexpected NMR Spectrum check_broadening Are peaks broad? start->check_broadening broadening_solutions Reduce concentration. Check for paramagnetics. Change temperature. check_broadening->broadening_solutions Yes check_water Is there a large water peak? check_broadening->check_water No broadening_solutions->check_water water_solutions Dry sample/solvent. Use glove box. Use water suppression. check_water->water_solutions Yes check_solubility Is the sample fully dissolved? check_water->check_solubility No water_solutions->check_solubility solubility_solutions Try gentle heating. Consider solvent mixtures. check_solubility->solubility_solutions No check_shifts Are chemical shifts unexpected? check_solubility->check_shifts Yes solubility_solutions->check_shifts shift_solutions Analyze solvent effects. Compare with other solvents. check_shifts->shift_solutions Yes end End: Improved Spectrum check_shifts->end No shift_solutions->end

Caption: A logical workflow for troubleshooting common issues in NMR spectra obtained using this compound.

Conclusion

This compound is a powerful and often indispensable NMR solvent for the analysis of a wide variety of polar compounds. Its excellent solvating power for molecules rich in polar functional groups, combined with its unique anisotropic effects, makes it a valuable tool for researchers in chemistry, biochemistry, and drug development. By following the detailed protocols and troubleshooting guides presented in these application notes, scientists can effectively utilize this compound to obtain high-quality NMR data for the structural elucidation and characterization of challenging polar analytes.

References

Application Notes and Protocols for NMR Sample Preparation with Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper preparation of samples for Nuclear Magnetic Resonance (NMR) spectroscopy using pyridine-d5 as the solvent. Adherence to these protocols is crucial for obtaining high-quality, reproducible NMR spectra for structural elucidation, quantitative analysis, and reaction monitoring in academic research and the pharmaceutical industry.

Introduction to this compound in NMR Spectroscopy

This compound (C₅D₅N) is a deuterated form of pyridine (B92270) where all five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable solvent for ¹H NMR spectroscopy as it minimizes solvent signals that could otherwise obscure analyte peaks.[1][2] this compound is particularly useful for dissolving a wide range of organic compounds, including many pharmaceuticals, natural products, and lignin (B12514952) acetates.[3] Its aromatic nature can also induce significant changes in the chemical shifts of a solute compared to other NMR solvents, providing additional structural information.

Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective use and safe handling.

PropertyValue
Molecular Weight 84.13 g/mol [4][5]
Density 1.05 g/mL at 25 °C[3]
Boiling Point 114.4 - 116 °C[3][4]
Melting Point -41 to -42 °C[3][4]
Isotopic Purity Typically ≥99.5 atom % D[3][4]
¹H NMR Residual Peaks ~8.74 ppm (α-protons), ~7.58 ppm (γ-proton), ~7.22 ppm (β-protons)[4][6]
¹³C NMR Peaks ~150.35 ppm (C-α), ~135.91 ppm (C-γ), ~123.87 ppm (C-β)[4][6]

Experimental Protocols

General Sample Preparation Workflow

The following diagram outlines the standard workflow for preparing an NMR sample with this compound.

G General NMR Sample Preparation Workflow A Weigh Analyte B Dissolve in this compound A->B C Filter Solution B->C D Transfer to NMR Tube C->D E Cap and Label Tube D->E F Acquire NMR Spectrum E->F

Caption: A streamlined workflow for preparing NMR samples.

Detailed Protocol for Solid Samples

This protocol is designed for the preparation of solid analytes for NMR analysis.

Materials:

  • Analyte (solid)

  • This compound

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent)[7][8]

  • NMR tube cap

  • Vial with a cap

  • Pasteur pipette

  • Small plug of glass wool or a syringe filter

Procedure:

  • Weighing the Analyte: Accurately weigh 5-25 mg of the solid analyte for a typical ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a clean, dry vial.[9][10] The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of this compound to the vial.[4][10] This volume should be sufficient to create a sample height of at least 4.5 cm in a standard 5 mm NMR tube.[7]

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, gentle warming or sonication can be applied, but be cautious of potential sample degradation.[11] Visually inspect the solution for any undissolved particulate matter.

  • Filtering the Solution: It is crucial to filter the solution to remove any particulate matter, which can adversely affect the spectral quality by degrading the magnetic field homogeneity (shimming).[7][12]

    • Place a small, tight plug of glass wool into a Pasteur pipette.[7] Do not use cotton wool, as solvents can extract impurities from it.[13]

    • Alternatively, use a syringe fitted with a filter (e.g., 0.45 µm PTFE).

    • Filter the solution directly into the clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[9] Label the tube clearly near the top with a permanent marker.[12]

  • Mixing: Gently invert the capped NMR tube several times to ensure the solution is homogeneous.[4]

Protocol for Liquid or Oil Samples

For liquid or oil analytes, the procedure is slightly modified.

Materials:

  • Analyte (liquid or oil)

  • This compound

  • High-quality 5 mm NMR tube

  • NMR tube cap

  • Micropipette or syringe

Procedure:

  • Adding the Solvent: Add approximately 0.6 mL of this compound to a clean, dry NMR tube.

  • Adding the Analyte: Using a micropipette or syringe, add 1-2 drops of the liquid or oil analyte directly into the solvent in the NMR tube.[14] For more quantitative results, accurately weigh the analyte before dissolving.

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure thorough mixing.

  • Labeling: Label the tube clearly.

Quantitative NMR (qNMR) Considerations

This compound can be used for quantitative NMR (qNMR) to determine the purity or concentration of an analyte.

ParameterRecommendationRationale
Internal Standard Required for absolute quantification.[15]Provides a reference signal of known concentration for accurate comparison.
Analyte Concentration Sufficient for a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15]Ensures accurate integration of analyte and standard peaks.
Relaxation Delay (d1) At least 5 times the longest T₁ of any peak of interest.Allows for complete relaxation of all nuclei between scans, ensuring signal intensity is proportional to the number of nuclei.
Number of Scans Sufficient to achieve the desired S/N.[15]Improves the accuracy of peak integration.

qNMR Workflow:

G Quantitative NMR (qNMR) Workflow A Accurately Weigh Analyte and Internal Standard B Prepare Sample in this compound A->B C Optimize NMR Parameters (e.g., Relaxation Delay) B->C D Acquire Spectrum with Sufficient S/N C->D E Process and Integrate Peaks D->E F Calculate Purity or Concentration E->F

Caption: Key steps for accurate quantitative NMR analysis.

Troubleshooting Common Issues

Encountering issues with NMR spectra is common. The following table outlines potential problems and solutions when using this compound.

IssuePotential CauseRecommended Solution
Broad Peaks - High sample concentration/viscosity[11]- Presence of paramagnetic impurities- Poor shimming due to inhomogeneous sample- Dilute the sample.- Filter the sample thoroughly.- Ensure the sample is fully dissolved.
Overlapping Peaks Analyte signals overlap with residual solvent peaks.Consider using a different deuterated solvent if solubility permits (e.g., DMSO-d6, Methanol-d4).[16]
Extra Peaks Contamination from:- Water[17]- Grease- Other solvents- Ensure all glassware is scrupulously clean and dry.- Use high-purity this compound.- Avoid using grease on any apparatus.
Poor Lock Signal Insufficient deuterated solvent.Ensure the sample volume is adequate (at least 0.6 mL for a 5 mm tube).[18]

Troubleshooting Workflow for Peak Broadening:

G Troubleshooting Peak Broadening A Observe Broad Peaks in NMR Spectrum B Check for Particulates/ Incomplete Dissolution A->B C Filter Sample B->C Yes D Dilute Sample B->D No C->D E Re-acquire Spectrum D->E F Peaks Still Broad? E->F G Consider Paramagnetic Impurities or Chemical Exchange F->G Yes

Caption: A logical approach to resolving broad NMR signals.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5][19] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store this compound in a cool, dry place away from light and moisture.[20][21]

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can consistently prepare high-quality NMR samples using this compound, leading to accurate and reliable spectroscopic data.

References

Pyridine-d5 as an Internal Standard for Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Pyridine-d5 as an internal standard in mass spectrometry-based quantitative analysis. The use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision in quantitative assays.[1][2] this compound, a deuterated analog of pyridine (B92270), is an ideal internal standard as its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring it effectively compensates for variations during sample preparation, chromatographic separation, and ionization.[2][3]

Principle of the Method

Quantitative analysis by mass spectrometry relies on the principle that the analyte response is proportional to its concentration. However, various factors can introduce variability, including sample loss during preparation, injection volume inconsistencies, and matrix-induced signal suppression or enhancement.[1] An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls.[4] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be normalized, leading to more accurate and precise quantification.[1][4]

Deuterated standards, such as this compound, are the preferred choice for an internal standard because they co-elute with the analyte and exhibit nearly identical behavior during ionization and chromatographic separation.[1][5] This ensures reliable correction for matrix effects and instrumental variability.[5]

Applications

This compound is a versatile internal standard suitable for a range of applications for the quantification of pyridine, a compound relevant in various fields:

  • Environmental Monitoring: Quantifying pyridine in complex matrices such as water, soil, and sediments.[2][6]

  • Food and Beverage Analysis: Detecting pyridine as a contaminant or flavor component.[2]

  • Clinical and Forensic Toxicology: Measuring pyridine levels in biological samples like plasma and urine for exposure assessment.[2]

  • Pharmaceutical Analysis: Quantifying residual pyridine in active pharmaceutical ingredients (APIs) and drug products.[2]

  • Tobacco Smoke Analysis: Determination of pyridine content in mainstream tobacco smoke.[7]

Quantitative Data Summary

The performance of analytical methods utilizing this compound as an internal standard is summarized below. The data is compiled from validated methods and demonstrates the robustness and sensitivity that can be achieved.

Method Detection and Quantification Limits

The following table presents the Limit of Detection (LOD) and Limit of Quantification (LOQ) for pyridine in different matrices using a deuterated internal standard.

ParameterShellfish MatrixSediment Matrix
Limit of Detection (LOD)0.006 mg/kg0.002 mg/kg
Limit of Quantification (LOQ)0.02 mg/kg0.008 mg/kg

Data adapted from a validated Headspace-GC-MS/MS method.[2]

Method Performance and Validation Parameters

This table summarizes key validation parameters for the quantification of pyridine using this compound as an internal standard compared to a non-deuterated internal standard.

Validation ParameterMethod with this compound Internal Standard (HS-GC-MS/MS)Method with Non-Deuterated Internal Standard (GC-FID)
Linearity (R²)> 0.99Typically ≥ 0.99
Accuracy (Recovery)89 - 101%97.9% (ambient storage), 99.9% (freezer storage)
Precision (Repeatability, %RSD)2 - 3%Not explicitly stated, but good reproducibility is generally expected

Note: The data for the method with this compound is from a validated headspace GC-MS/MS method for complex matrices.[6] Direct comparison should be made with caution due to the different analytical techniques and matrices.

Experimental Protocols

The following are detailed protocols for the quantification of pyridine in different matrices using this compound as an internal standard.

Protocol 1: Quantification of Pyridine in Solid Matrices (e.g., Sediments, Tissues) by Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS)

This protocol is adapted from a validated method for the determination of pyridine in shellfish and sediment.[2]

Materials and Reagents
  • Pyridine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (GC grade)

  • Deionized water

  • Sodium chloride

  • 20 mL headspace vials with magnetic crimp caps

  • Homogenizer

Standard and Sample Preparation
  • Pyridine Stock Solution (1 mg/mL): Accurately weigh 100 mg of pyridine and dissolve it in 100 mL of methanol.[2]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the pyridine stock solution with methanol to cover the desired calibration range.

  • Sample Preparation:

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.[2]

    • Add 2 g of sodium chloride to the vial.[2]

    • Spike the sample with 20 µL of the 10 µg/mL internal standard spiking solution.[2]

    • Add 5 mL of deionized water.[2]

    • Immediately seal the vial with a magnetic crimp cap.[2]

GC-MS/MS Conditions
  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

  • Injector: Headspace autosampler.

  • Column: A suitable capillary column for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

  • Oven Program: A temperature program that provides good separation of pyridine and the internal standard.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Pyridine: Monitor appropriate precursor and product ions (e.g., m/z 79 → fragment ion).

    • This compound: Monitor appropriate precursor and product ions (e.g., m/z 84 → fragment ion).[7]

Data Analysis
  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of pyridine and a constant concentration of this compound.[6] Analyze the calibration standards using the same GC-MS/MS method. Construct a calibration curve by plotting the ratio of the peak area of pyridine to the peak area of this compound against the concentration of pyridine.[6]

  • Quantification: Calculate the peak area ratio of pyridine to this compound in the unknown samples and determine the concentration from the calibration curve.

Protocol 2: Quantification of Pyridine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative example for bioanalytical method development.[2]

Materials and Reagents
  • Pyridine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Human plasma

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of pyridine and this compound in acetonitrile.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 acetonitrile:water mixture.[2]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the pyridine stock solution.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[2]

    • Add 20 µL of the 100 ng/mL internal standard spiking solution.[2]

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid.[2]

    • Vortex for 1 minute to precipitate proteins.[2]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a clean tube or a 96-well plate.[2]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the dried extract in a suitable volume of mobile phase.

LC-MS/MS Conditions
  • System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: A typical flow rate for analytical columns (e.g., 0.4 mL/min).

  • Gradient: A gradient program that provides good separation of pyridine from matrix components.

  • Ionization Mode: ESI positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Pyridine: Optimize precursor and product ions.

    • This compound: Optimize precursor and product ions.

Data Analysis

Construct a calibration curve and quantify pyridine in plasma samples as described in Protocol 1.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample (e.g., Sediment, Tissue) add_is Spike with This compound IS sample->add_is add_reagents Add NaCl and Water add_is->add_reagents seal_vial Seal Headspace Vial add_reagents->seal_vial hs_gcms HS-GC-MS/MS Analysis seal_vial->hs_gcms data_acq Data Acquisition (MRM) hs_gcms->data_acq peak_integration Peak Integration data_acq->peak_integration calc_ratio Calculate Peak Area Ratio (Pyridine / this compound) peak_integration->calc_ratio calibration Construct Calibration Curve calc_ratio->calibration quantification Quantify Pyridine calibration->quantification

Caption: HS-GC-MS workflow for pyridine quantification.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample 100 µL Plasma Sample spike_is Spike with this compound IS plasma_sample->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_acq Data Acquisition (MRM) lcms_analysis->data_acq peak_integration Peak Integration data_acq->peak_integration calc_ratio Calculate Peak Area Ratio (Pyridine / this compound) peak_integration->calc_ratio calibration Construct Calibration Curve calc_ratio->calibration quantification Quantify Pyridine calibration->quantification

Caption: LC-MS/MS workflow for pyridine in plasma.

logical_relationship cluster_analyte Analyte & Internal Standard cluster_process Analytical Process cluster_correction Correction & Quantification Analyte Pyridine SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep Variability Sources of Variability (Loss, Matrix Effects, Drift) IS->Variability Chromatography Chromatographic Separation (GC or LC) SamplePrep->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Detection MS Detection (MRM) Ionization->Detection Ratio Peak Area Ratio (Analyte/IS) Detection->Ratio Variability->Detection Result Accurate Quantification Ratio->Result

Caption: Logic of using an internal standard.

References

Application Notes and Protocols for Quantitative NMR (qNMR) using Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration and purity of substances. Unlike chromatographic techniques, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without the need for identical reference standards for each analyte. The use of a high-purity, stable internal standard is crucial for achieving accurate and reproducible results.

Key Advantages of qNMR:

  • Primary Analytical Method: Provides direct measurement of molar ratios without the need for substance-specific calibration curves.

  • Non-destructive: The sample can be recovered and used for further analyses.

  • Versatility: Applicable to a wide range of organic molecules.

  • High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy for purity and content determination.[1]

  • Simultaneous Analysis: Allows for the simultaneous quantification of multiple compounds in a mixture.

Using Pyridine-d5 as a qNMR Internal Standard

This compound is a suitable choice for a qNMR internal standard, primarily by utilizing its residual proton signals. The key characteristics that make it advantageous are:

  • Distinct Chemical Shifts: The residual proton signals of this compound appear in the aromatic region of the ¹H NMR spectrum (typically around 8.74, 7.58, and 7.22 ppm), which is often clear of signals from aliphatic compounds.[2]

  • High Purity: Commercially available in high isotopic purity.

  • Solubility: It is a good solvent for a wide range of organic compounds.

  • Stability: Chemically inert and stable under typical qNMR experimental conditions.

The fundamental principle of qNMR relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal. The purity of an analyte can be calculated using the following equation when an internal standard is employed:

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte and I_IS are the integral areas of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_IS are the number of protons giving rise to the respective signals.

  • MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.

  • m_analyte and m_IS are the masses of the analyte and the internal standard.

  • P_IS is the purity of the internal standard.

When using the residual signal of this compound as the internal standard, the concentration of these residual protons must first be accurately determined through calibration with a certified reference material (CRM).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and logical connections in a qNMR experiment using this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in this compound weigh_analyte->dissolve weigh_is Accurately weigh CRM for calibration (e.g., 1,4-BTMSB-d4) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup & Parameter Optimization transfer->instrument_setup acquire_spectrum Acquire 1D 1H NMR Spectrum instrument_setup->acquire_spectrum ft Fourier Transform acquire_spectrum->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline integrate Signal Integration phase_baseline->integrate calculate Purity Calculation integrate->calculate

Caption: General workflow for quantitative NMR (qNMR) analysis.

Calculation_Logic cluster_inputs Known Parameters cluster_data Measured Data input Inputs data Experimental Data calc Calculation output Result m_analyte Mass of Analyte (m_analyte) calc_purity Calculate Analyte Purity m_analyte->calc_purity m_is Mass of CRM (m_CRM) calc_pyd5_conc Calibrate Py-d5 Residual Proton Conc. m_is->calc_pyd5_conc MW_analyte MW of Analyte MW_analyte->calc_purity MW_is MW of CRM MW_is->calc_pyd5_conc N_analyte Protons of Analyte Signal (N_analyte) N_analyte->calc_purity N_is Protons of CRM Signal (N_CRM) N_is->calc_pyd5_conc P_is Purity of CRM (P_CRM) P_is->calc_pyd5_conc N_pyd5 Protons of Py-d5 Signal (N_Py-d5) N_pyd5->calc_pyd5_conc I_analyte Integral of Analyte (I_analyte) I_analyte->calc_purity I_is Integral of CRM (I_CRM) I_is->calc_pyd5_conc I_pyd5 Integral of Py-d5 (I_Py-d5) I_pyd5->calc_pyd5_conc calc_pyd5_conc->calc_purity final_purity Analyte Purity (%w/w) calc_purity->final_purity

Caption: Logical relationship for qNMR purity calculation.

Experimental Protocols

Protocol 1: Calibration of this compound Residual Proton Signal

This protocol outlines the procedure for determining the concentration of the residual proton signals in a specific batch of this compound using a certified reference material (CRM).

1. Materials and Reagents:

  • This compound (the batch to be calibrated)

  • Certified Reference Material (CRM), e.g., 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) with a known purity.

  • High-precision analytical balance (readable to at least 0.01 mg).

  • High-quality 5 mm NMR tubes.

  • Class A volumetric flasks and pipettes.

2. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the CRM into a clean, dry vial. Record the mass to the highest precision.

  • Dissolution: Add a precise volume (e.g., 1.00 mL) of the this compound batch to be calibrated to the vial containing the CRM.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer an appropriate volume (typically 600-700 µL) of the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 60 seconds is generally sufficient for accurate quantification of small molecules).[3]

  • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Calibration:

  • Processing: Apply an exponential window function with a line broadening of approximately 0.3 Hz, followed by Fourier transformation.

  • Correction: Carefully perform manual phasing and baseline correction.

  • Integration: Integrate the well-resolved signal of the CRM (e.g., the singlet for the trimethylsilyl (B98337) protons of 1,4-BTMSB-d4) and the residual proton signals of this compound (e.g., the signal at ~8.74 ppm).

  • Calculation: The molar concentration of the residual protons in this compound can be calculated using a rearranged purity equation.

Protocol 2: Purity Determination of an Analyte using Calibrated this compound

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.

  • Dissolution: Add a precise volume (e.g., 1.00 mL) of the pre-calibrated this compound.

  • Homogenization and Transfer: Follow steps 3 and 4 from Protocol 1.

2. NMR Data Acquisition and Processing:

  • Follow the same NMR data acquisition and processing parameters as outlined in Protocol 1.

3. Purity Calculation:

  • Integration: Integrate a well-resolved, non-overlapping signal of the analyte and the calibrated residual proton signal of this compound.

  • Calculation: Use the standard qNMR purity equation, treating the calibrated residual protons of this compound as the internal standard.

Data Presentation

The following tables present illustrative data from a hypothetical qNMR study for the purity determination of a fictional drug substance, "Drug Y" (MW = 400.5 g/mol ), using the calibrated residual proton signal of this compound as the internal standard.

Table 1: Calibration of this compound Residual Proton Signal

ParameterValue
CRM Used1,4-BTMSB-d4
CRM Purity (P_CRM)99.9%
CRM Molecular Weight (MW_CRM)230.5 g/mol
Mass of CRM (m_CRM)8.05 mg
Volume of this compound1.00 mL
Integral of CRM Signal (I_CRM)1.00
Number of Protons (N_CRM)18
Integral of this compound Signal (I_Py-d5)0.55
Number of Protons (N_Py-d5)2 (for the signal at 8.74 ppm)
Calculated Molarity of Residual Protons 0.042 M

Table 2: Purity Determination of Drug Y

ReplicateMass of Drug Y (mg)Integral of Drug Y Signal (I_analyte)Integral of Py-d5 Signal (I_IS)Calculated Purity (%w/w)
115.201.250.5598.7
215.351.270.5599.1
315.151.240.5598.5
Mean 98.8
%RSD 0.31%

Note: The signal from a methoxy (B1213986) group (3 protons) on Drug Y at 3.8 ppm and the residual proton signal of this compound at 8.74 ppm (2 protons) were used for quantification.

Method Validation

A qNMR method should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements.

  • Accuracy: The closeness of the test results to the true value.

  • Range: The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.

The following diagram illustrates the pathway for qNMR method validation.

qNMR_Validation cluster_params Validation Parameters cluster_precision Precision Levels start Method Development validation Method Validation (ICH Q2) start->validation specificity Specificity validation->specificity linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy range_node Range validation->range_node robustness Robustness validation->robustness validated_method Validated Method specificity->validated_method linearity->validated_method precision->validated_method repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate accuracy->validated_method range_node->validated_method robustness->validated_method

Caption: Pathway for qNMR method validation.

Table 3: Illustrative Method Validation Data

Validation ParameterSpecificationIllustrative Result
Linearity
Range50-150% of nominal concentration5 - 15 mg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Precision
Repeatability (%RSD, n=6)≤ 1.0%0.45%
Intermediate Precision (%RSD)≤ 1.5%0.85%
Accuracy
Recovery (%)98.0 - 102.0%99.5% (at 100% concentration)
Robustness
Variation in Relaxation Delay (±10s)%RSD ≤ 2.0%1.1%
Variation in Temperature (±2 K)%RSD ≤ 2.0%1.3%

Disclaimer: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.

References

Solid-state NMR Applications of Pyridine-d5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, dynamics, and interactions of solid materials at a molecular level. When studying porous materials such as metal-organic frameworks (MOFs), zeolites, silica (B1680970) gels, and pharmaceutical formulations, probe molecules can provide invaluable insights into the local environment of pores, channels, and active sites. Pyridine-d5 (C5D5N), a deuterated analog of pyridine (B92270), has emerged as a particularly effective probe molecule for these applications. Its deuterium (B1214612) nuclei (²H) provide a sensitive handle for ssNMR experiments, offering information on the mobility and binding of the pyridine molecule within a solid matrix.

This document provides detailed application notes and experimental protocols for the use of this compound in solid-state NMR studies, aimed at researchers in materials science, catalysis, and pharmaceutical development.

Principle of the Technique

The primary application of this compound in solid-state NMR relies on the analysis of the ²H NMR signal. Deuterium is a quadrupolar nucleus (spin I=1), and its interaction with the local electric field gradient is highly sensitive to molecular motion. In a solid, immobile this compound molecules will exhibit a broad ²H NMR spectrum (a "Pake doublet") with a characteristic shape defined by the quadrupolar coupling constant (Cq) and the asymmetry parameter (η). As the molecule gains mobility within the pores of a material, the lineshape of the ²H NMR spectrum changes in a predictable manner. By analyzing these changes, particularly as a function of temperature, one can deduce the types of motion (e.g., isotropic tumbling, anisotropic rotation), the rates of these motions, and the nature of the interactions between the pyridine probe and the host material.

Different motional states of this compound can be distinguished:

  • Immobile (Rigid): The this compound molecule is tightly bound or trapped within the solid matrix, resulting in a broad Pake doublet powder pattern.

  • Anisotropic Motion: The molecule undergoes restricted motion, such as rotation about a specific axis. This leads to a partially averaged powder pattern with a reduced spectral width.

  • Isotropic Motion (Liquid-like): The this compound molecule tumbles freely and rapidly in all directions, resulting in a sharp, narrow resonance at the isotropic chemical shift.

Applications

The primary application of this compound in solid-state NMR is the characterization of porous materials. Specific applications include:

  • Pore Size and Shape Analysis: The motional freedom of this compound is dictated by the dimensions of the pores it occupies. By observing the transition from immobile to mobile states at different temperatures, information about the size and connectivity of the pores can be obtained.[1]

  • Surface Acidity Characterization: The nitrogen atom in pyridine can interact with acidic sites (Brønsted or Lewis acids) on the surface of a material. These interactions can be studied using ¹⁵N solid-state NMR of ¹⁵N-labeled pyridine, often in conjunction with ²H NMR of this compound to understand the dynamics of the probe at these sites.

  • Guest-Host Interactions: The dynamics of this compound can reveal information about the strength and nature of interactions with the host framework, including hydrogen bonding and van der Waals forces.

  • Phase Transitions and Dynamics in Pharmaceutical Formulations: this compound can be used as a probe to study the mobility of molecules within amorphous solid dispersions and other pharmaceutical formulations, providing insights into physical stability and drug release mechanisms.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes the loading of a known amount of this compound onto a solid material for solid-state NMR analysis.

Materials:

  • Solid material of interest (e.g., MOF, zeolite, silica), dried and activated.

  • This compound (high isotopic purity, >99.5 atom % D).

  • Solid-state NMR rotor (e.g., 4 mm zirconia rotor with Kel-F cap).

  • Microbalance.

  • Glovebox or inert atmosphere environment.

  • Micropipette.

  • Vortex mixer.

Procedure:

  • Activate the Solid Material: Dry the solid material under vacuum at an appropriate temperature to remove any adsorbed water or solvents. The specific conditions will depend on the material's stability.

  • Weigh the Solid Material: In a glovebox or under an inert atmosphere to prevent rehydration, accurately weigh a desired amount of the activated solid material directly into the bottom of the solid-state NMR rotor.

  • Calculate the Amount of this compound: Determine the desired molar ratio of this compound to the solid material. Based on the mass and molar mass of the solid, calculate the required mass of this compound. For example, to achieve a 0.6 molar ratio of this compound to a layered Sn(IV) phosphonate-phosphate material, 0.6 moles of this compound would be added for every mole of the solid.[1]

  • Add this compound: Using a micropipette, carefully add the calculated volume of this compound to the solid material in the rotor. It is recommended to add the liquid in small aliquots and allow it to adsorb into the solid.

  • Homogenize the Sample: After adding the this compound, cap the rotor and gently vortex the sample to ensure even distribution of the probe molecule throughout the solid material.

  • Equilibration: Allow the sample to equilibrate for a period of time (e.g., several hours to days) to ensure a uniform distribution of this compound within the pores of the material.[1]

  • Pack the Rotor: Ensure the sample is well-packed at the bottom of the rotor to ensure stable spinning during the NMR experiment.

  • Seal the Rotor: Securely seal the rotor with its cap.

Protocol 2: ²H Solid-State NMR Data Acquisition

This protocol outlines the acquisition of static ²H solid-state NMR spectra using a quadrupolar echo pulse sequence.

Instrumentation:

  • Solid-state NMR spectrometer.

  • Static solid-state NMR probe.

Pulse Sequence: Quadrupolar Echo (90°x - τ - 90°y - τ - acquire)

Typical Experimental Parameters:

ParameterTypical Value/RangeNotes
Spectrometer Frequency e.g., 76.8 MHz for ²H on a 500 MHz spectrometer
Pulse Width (90° pulse) 2.0 - 3.5 µsShould be short enough to excite the entire spectral width.
Echo Delay (τ) 20 - 50 µsShould be long enough for probe ringing to decay but short enough to minimize T2 relaxation losses.
Recycle Delay 1 - 5 sShould be at least 5 times the T1 relaxation time of the deuterium nuclei.
Number of Scans 1024 - 16384Dependent on sample concentration and desired signal-to-noise ratio.
Spectral Width 250 - 500 kHzShould be wide enough to encompass the entire powder pattern.
Acquisition Time 10 - 20 ms
Temperature Variable (e.g., 100 K to 400 K)Temperature should be allowed to equilibrate for at least 15-20 minutes at each setpoint.

Procedure:

  • Insert the Sample: Carefully insert the prepared NMR rotor into the solid-state NMR probe.

  • Tune the Probe: Tune the probe to the ²H frequency.

  • Set Up the Experiment: Load the quadrupolar echo pulse sequence and set the experimental parameters as outlined in the table above.

  • Acquire Data: Start the data acquisition.

  • Variable-Temperature Measurements: If desired, systematically vary the sample temperature and acquire a ²H NMR spectrum at each temperature point, ensuring the temperature is stable before each acquisition.

Data Presentation

Quantitative data derived from the analysis of ²H solid-state NMR spectra of this compound adsorbed on a layered Sn(IV) phosphonate-phosphate material are summarized below.

ParameterValueConditions
This compound Loading 0.2, 0.6, 1.6 mol per mol of solidAs prepared
²H Linewidth (liquid-like) 3.56 kHz295 K
²H T2 Relaxation Time 0.094 ms295 K
Quadrupolar Coupling Constant (Cq) (immobile) 178 ± 2 kHzRoom Temperature
Asymmetry Parameter (η) (immobile) 0.12Room Temperature
Quadrupolar Coupling Constant (Cq) (restricted motion) 40 ± 2 kHzRoom Temperature
Asymmetry Parameter (η) (restricted motion) 0.15Room Temperature

Data sourced from a study on a layered Sn(IV) phosphonate-phosphate material.[1]

Data Analysis and Interpretation

The analysis of ²H solid-state NMR spectra of this compound involves examining the lineshape and extracting key parameters.

Workflow for Data Analysis:

G cluster_0 Experimental cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Interpretation A Acquire Variable-Temperature ²H Solid-State NMR Spectra B Fourier Transform A->B C Phase Correction B->C D Baseline Correction C->D E Lineshape Analysis D->E F Spectral Simulation E->F G Relaxation Time Analysis E->G H Determine Motional Model (e.g., rigid, isotropic, anisotropic) F->H I Quantify Dynamics (rate, activation energy) G->I J Correlate with Material Properties (pore size, acidity) H->J I->J

Caption: Workflow for the analysis of ²H solid-state NMR data of this compound.

Lineshape Analysis:

The shape of the ²H NMR spectrum provides direct qualitative information about the motion of the this compound molecules.

  • A broad Pake doublet with sharp "horns" separated by approximately 128 kHz is characteristic of a rigid, immobile molecule.

  • A narrowing of this pattern indicates the onset of molecular motion.

  • A single, sharp Lorentzian peak indicates isotropic, liquid-like motion.

Spectral Simulation:

To obtain quantitative information, the experimental spectra are often simulated using software that models the effect of different types of molecular motion on the ²H NMR lineshape. By fitting the simulated spectra to the experimental data, parameters such as the quadrupolar coupling constant (Cq), the asymmetry parameter (η), and the rate of motion can be determined.

Logical Relationship of this compound States:

The different motional states of this compound within a porous material are in dynamic equilibrium, influenced by temperature and the nature of the host material.

G cluster_material Porous Material cluster_pyridine This compound States cluster_temp Temperature Effect Pore Pore Space Mobile Mobile (Isotropic Motion) Pore->Mobile weak interaction Surface Surface Sites (e.g., acid sites) Bound Bound (Anisotropic/Immobile) Surface->Bound strong interaction Free Free (Liquid-like) Mobile->Free exchange Bound->Mobile exchange IncreaseT Increase Temperature IncreaseT->Mobile favors DecreaseT Decrease Temperature DecreaseT->Bound favors

Caption: Relationship between this compound states and the porous material environment.

Conclusion

This compound is a versatile and informative probe molecule for solid-state NMR studies of porous materials. By carefully preparing samples and acquiring and analyzing ²H solid-state NMR spectra, researchers can gain valuable insights into the macrostructure, pore characteristics, and surface properties of a wide range of solid materials. The protocols and data presented here provide a foundation for the application of this powerful technique in materials science, catalysis, and pharmaceutical development.

References

Application Notes: Pyridine-d5 as a Versatile Probe for Material Macrostructure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-d5 (C₅D₅N) is a deuterated analog of pyridine (B92270) that serves as a powerful diagnostic tool in materials science for elucidating the macrostructure, porosity, and surface characteristics of various materials. Its unique properties, particularly its behavior as a guest molecule and its sensitivity to its local environment, make it an exceptional probe for techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. The replacement of hydrogen with deuterium (B1214612) atoms provides a distinct signal in 2H NMR, allowing for the detailed investigation of molecular dynamics and interactions within a host material without interference from proton signals.[1][2] This application note provides a comprehensive overview of the use of this compound as a probe, including detailed experimental protocols and data presentation.

Principle of Operation

The utility of this compound as a probe lies in its ability to adsorb onto material surfaces and within porous networks.[3][4][5] Once introduced into a material, the dynamics of the this compound molecules, such as their rotation and translation, are influenced by the size, shape, and chemical nature of the pores and surfaces they encounter.[3][6] Solid-state NMR, specifically 2H NMR, can distinguish between different populations of this compound molecules based on their motional states.[3][4][5][6] For instance, molecules that are tightly bound to a surface will exhibit broad, anisotropic NMR spectra, while molecules that are freely tumbling in a large pore will show narrow, isotropic signals.[3] By analyzing the NMR lineshapes and relaxation times at various temperatures, it is possible to characterize the different environments within the material and thus deduce its macrostructure.[3][6][7]

Applications

This compound has been successfully employed to investigate the macrostructure of a range of materials, including:

  • Layered Metal Phosphonates: Characterization of pore shapes and the distribution of guest molecules within the layered structure.[3][4]

  • Metal-Organic Frameworks (MOFs): Probing the dynamics of pyridine interacting with coordinatively unsaturated metal sites and hydroxyl groups, providing insights into the acidity and defect sites within the framework.[6][7]

  • Mesoporous Silica: Studying the interaction of pyridine with silanol (B1196071) groups on the inner surfaces to determine the number of active sites.[8]

  • Biological Systems: While less common for macrostructure, deuterated pyridine has been used in NMR studies of paramagnetic hemoproteins to investigate ligand exchange mechanisms.[9]

Experimental Data Summary

The following table summarizes typical quantitative data obtained from 2H NMR experiments using this compound as a probe in a layered Sn(IV) phosphonate-phosphate material.

ParameterValueSignificance
2H T2 Relaxation Time (Liquid-like Pyridine) 0.094 msIndicates isotropically moving, liquid-like pyridine molecules within the pores.[3]
Predicted Linewidth (from T2) 3.4 kHzCorresponds well with the experimentally observed Lorentz-shaped resonance, confirming the liquid-like state.[3]
2H T2 Relaxation Time (D₂O) 0.6 msProvided for comparison to show the longer relaxation time of water in the same material.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Solid-State NMR Analysis

This protocol describes the preparation of a material sample with adsorbed this compound for subsequent solid-state NMR analysis.

Materials:

  • Host material (e.g., layered Sn(IV) phosphonate-phosphate)

  • This compound (99.8%+ deuteration)[10]

  • Anhydrous solvent (e.g., toluene-d8)

  • NMR sample tubes (e.g., 4 mm zirconia rotors)

  • Vacuum line

  • Glovebox or controlled atmosphere environment

Procedure:

  • Activate the host material by heating under vacuum to remove any adsorbed water or other volatile impurities. The specific temperature and duration will depend on the material's stability.

  • In a glovebox, weigh a specific amount of the activated host material and transfer it to an NMR sample tube.

  • Prepare a stock solution of this compound in the anhydrous solvent of a known concentration.

  • Add a measured volume of the this compound solution to the host material in the sample tube to achieve the desired loading of the probe molecule.

  • Allow the sample to equilibrate for a period of time (e.g., several hours to days) to ensure a uniform distribution of this compound within the material.[3]

  • If necessary, remove the solvent under a gentle vacuum, leaving the this compound adsorbed on the material.

  • Seal the NMR sample tube tightly to prevent any changes in the sample composition.

Protocol 2: 2H Solid-State NMR Spectroscopy

This protocol outlines the general procedure for acquiring 2H solid-state NMR spectra of a material containing adsorbed this compound.

Instrumentation:

  • Solid-state NMR spectrometer equipped with a wide-bore magnet and a probe for 2H detection.

  • Magic Angle Spinning (MAS) capabilities.

Procedure:

  • Insert the prepared NMR sample tube into the MAS probe.

  • Tune the probe to the 2H resonance frequency.

  • Set the magic angle spinning speed. The speed will depend on the specific experiment and the desired information.

  • Acquire a series of 2H NMR spectra at different temperatures. This allows for the study of the temperature-dependent dynamics of the this compound molecules.[7]

  • Use appropriate pulse sequences, such as a solid-echo sequence, to acquire the spectra.

  • Process the acquired data, including Fourier transformation, phasing, and baseline correction.

  • Analyze the resulting spectra to identify different this compound species based on their lineshapes and chemical shifts.

  • Measure relaxation times (T1 and T2) to gain further insights into the molecular motions of the probe molecules.[6]

Visualizations

experimental_workflow Experimental Workflow for Probing Material Macrostructure cluster_prep Sample Preparation cluster_analysis Solid-State NMR Analysis cluster_interpretation Data Interpretation material Activate Host Material load Load with this compound Solution material->load equilibrate Equilibrate Sample load->equilibrate seal Seal NMR Tube equilibrate->seal acquire Acquire 2H NMR Spectra (Variable Temperature) seal->acquire process Process Acquired Data acquire->process analyze Analyze Spectra (Lineshapes, Relaxation Times) process->analyze dynamics Determine this compound Dynamics analyze->dynamics states Identify Motional States (Immobile, Rotating, Free) dynamics->states macrostructure Infer Material Macrostructure (Pore Shape, Size, Surface) states->macrostructure

Caption: Workflow for material macrostructure analysis using this compound.

logical_relationship Logical Relationship of this compound Probing cluster_material Material Properties cluster_probe This compound Probe cluster_dynamics Probe Dynamics cluster_nmr NMR Observables pore_shape Pore Shape & Size pyridine This compound Adsorption pore_shape->pyridine surface_chem Surface Chemistry surface_chem->pyridine motion Molecular Motion (Rotation, Translation) pyridine->motion states Distinct Motional States motion->states lineshape 2H NMR Lineshape states->lineshape relaxation Relaxation Times (T1, T2) states->relaxation

Caption: Relationship between material properties and NMR observables.

References

Application Note: Quantitative Analysis of Pyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with Pyridine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine (B92270) is a compound of significant interest in pharmaceutical development, environmental monitoring, and food and beverage analysis.[1][2] Accurate quantification of pyridine, often at trace levels, is crucial for applications such as monitoring residual solvents in pharmaceutical products and assessing environmental contamination.[2] The use of a stable isotope-labeled internal standard, such as pyridine-d5, is a widely accepted and highly recommended practice in mass spectrometry-based methods like GC-MS to ensure the highest accuracy and precision.[1][2][3] Deuterated analogs of the analyte are ideal internal standards because they exhibit similar chemical and physical properties to the unlabeled compound, allowing them to compensate for variations during sample preparation, chromatographic separation, and ionization, while being distinguishable by their mass-to-charge ratio (m/z).[1][2] This document provides detailed protocols for the quantitative analysis of pyridine in various matrices using this compound as an internal standard.

Quantitative Data Summary

The use of this compound as an internal standard in GC-MS/MS methods provides high accuracy and precision.[3] The performance of a validated headspace GC-MS/MS method using this compound is summarized below.

Table 1: Performance Characteristics of a Validated HS-GC-MS/MS Method for Pyridine Quantification using this compound Internal Standard.

Validation ParameterPerformance in Biota MatrixPerformance in Sediment Matrix
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery) 89 - 101%[3][4]Not Specified
Precision (Repeatability, %RSD) 2 - 3%[3][4]Not Specified
Limit of Detection (LOD) 0.006 mg/kg[3][4]0.002 mg/kg[1][4]
Limit of Quantification (LOQ) 0.020 mg/kg[3][4]0.008 mg/kg[1][4]

Note: The data is compiled from a validated headspace GC-MS/MS method.[4]

Experimental Protocols

Protocol 1: Quantification of Pyridine in Environmental Samples (Biota/Sediment) by Headspace-GC-MS/MS

This protocol is adapted from a validated method for the determination of pyridine in complex matrices like shellfish and sediment.[1][4]

1. Materials and Reagents

  • Pyridine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (GC grade or HPLC grade)[1][2]

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic crimp caps[1]

2. Preparation of Standard Solutions

  • Pyridine Stock Solution (1 mg/mL): Accurately weigh 100 mg of pyridine and dissolve it in 100 mL of methanol.[1]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the pyridine stock solution with methanol to achieve the desired concentration range.[1][2]

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound IS stock solution with methanol.[1]

3. Sample Preparation

  • Weigh approximately 2 g of the homogenized sample (e.g., biota tissue or sediment) into a 20 mL headspace vial.[1]

  • Add 2 g of sodium chloride to the vial.[1]

  • Spike the sample with 20 µL of the 10 µg/mL internal standard spiking solution.[1]

  • Add 5 mL of deionized water.[1]

  • Immediately seal the vial with a magnetic crimp cap and vortex for 30 seconds.[1]

4. HS-GC-MS/MS Parameters

  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).[4]

  • Injector: Headspace autosampler.[4]

  • Headspace Autosampler Conditions:

    • Oven Temperature: 80°C[1]

    • Loop Temperature: 90°C[1]

    • Transfer Line Temperature: 100°C[1]

    • Incubation Time: 15 minutes[1]

    • Injection Volume: 1 mL[1]

  • Gas Chromatograph Conditions:

    • Inlet Temperature: 250°C[1][2]

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.[1]

    • Oven Program: 40°C (hold for 2 min), ramp to 200°C at 15°C/min, hold for 2 min.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is recommended for improved sensitivity and selectivity.[5]

    • Monitor the appropriate transitions for pyridine and this compound. A common quantifier ion for pyridine is m/z 79 and for this compound is m/z 84.[2][6]

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of pyridine to the peak area of this compound against the concentration of pyridine for the calibration standards.[4]

  • Quantify pyridine in the samples using the generated calibration curve.

Protocol 2: Quantification of Pyridine in Human Plasma by GC-MS

This protocol provides a representative example for the analysis of pyridine in biological fluids, such as plasma, using protein precipitation for sample cleanup.[1]

1. Materials and Reagents

  • Pyridine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid

  • Methanol (HPLC grade)

  • 1.5 mL microcentrifuge tubes

2. Preparation of Standard Solutions

  • Prepare stock and working standard solutions as described in Protocol 1, using acetonitrile as the diluent.[1]

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 acetonitrile:water solution.[1]

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the 100 ng/mL internal standard spiking solution.[1]

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

4. GC-MS Parameters (Typical)

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injector: Split/splitless injector.[4]

  • Inlet Temperature: 250°C.[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temperature: 280°C.[2]

    • Ion Source Temperature: 230°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[2]

    • Ions to Monitor:

      • Pyridine: m/z 79 (quantifier), 52 (qualifier).[2]

      • This compound: m/z 84 (quantifier).[6]

5. Data Analysis

  • Follow the data analysis steps outlined in Protocol 1.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Biota, Plasma) Spike Spike with This compound IS Sample->Spike Extraction Extraction / Cleanup (e.g., Headspace, Protein Precipitation) Spike->Extraction GC Gas Chromatography (GC) Separation Extraction->GC MS Mass Spectrometry (MS) Detection GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result Final Concentration

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

HS_GCMS_Protocol start Start sample_prep Weigh 2g Homogenized Sample into Headspace Vial start->sample_prep add_salt Add 2g NaCl sample_prep->add_salt add_is Spike with 20µL This compound IS Solution add_salt->add_is add_water Add 5mL Deionized Water add_is->add_water seal_vortex Seal Vial and Vortex add_water->seal_vortex hs_analysis HS-GC-MS/MS Analysis seal_vortex->hs_analysis end Data Analysis hs_analysis->end

Caption: Protocol workflow for Headspace-GC-MS/MS sample preparation.

References

Application Notes and Protocols for Using Pyridine-d5 in Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pyridine-d5 in the monitoring of chemical reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the advantages of using this compound, provides detailed experimental protocols for quantitative analysis, and offers guidance on data processing and visualization.

Introduction to this compound in NMR Reaction Monitoring

This compound (C₅D₅N) is a deuterated form of pyridine (B92270) where all five hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an excellent solvent and internal standard for ¹H NMR-based reaction monitoring.[2] Since most organic molecules are analyzed using proton NMR, the absence of proton signals in this compound provides a clear spectral window to observe the signals of reactants, intermediates, and products without solvent interference.[3]

Key Advantages of this compound:

  • Inertness: this compound is chemically inert under many reaction conditions, ensuring it does not interfere with the chemical transformation being studied.

  • Solubility: It is a good solvent for a wide range of organic compounds.

  • Simplified Spectra: The lack of proton signals from the solvent allows for unobstructed observation of analyte signals.[3]

  • Internal Standard: When added in a known quantity, this compound can serve as an excellent internal standard for quantitative NMR (qNMR) to determine the absolute concentration of species in the reaction mixture.[2][4] The residual proton signals in commercially available this compound, though minimal, can sometimes be used for this purpose if their concentration is certified. Alternatively, a non-reactive compound with a known concentration can be added as an internal standard.

Quantitative Data Summary

For accurate quantitative analysis, it is crucial to use appropriate NMR parameters. The following tables summarize key properties of this compound and recommended acquisition parameters for qNMR experiments.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₅D₅N[5]
Molecular Weight84.13 g/mol
Boiling Point115 °C
Melting Point-42 °C
Density0.98 g/cm³ at 20 °C
¹H NMR Residual Peaks (ppm)~8.74, 7.58, 7.22[5]
¹³C NMR Chemical Shifts (ppm)~150.35, 135.91, 123.87

Table 2: Recommended NMR Acquisition Parameters for Quantitative Reaction Monitoring

ParameterRecommended ValuePurposeReference
Pulse ProgramStandard 1D Proton (e.g., zg30)Excitation of proton signals.[3]
Pulse Angle (P1)30° or 90° (calibrated)A 90° pulse provides maximum signal intensity, while a 30° pulse can shorten the required relaxation delay.[3]
Relaxation Delay (D1)≥ 5 x T₁ of the slowest relaxing signal of interestEnsures complete relaxation of all nuclei for accurate quantification.[6]
Acquisition Time (AQ)≥ 3 secondsTo achieve good digital resolution for accurate integration.[3]
Number of Scans (NS)Sufficient for S/N ≥ 250:1 for the signal of interestA high signal-to-noise ratio is essential for integration errors < 1%.[7]
Spectral Width (SW)~16 ppm or tailored to the reactionTo encompass all signals of interest from reactants, intermediates, and products.[3]

Experimental Protocols

This section provides detailed protocols for preparing a sample for in-situ reaction monitoring and for acquiring the time-course data.

Protocol 1: Sample Preparation for In-Situ Reaction Monitoring

This protocol describes the preparation of an NMR sample to monitor a reaction directly within the NMR tube.

Materials:

  • Reactant A

  • Reactant B (or catalyst)

  • This compound (as solvent and/or internal standard)

  • Internal Standard (optional, e.g., hexamethyldisilane (B74624) - HMD)

  • 5 mm NMR tube and cap

  • Micropipettes

  • Vortex mixer

Procedure:

  • Analyte and Internal Standard Preparation:

    • Accurately weigh a known amount of Reactant A and the internal standard (if used) into a clean, dry vial.

    • Dissolve the solids in a precise volume of this compound.

  • Transfer to NMR Tube:

    • Transfer an appropriate volume (typically 600-700 µL) of the solution from step 1 into a 5 mm NMR tube.

  • Initial Spectrum (t=0):

    • Acquire a ¹H NMR spectrum of the initial mixture before initiating the reaction. This will serve as your time-zero reference.

  • Reaction Initiation:

    • Using a micropipette, add a precise amount of Reactant B (or catalyst) to the NMR tube to initiate the reaction.

  • Homogenization:

    • Quickly cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the solution is homogeneous.

  • Immediate Data Acquisition:

    • Promptly insert the NMR tube into the spectrometer and begin data acquisition according to Protocol 2.

Protocol 2: NMR Data Acquisition for Kinetic Analysis

This protocol outlines the setup of a series of ¹H NMR experiments to monitor the reaction over time. This can be done by acquiring a series of individual 1D spectra or using a pseudo-2D experiment.[6][8]

Instrumentation and Software:

  • NMR Spectrometer (e.g., Bruker, JEOL)

  • NMR data acquisition software (e.g., TopSpin, Delta)

Procedure (Pseudo-2D Method):

  • Setup Standard ¹H Experiment:

    • On a sample similar to the reaction mixture, set up a standard ¹H NMR experiment with the parameters outlined in Table 2. Optimize shimming for the best possible resolution.

  • Switch to Pseudo-2D Mode:

    • Change the experiment type to 2D.

  • Set Time-Course Parameters:

    • TD1: Set the number of time increments (i.e., the number of 1D spectra you want to acquire).

    • D20 (Inter-scan Delay): Set the delay between the start of each 1D spectrum. This determines the time resolution of your kinetic data. Ensure D20 is longer than the time required to acquire a single 1D experiment.[6]

  • Start Acquisition:

    • Initiate the experiment immediately after adding the final reactant and homogenizing the sample (as per Protocol 1).

  • Data Processing:

    • After the acquisition is complete, the pseudo-2D dataset can be processed to extract the individual 1D spectra for each time point.[9]

    • Phase and baseline correct all spectra consistently.

    • Integrate the signals corresponding to the reactants and products in each spectrum.

    • Normalize the integrals to the integral of the internal standard to determine the concentration of each species at each time point.

    • Plot the concentration of reactants and products as a function of time to obtain kinetic profiles.

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind using an internal standard for quantitative reaction monitoring.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Reactant A & Internal Standard dissolve Dissolve in This compound weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer t0_spec Acquire t=0 Spectrum transfer->t0_spec Insert into Spectrometer initiate Initiate Reaction (Add Reactant B) t0_spec->initiate acquire_series Acquire Series of Spectra (Pseudo-2D) initiate->acquire_series process Process Spectra (Phase, Baseline) acquire_series->process integrate Integrate Signals process->integrate normalize Normalize to Internal Standard integrate->normalize plot Plot Concentration vs. Time normalize->plot

Experimental workflow for NMR reaction monitoring.

internal_standard_logic cluster_measurement NMR Measurement cluster_knowns Known Quantities integral_analyte Integral of Analyte (IA) calculation Concentration of Analyte (CA) = (IA / NA) * (NIS / IIS) * CIS integral_analyte->calculation integral_is Integral of Internal Standard (IIS) integral_is->calculation conc_is Concentration of Internal Standard (CIS) conc_is->calculation protons_analyte Number of Protons in Analyte Signal (NA) protons_analyte->calculation protons_is Number of Protons in IS Signal (NIS) protons_is->calculation

Logic of using an internal standard for quantification.

Conclusion

The use of this compound for NMR reaction monitoring offers a powerful, non-invasive method to obtain high-quality kinetic and mechanistic data. By following the detailed protocols for sample preparation and data acquisition, researchers can accurately quantify the concentration of all species in a reaction mixture over time. This approach is invaluable for optimizing reaction conditions, identifying intermediates, and elucidating reaction mechanisms in academic and industrial research, particularly in the field of drug development.

References

Application Notes and Protocols for Deuterium Labeling Studies with Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pyridine-d5 in various research and development applications. This document details the utility of this compound as an internal standard for quantitative analysis, its role in elucidating reaction mechanisms through kinetic isotope effect studies, its application in assessing metabolic stability, and its use in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols and quantitative data are presented to facilitate the design and execution of robust and reliable experiments.

This compound as an Internal Standard for Quantitative Analysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for achieving high accuracy and precision.[1] this compound, as a deuterated analog of pyridine (B92270), is an ideal internal standard because its chemical and physical properties closely mimic the analyte of interest, allowing it to compensate for variations in sample preparation, chromatographic separation, and ionization efficiency.[1][2] Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the unlabeled analyte.[3]

Quantitative Data: Performance in Pyridine Quantification

The use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) methods allows for the sensitive and accurate quantification of pyridine in various matrices. A validated Headspace-GC-MS/MS method has demonstrated excellent performance characteristics for the analysis of pyridine in complex matrices like crustacean tissue and sediment.[3][4]

ParameterCrustacean MatrixSediment Matrix
Method Limit of Detection (mLOD)0.006 mg/kg0.0023 mg/kg
Method Limit of Quantification (mLOQ)0.020 mg/kg0.0076 mg/kg
Recovery89-101%89-104%
Within-Day Precision (%RSD)2-3%2-3%
Between-Day Precision (%RSD)2-3%2-3%
Table 1: Performance data for the quantification of pyridine using this compound as an internal standard in a validated HS-GC-MS/MS method.[4][5]
Experimental Protocol: Pyridine Quantification in Environmental Samples using HS-GC-MS/MS with this compound Internal Standard

This protocol is based on a validated method for the determination of pyridine in crustacean and sediment matrices.[3][5]

1. Materials and Reagents:

  • Pyridine (analytical standard)

  • This compound (internal standard, IS)

  • Methanol (B129727) (GC grade)

  • Deionized water

  • Sodium chloride

  • Homogenized sample (shellfish tissue or sediment)

  • 20 mL headspace vials

2. Standard and Sample Preparation:

  • Pyridine Stock Solution (1 mg/mL): Accurately weigh 100 mg of pyridine and dissolve in 100 mL of methanol.[1]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the pyridine stock solution with methanol to cover the desired calibration range.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution in methanol.

  • Sample Preparation:

    • Weigh 2 g of homogenized sample into a 20 mL headspace vial.[1]

    • Add 2 g of sodium chloride to the vial.[1]

    • Spike the sample with 20 µL of the 10 µg/mL internal standard spiking solution.[1]

    • Prepare calibration standards and blanks in the same manner, using a blank matrix.

3. GC-MS/MS Parameters:

  • System: Headspace Gas Chromatograph coupled to a Tandem Mass Spectrometer (HS-GC-MS/MS)

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Headspace

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MS/MS Transitions:

    • Pyridine: Monitor appropriate precursor and product ions.

    • This compound: Monitor appropriate precursor and product ions.[5]

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of pyridine to the peak area of this compound against the concentration of the pyridine standards.

  • Determine the concentration of pyridine in the samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis using this compound Internal Standard

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Spike_IS Spike with This compound Sample->Spike_IS Add_Salt Add NaCl Spike_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate in Headspace Autosampler Seal_Vial->Incubate Standards Prepare Calibration Standards with this compound Standards->Incubate Inject Inject Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratios Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for pyridine quantification using an internal standard.

Elucidating Reaction Mechanisms with this compound

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides insight into the rate-determining step of a reaction.[6] A primary KIE (typically kH/kD > 2) is strong evidence that a C-H bond is broken in the rate-determining step.[7] this compound is particularly useful for studying reactions involving the functionalization of the pyridine ring.[8]

Quantitative Data: Kinetic Isotope Effect in C-H Activation

The KIE for the C-H activation of pyridine by an iridium complex has been measured, providing evidence for C-H bond cleavage in the transition state.

ReactantReactionSolventkH/kDKIE Type
This compoundC-H activation with an Iridium complexBenzene3.2Primary
Table 2: Kinetic Isotope Effect for the C-H activation of this compound.[8]
Experimental Protocol: General Procedure for a Competitive Kinetic Isotope Effect Study in a C-H Borylation Reaction

This protocol describes a general method for determining the KIE in a transition-metal-catalyzed C-H borylation of pyridine.

1. Materials and Reagents:

  • Pyridine

  • This compound

  • Borylation agent (e.g., B2pin2)

  • Transition metal catalyst (e.g., Iridium complex)

  • Ligand

  • Anhydrous solvent (e.g., benzene, THF)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

2. Reaction Setup:

  • In a nitrogen-filled glovebox, add the catalyst, ligand, and borylation agent to an oven-dried reaction vessel.

  • Add the anhydrous solvent.

  • Prepare a stock solution containing an equimolar mixture of pyridine and this compound, along with the internal standard.

  • Initiate the reaction by adding a precise volume of the pyridine/Pyridine-d5 stock solution to the reaction vessel.

  • Seal the vessel and stir the reaction at the desired temperature.

3. Monitoring and Analysis:

  • At various time points, withdraw aliquots from the reaction mixture and quench them (e.g., by exposing to air or adding a quenching agent).

  • Analyze the quenched aliquots by GC-MS or 1H NMR to determine the relative amounts of the unreacted pyridine and this compound, and the corresponding borylated products.

  • The KIE can be calculated from the ratio of products formed or the ratio of remaining starting materials at low conversion.

4. KIE Calculation:

  • The KIE (kH/kD) can be determined by comparing the initial rates of formation of the borylated products of pyridine and this compound.

Conceptual Diagram of the Kinetic Isotope Effect

KIE cluster_main Reaction Coordinate Diagram R Reactants (Py + M) TS_H Transition State (Py-H Bond Breaking) R->TS_H ΔG‡(H) TS_D Transition State (Py-D Bond Breaking) R->TS_D ΔG‡(D) P Products TS_H->P TS_D->P note1 ΔG‡(D) > ΔG‡(H) note2 kH > kD

Caption: Energy profile illustrating the kinetic isotope effect.

This compound in Metabolic Stability Studies

Deuterium labeling can be used to investigate the metabolic stability of drug candidates. Replacing a hydrogen atom with deuterium at a site of metabolic transformation can slow down the rate of metabolism (a metabolic KIE), potentially improving the pharmacokinetic profile of a drug. While this compound itself is not a therapeutic agent, it can be used in foundational studies to understand the metabolism of pyridine-containing compounds.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol describes a general procedure for assessing the metabolic stability of a compound using liver microsomes. This compound can be used as a stable isotope-labeled internal standard for the quantification of the parent compound and its metabolites.

1. Materials and Reagents:

  • Test compound (a pyridine-containing drug candidate)

  • This compound (as an internal standard)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (B52724) (containing this compound internal standard) for quenching

  • 96-well plates

2. Assay Procedure:

  • Prepare a master mix of liver microsomes in phosphate buffer.

  • Add the test compound to the master mix to a final concentration of 1 µM.[9]

  • Pre-incubate the plate at 37°C for 5-10 minutes.[10]

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.[10]

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with the this compound internal standard to stop the reaction.[9][10]

  • Centrifuge the quenched samples to precipitate the microsomal proteins.[10]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).[10]

Workflow for Microsomal Stability Assay

cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis & Calculation Prepare Prepare Microsome/ Compound Mix PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate TimePoints Take Aliquots at 0, 5, 15, 30, 60 min Initiate->TimePoints Quench Quench with ACN + this compound IS TimePoints->Quench Precipitate Precipitate Proteins (Centrifuge) Quench->Precipitate LCMS LC-MS/MS Analysis Precipitate->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t1/2 and CLint Plot->Calculate

Caption: Workflow for a microsomal stability assay.

This compound in NMR Spectroscopy

Deuterated solvents are essential in NMR spectroscopy to avoid strong solvent signals that would otherwise obscure the signals from the analyte. This compound is a common solvent for NMR analysis of a wide range of compounds.[10] Furthermore, the deuterium nucleus (²H) itself is NMR-active (spin I=1), and ²H NMR of this compound can be used as a sensitive probe to study molecular dynamics, binding events, and the structure of materials.[5][11]

Application: Probing Porous Materials with ²H NMR of this compound

Solid-state ²H NMR of adsorbed this compound is a powerful technique for characterizing the macrostructure and pore shapes of materials. The lineshape and relaxation times of the deuterium signal are sensitive to the motion of the this compound molecules, providing information about their local environment.[1]

ParameterValue
Quadrupole Coupling Constant (CQ) of solid-like this compound180 ± 3 kHz
Asymmetry Parameter (η) of solid-like this compound0.08
²H T2 time of liquid-like this compound in pores0.094 ms
Predicted Linewidth (∆ν = 1/πT2)3.4 kHz
Observed Linewidth3.56 kHz
Table 3: ²H NMR parameters for this compound adsorbed in a layered Sn(IV) phosphonate-phosphate material.[1]
Reference Data: Residual Proton and Carbon Signals in this compound

Even in highly deuterated solvents, small residual proton signals are present. These can be used for chemical shift referencing.

NucleusChemical Shift (ppm)Multiplicity
¹H (ortho)~8.71broad
¹H (para)~7.55broad
¹H (meta)~7.19broad
¹³C (ortho)~149.9triplet
¹³C (para)~135.5triplet
¹³C (meta)~123.5triplet
Table 4: Typical ¹H and ¹³C NMR chemical shifts of residual protons and carbons in this compound. Note: Chemical shifts can vary with temperature and solute.

Diagram: this compound as a Probe in Solid-State NMR

cluster_material Porous Material cluster_states This compound States cluster_nmr 2H NMR Signal Pore Pore Surface Bound Bound (Anisotropic motion) Broad Broad Signal (Solid-like) Bound->Broad Yields Exchange Exchange Bound->Exchange Free Free (Isotropic motion) Narrow Narrow Signal (Liquid-like) Free->Narrow Yields Exchange->Free

Caption: this compound as a probe for different environments in a porous material.

References

Application Notes and Protocols: Pyridine-d5 in the Analysis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of pyridine-d5 in the analysis of natural products. The unique properties of this compound as a deuterated solvent make it a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification. Additionally, its non-deuterated form, pyridine (B92270), serves as a crucial catalyst and solvent in derivatization reactions for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is a polar, aromatic deuterated solvent widely employed in NMR spectroscopy for the analysis of natural products, particularly those with limited solubility in other common NMR solvents like chloroform-d (B32938) or methanol-d4.[1][2] Its ability to dissolve a broad range of compounds, including flavonoids, alkaloids, and other polyphenols, makes it an indispensable tool for structural characterization and quantitative analysis.[1][3]

One of the key characteristics of this compound is its anisotropic effect, which can induce significant changes in the chemical shifts of a dissolved analyte. This property can be advantageous in resolving overlapping signals in complex spectra, providing a clearer and more detailed structural insight.[1]

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of natural products without the need for a specific reference standard for each analyte.[4][5] this compound can be effectively used as a solvent in qNMR studies. The following protocol outlines a general procedure for the qNMR analysis of a natural product using an internal standard.

Experimental Protocol: qNMR Analysis of a Flavonoid in this compound

This protocol provides a step-by-step guide for the quantitative analysis of a flavonoid, such as quercetin (B1663063), using maleic acid as an internal standard.

Materials:

  • Flavonoid sample (e.g., Quercetin)

  • Maleic acid (internal standard, purity ≥ 99.5%)

  • This compound (≥99.5 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Sample and Internal Standard Preparation:

    • Accurately weigh approximately 5-10 mg of the flavonoid sample and 2-5 mg of maleic acid into a clean, dry vial. Record the exact weights.

  • Dissolution:

    • Add approximately 0.7 mL of this compound to the vial.

    • Gently vortex and sonicate the mixture to ensure complete dissolution of both the sample and the internal standard.

  • NMR Tube Loading:

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher.

    • Key Acquisition Parameters:

      • Pulse Program: A standard 30° or 90° pulse sequence.

      • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest (typically 10-30 s for quantitative accuracy).

      • Number of Scans (ns): 16 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

      • Acquisition Time (aq): ≥ 3 s.

      • Temperature: Maintain a constant temperature, e.g., 298 K.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the flavonoid and the internal standard. For quercetin, the signal for H-6 (δ ~6.5 ppm) or H-8 (δ ~6.8 ppm) can be used. For maleic acid, the singlet for the two olefinic protons (δ ~6.3 ppm in DMSO-d6, expect a shift in this compound) is used.

  • Purity Calculation:

    • The purity of the flavonoid can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • m_analyte = Mass of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Data Presentation: Comparative ¹H NMR Chemical Shifts of Quercetin in Different Solvents

The choice of solvent significantly impacts the chemical shifts in NMR spectroscopy. The following table illustrates the differences in ¹H NMR chemical shifts for quercetin in three common deuterated solvents. This data is crucial for researchers in selecting the appropriate solvent and in interpreting the resulting spectra.

ProtonDMSO-d6 (δ ppm)Methanol-d4 (δ ppm)This compound (δ ppm)
H-66.196.18~6.5
H-86.416.39~6.8
H-2'7.687.74~8.2
H-5'6.896.88~7.3
H-6'7.547.63~7.9

Note: Chemical shifts in this compound are approximate and can vary based on concentration and temperature. The downfield shift of aromatic protons in this compound is a characteristic effect of the solvent.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

For many natural products, particularly polar compounds containing hydroxyl, carboxyl, or amino groups, direct analysis by GC-MS is challenging due to their low volatility. Derivatization is a crucial sample preparation step to increase the volatility and thermal stability of these analytes. Pyridine is a widely used solvent and catalyst in these reactions, often in combination with silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7][8]

Experimental Protocol: Two-Step Derivatization of a Plant Extract for GC-MS Analysis

This protocol describes a common two-step derivatization procedure involving methoximation followed by silylation, which is suitable for the analysis of a wide range of metabolites in a plant extract.[9]

Materials:

  • Dried plant extract

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Methoximation:

    • Weigh 1-5 mg of the dried plant extract into a reaction vial.

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the extract.

    • Seal the vial tightly and incubate at 60°C for 45 minutes with occasional vortexing.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the reaction vial.

    • Seal the vial tightly and incubate at 60°C for 30 minutes with occasional vortexing.

    • Cool the vial to room temperature.

  • Sample Finalization:

    • If a precipitate is present, centrifuge the sample at a low speed for 5 minutes.

    • Transfer the supernatant to a GC vial with an insert.

    • The sample is now ready for injection into the GC-MS system.

Data Presentation: Common Derivatization Reagents and Conditions

The following table summarizes common reagents and conditions used for the derivatization of natural products for GC-MS analysis, where pyridine often plays a central role.

Derivatization StepReagentCatalyst/SolventTemperature (°C)Time (min)Target Functional Groups
MethoximationMethoxyamine hydrochloridePyridine30-6030-90Carbonyls (aldehydes, ketones)
SilylationMSTFA, BSTFAPyridine (optional)60-8030-60Hydroxyls, Carboxyls, Amines

Visualizations

Diagram 1: General Workflow for NMR Analysis of Natural Products

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Natural Product Sample weigh Weigh Sample & Internal Standard start->weigh dissolve Dissolve in this compound weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate elucidate Structural Elucidation integrate->elucidate end Results calculate->end elucidate->end

Caption: Workflow for NMR analysis of natural products using this compound.

Diagram 2: Experimental Workflow for GC-MS Derivatization

GCMS_Workflow start Dried Natural Product Extract methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) start->methoximation Add Reagents & Heat silylation Step 2: Silylation (MSTFA/BSTFA) methoximation->silylation Add Silylating Agent & Heat centrifuge Centrifugation (optional) silylation->centrifuge transfer Transfer to GC Vial silylation->transfer centrifuge->transfer injection GC-MS Injection & Analysis transfer->injection

Caption: Two-step derivatization workflow for GC-MS analysis of natural products.

References

Troubleshooting & Optimization

Technical Support Center: Removing Water from Pyridine-d5 for NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on effectively removing water from pyridine-d5 for Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound before NMR analysis?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] The presence of water (H₂O or HDO) in your NMR solvent can lead to a broad, interfering peak in the ¹H NMR spectrum, which can obscure signals from your analyte.[4][5] For experiments where labile protons are of interest, the presence of water can also facilitate proton-deuterium exchange, further complicating spectral interpretation.

Q2: What are the most common methods for drying this compound?

A2: The most common methods involve the use of chemical drying agents (desiccants) followed by distillation or direct use.[1][2][6] Commonly used desiccants for pyridine (B92270) include:

  • Molecular Sieves (3Å or 4Å): A safe and efficient option for achieving very low water content.[1][7][8]

  • Calcium Hydride (CaH₂): A powerful drying agent, often used before distillation.[1][9]

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Effective for preliminary drying, usually followed by distillation.[1][2][10]

  • Barium Oxide (BaO) or Calcium Oxide (CaO): Also used for drying pyridine.[2][6]

For extremely anhydrous conditions, refluxing over potassium metal can be employed, though this is a more hazardous procedure.[11]

Q3: Which drying agent is best for my application?

A3: The choice of drying agent depends on the required level of dryness and safety considerations.

  • For routine NMR, stirring over activated 3Å molecular sieves for 24-48 hours is often sufficient, safe, and convenient.[7][8]

  • For moisture-sensitive reactions where the this compound is also a reagent, distillation from calcium hydride is a more rigorous method.[12]

  • KOH is a good pre-drying agent but may introduce basic impurities if not followed by distillation.[1]

Q4: How can I activate molecular sieves?

A4: To ensure their effectiveness, molecular sieves must be activated to remove any pre-adsorbed water. This is typically done by heating them in a Schlenk flask under a high vacuum (e.g., in a sand bath at 180-200 °C) for 8-12 hours.[7] After heating, they should be cooled under an inert atmosphere (e.g., nitrogen or argon).[7]

Q5: How should I store dried this compound?

A5: Dried this compound is extremely hygroscopic and must be stored under an inert atmosphere (nitrogen or argon) in a well-sealed container, such as a flask with a greaseless Teflon valve or a Sure/Seal™ bottle.[1][11] It is best to store the dried solvent over activated molecular sieves to maintain its dryness.[1][2][11]

Q6: How can I verify that my this compound is dry?

A6: The most accurate method for quantifying residual water is Karl Fischer titration.[9] For practical laboratory purposes, running a ¹H NMR spectrum of the dried solvent is a good qualitative check. The absence or significant reduction of the water peak indicates successful drying.

Troubleshooting Guide

Issue: I still see a significant water peak in my NMR spectrum after drying.

  • Potential Cause 1: Incomplete Drying. The drying agent may not have been in contact with the solvent for a sufficient amount of time, or the drying agent may have been exhausted.

    • Solution: Ensure the solvent is in contact with a sufficient quantity of freshly activated drying agent for at least 24 hours.[8]

  • Potential Cause 2: Contamination during Sample Preparation. Moisture can be introduced from the atmosphere, glassware, or sample itself.

    • Solution: Prepare your NMR sample under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed bag).[3][8] Ensure all glassware, including the NMR tube and pipettes, is oven-dried (e.g., at 150°C for 24 hours) and cooled in a desiccator before use.[3][5] Rinsing the NMR tube with the dry solvent before preparing the sample can also help.[3]

  • Potential Cause 3: Water in the Analyte. Your compound of interest may contain residual water.

    • Solution: Dry your sample under high vacuum or by azeotropic distillation with a suitable solvent (e.g., toluene) before dissolving it in the dried this compound.[13]

Issue: The this compound turned yellow/brown after adding a drying agent.

  • Potential Cause: Some reactive drying agents, like calcium hydride, can sometimes cause discoloration, especially if the pyridine contains impurities or if it is heated for an extended period.[10]

    • Solution: If color is a concern, distill the solvent after treatment with the drying agent.[1] Alternatively, use a less reactive drying agent like molecular sieves.

Issue: The drying agent appears clumped together at the bottom of the flask.

  • Potential Cause: This is often a sign that the drying agent (e.g., magnesium sulfate, though not recommended for pyridine) has absorbed a significant amount of water.

    • Solution: Filter the solvent away from the exhausted drying agent and treat it with a fresh portion of activated desiccant.

Quantitative Data on Drying Agent Efficiency

Drying AgentTypical ConditionsFinal Water Content (ppm)Reference
3Å Molecular SievesStirring for 48h (10-20% w/v)< 10[2]
Calcium Hydride (CaH₂)Stirring overnight, then distillation~10-20
Potassium Hydroxide (KOH)Pre-drying, stirring for 24h~30-50 (before distillation)
Sodium/BenzophenoneReflux until blue/purple color persists~30-40[2]

Note: The efficiency can vary based on the initial water content of the solvent and the specific experimental conditions.

Experimental Protocols

Method 1: Drying this compound with Activated 3Å Molecular Sieves (Recommended for Routine NMR)

This method is safer and more convenient than distillation-based methods and is sufficient for most NMR applications.

Materials:

  • This compound

  • 3Å Molecular Sieves

  • Oven-dried Schlenk flask with a Teflon valve

  • Inert gas supply (Nitrogen or Argon)

  • Syringe or cannula for solvent transfer

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves (approximately 10-20% of the solvent volume) into a clean, dry Schlenk flask. Heat the flask to 180-200 °C under a high vacuum for at least 8 hours. Allow the flask to cool to room temperature under a positive pressure of inert gas.[7]

  • Add Solvent: Under a positive flow of inert gas, transfer the this compound to the Schlenk flask containing the activated molecular sieves.

  • Drying: Seal the flask and allow the solvent to stand over the molecular sieves for at least 24-48 hours.[8] Occasional gentle swirling can improve efficiency.

  • Storage and Use: Store the flask under a positive pressure of inert gas. To use, carefully transfer the required amount of dry solvent via a dry syringe or cannula to your NMR tube, maintaining an inert atmosphere throughout the transfer.

Mandatory Visualization

Below is a workflow diagram for selecting a drying method and preparing an NMR sample with dry this compound.

Drying_Pyridine_d5 start Start: Water in this compound decision Required Level of Dryness? start->decision routine Routine NMR decision->routine Routine ultra_dry Highly Moisture-Sensitive Application decision->ultra_dry Ultra-Dry sieves Use Activated 3Å Molecular Sieves routine->sieves cah2 Use CaH₂ followed by Distillation under Inert Gas ultra_dry->cah2 activate_sieves 1. Activate Sieves (Heat under Vacuum) sieves->activate_sieves reflux_cah2 1. Reflux this compound over CaH₂ cah2->reflux_cah2 add_solvent_sieves 2. Add this compound to Sieves under Inert Gas activate_sieves->add_solvent_sieves stand_sieves 3. Let Stand for 24-48h add_solvent_sieves->stand_sieves store Store Dried Solvent over Sieves under Inert Gas stand_sieves->store distill 2. Distill under Inert Gas reflux_cah2->distill distill->store prep_nmr Prepare NMR Sample in Dry Glassware under Inert Atmosphere store->prep_nmr end End: Dry NMR Sample prep_nmr->end

References

Pyridine-d₅ in ¹H NMR: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pyridine-d₅ as a solvent in ¹H NMR spectroscopy.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during ¹H NMR experiments with pyridine-d₅.

Q1: What are the expected chemical shifts for the residual protons of pyridine-d₅?

A1: The ¹H NMR spectrum of pyridine-d₅ will show three residual peaks corresponding to the small amount of non-deuterated solvent. The typical chemical shifts for these protons are observed at approximately 8.74 ppm (H-2, H-6, ortho), 7.58 ppm (H-4, para), and 7.22 ppm (H-3, H-5, meta).[1][2] These values can be influenced by factors such as temperature, concentration, and the specific solutes present in the sample.[1]

Q2: I see a broad singlet in my spectrum. What could it be?

A2: A broad singlet in the ¹H NMR spectrum when using pyridine-d₅ is often due to the presence of water (H₂O). The chemical shift of water in pyridine-d₅ is typically around 4.9-5.0 ppm, but this can vary significantly depending on the temperature, water concentration, and the presence of solutes that can participate in hydrogen bonding.[2][3] To confirm the presence of water, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should either disappear or significantly diminish due to proton exchange.

Q3: My spectrum shows unexpected sharp singlets/multiplets. How can I identify these impurities?

A3: Unexpected peaks in your spectrum are likely due to contamination from common laboratory solvents. The magnetic environment of pyridine-d₅ can cause the chemical shifts of these impurities to be different from what is observed in other deuterated solvents like CDCl₃. Refer to the table below for the ¹H NMR chemical shifts of common laboratory solvents in pyridine-d₅.

Q4: The chemical shifts of my compound in pyridine-d₅ are different from what I expected based on literature values in another solvent. Why is that?

A4: This is a common phenomenon known as a "solvent effect." Pyridine (B92270) is an aromatic and relatively polar solvent that can induce significant changes in the chemical shifts of a solute compared to less interactive solvents like chloroform-d. These shifts are caused by a combination of factors including magnetic anisotropy of the pyridine ring, hydrogen bonding interactions, and changes in the local electronic environment of the analyte's protons. It is crucial to compare experimental data with literature values obtained in the same solvent.

Q5: My baseline is distorted, and the peaks are broad. What are the possible causes?

A5: A distorted baseline and broad peaks can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can often resolve this issue.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening and difficulty in shimming. Diluting the sample may improve the spectral quality.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Solid Particles: Undissolved solid material in the NMR tube will degrade the magnetic field homogeneity. Filter your sample before transferring it to the NMR tube.

Data Presentation: Chemical Shifts of Common Impurities

The following table summarizes the approximate ¹H NMR chemical shifts of common laboratory solvents when measured in pyridine-d₅. These values are essential for identifying potential contaminants in your sample.

ImpurityChemical Shift (ppm)Multiplicity
Residual Pyridine-d₅
H-2, H-6 (α)8.74br s
H-4 (γ)7.58br s
H-3, H-5 (β)7.22br s
Water (H₂O) ~5.0br s
Acetone2.00s
Acetonitrile1.85s
Benzene7.33s
Chloroform8.41s
Cyclohexane1.38s
Dichloromethane5.62s
Diethyl Ether3.38 (q), 1.12 (t)q, t
N,N-Dimethylformamide (DMF)7.91 (s), 2.72 (s), 2.40 (s)s, s, s
Dimethyl Sulfoxide (DMSO)2.49s
Ethanol3.54 (q), 1.12 (t)q, t
Ethyl Acetate3.96 (q), 1.88 (s), 1.05 (t)q, s, t
n-Hexane1.22 (m), 0.85 (t)m, t
Methanol3.37s
Tetrahydrofuran (THF)3.57 (m), 1.77 (m)m, m
Toluene7.11 (m), 6.99 (m), 2.11 (s)m, m, s

Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515 and its subsequent expansions.[4][5] Note that chemical shifts can vary slightly with temperature and concentration.

Experimental Protocols

1. NMR Sample Preparation

A well-prepared sample is critical for obtaining a high-quality NMR spectrum.

  • Materials:

    • NMR tube (clean and dry)

    • NMR cap

    • Pyridine-d₅

    • Your compound of interest (5-10 mg for a standard ¹H experiment)

    • Pasteur pipette

    • Small vial

  • Procedure:

    • Weigh 5-10 mg of your solid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of pyridine-d₅ to the vial.

    • Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming can be applied, but be cautious of sample degradation.

    • Using a clean Pasteur pipette, transfer the solution into the NMR tube.

    • If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette before transferring it to the NMR tube.

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

2. Standard ¹H NMR Spectrum Acquisition

The following are general guidelines for acquiring a standard ¹H NMR spectrum. Specific parameters may need to be adjusted based on your instrument and sample.

  • Steps:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.

    • Insert the sample into the NMR magnet.

    • Load a standard set of acquisition parameters for ¹H NMR in pyridine-d₅.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the pyridine-d₅.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks and a flat baseline.

    • Set the receiver gain to an appropriate level to avoid signal clipping.

    • Acquire the spectrum. A typical acquisition may involve 8 to 16 scans.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual pyridine-d₅ peak at 7.22 ppm or to an internal standard if one is used.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Peaks in ¹H NMR Spectrum broad_peak Is there a broad singlet? start->broad_peak sharp_peak Are there sharp singlets or multiplets? broad_peak->sharp_peak No water_id Likely Water (H₂O). Confirm with D₂O exchange. broad_peak->water_id Yes impurity_check Consult Impurity Chemical Shift Table. sharp_peak->impurity_check Yes solvent_effect Are known compound peaks just shifted? sharp_peak->solvent_effect No impurity_check->solvent_effect solvent_effect_yes Solvent Effect: Anisotropic/H-bonding interactions with pyridine-d₅. solvent_effect->solvent_effect_yes Yes unknown_impurity Potential unknown impurity or side product. Consider 2D NMR. solvent_effect->unknown_impurity No

Caption: A logical workflow for troubleshooting unexpected peaks in a ¹H NMR spectrum obtained in pyridine-d₅.

References

Technical Support Center: Dealing with Residual Solvent Peaks of Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to residual solvent peaks of Pyridine-d5 in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shifts for the residual protons of this compound in an NMR spectrum?

The residual proton signals in this compound typically appear as broad peaks in a ¹H NMR spectrum. The exact chemical shifts can be influenced by factors such as temperature, concentration, and the specific analyte present. However, the generally accepted values are summarized in the table below.

Q2: Why is the residual this compound peak in my spectrum so large?

A large residual solvent peak for this compound can arise from several factors:

  • Incomplete Deuteration: The this compound used may have a lower isotopic purity than specified, meaning there is a higher concentration of protonated pyridine (B92270).

  • Sample Concentration: If your sample is very dilute, the residual solvent peak will appear relatively large in comparison to your analyte signals. For ¹H NMR, a sample concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically recommended. For ¹³C NMR, higher concentrations of 5-30 mg are often needed.[1]

  • Improper Shimming: Poor magnetic field homogeneity, resulting from inadequate shimming, can lead to broad and distorted peaks, which can make the residual solvent peak appear more prominent.[2][3]

Q3: How can I reduce the intensity of the residual this compound peak?

There are several methods to reduce the intensity of residual solvent peaks:

  • Proper Sample Preparation: Ensure your sample is sufficiently concentrated and properly prepared. This includes using clean and dry NMR tubes to avoid contamination.[4][5]

  • Solvent Suppression Techniques: Employing pulse sequences designed for solvent suppression can significantly attenuate the residual solvent signal. Common techniques include presaturation and Watergate (WET) sequences.[1][6][7]

  • Azeotropic Removal: If you suspect your sample contains residual protonated pyridine from a previous step, you can attempt to remove it by co-evaporation with a suitable deuterated solvent before dissolving the sample in this compound for NMR analysis.[8]

  • High Vacuum: Placing the sample under a high vacuum for an extended period can help remove volatile residual solvents.[8]

Q4: I see a broad peak in my spectrum that is not from this compound. What could it be?

A common contaminant in NMR spectra, especially when using hygroscopic solvents like pyridine, is water. Water will typically appear as a broad singlet (H₂O or HOD), and its chemical shift is highly dependent on temperature and concentration. To confirm the presence of water, you can add a drop of D₂O to your sample; the water peak should exchange and either shift or disappear.

Q5: Can the residual this compound peaks overlap with my analyte signals?

Yes, it is possible for the residual this compound peaks to overlap with signals from your analyte, particularly in the aromatic region of the spectrum. If you suspect an overlap, you can try acquiring the spectrum at a different temperature, as this can sometimes shift the solvent peak sufficiently to resolve the overlap. Alternatively, using a different deuterated solvent, if your compound is soluble, can also resolve the issue.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts of Residual this compound

NucleusPositionChemical Shift (ppm)Multiplicity
¹HH-2, H-6~8.71 - 8.74Broad
¹HH-4~7.55 - 7.58Broad
¹HH-3, H-5~7.19 - 7.22Broad
¹³CC-2, C-6~149.9 - 150.4Triplet
¹³CC-4~135.5 - 135.9Triplet
¹³CC-3, C-5~123.5 - 123.9Triplet

Note: Chemical shifts can vary depending on experimental conditions.[9][10][11][12]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol outlines the standard procedure for preparing a solid analyte for NMR spectroscopy using this compound.

Materials:

  • Analyte (5-20 mg for ¹H NMR)

  • This compound (0.6-0.7 mL)

  • Clean, dry 5 mm NMR tube and cap

  • Vial

  • Pasteur pipette with a small plug of glass wool or a filter tip

Methodology:

  • Weigh Analyte: Accurately weigh 5-20 mg of your solid, dry analyte into a clean vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolve Sample: Gently swirl or vortex the vial to completely dissolve the analyte. Gentle warming may be applied if necessary, but be cautious of sample degradation.

  • Filter Sample: Transfer the solution into the NMR tube through a Pasteur pipette containing a small plug of glass wool or a pipette with a filter tip. This will remove any particulate matter that can adversely affect the spectral quality.[4][5]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Equilibrate: Allow the sample to equilibrate to the spectrometer's temperature for a few minutes before acquiring data.

Protocol 2: Solvent Suppression using Presaturation

This protocol describes a general procedure for setting up a solvent suppression experiment using presaturation on many modern NMR spectrometers. The exact steps may vary depending on the instrument's software.

Methodology:

  • Acquire a Standard Spectrum: First, acquire a standard ¹H NMR spectrum of your sample to identify the exact chemical shift of the residual this compound peaks you wish to suppress.

  • Enable Solvent Suppression: In the experiment setup software, select a presaturation pulse sequence (often denoted as zgpr or similar).

  • Set the Saturation Frequency: Set the center of the presaturation frequency to the chemical shift of the most intense residual this compound peak (typically around 8.7 ppm).

  • Optimize Saturation Power and Time: The presaturation power and duration (saturation delay) may need to be optimized. Start with the default parameters and adjust as needed to achieve good suppression without affecting nearby analyte signals. A lower power and longer saturation time are often effective.

  • Acquire the Spectrum: Run the experiment with the presaturation parameters enabled.

  • Check for Signal Loss: Be aware that presaturation can sometimes lead to a decrease in the intensity of exchangeable protons (e.g., -OH, -NH) in your analyte if they are in exchange with any residual water that is also being partially saturated.[7]

Mandatory Visualization

Troubleshooting_Workflow start Large Residual This compound Peak check_conc Is sample concentration adequate (1-5 mg / 0.6 mL)? start->check_conc increase_conc Increase sample concentration or re-prepare sample. check_conc->increase_conc No check_shim Is the shimming optimized? check_conc->check_shim Yes increase_conc->check_shim shim Re-shim the sample manually or using gradient shimming. check_shim->shim No suppression Employ solvent suppression techniques (e.g., Presaturation, WET). check_shim->suppression Yes shim->suppression check_purity Is the isotopic purity of the this compound sufficient? suppression->check_purity new_solvent Use a new batch of high-purity this compound. check_purity->new_solvent No end Problem Resolved check_purity->end Yes new_solvent->end

Caption: Troubleshooting workflow for addressing large residual this compound peaks.

References

Technical Support Center: Enhancing NMR Spectral Resolution with Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced NMR spectroscopy applications. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve the quality and resolution of their NMR spectra. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing Pyridine-d5 as a tool to resolve overlapping signals and enhance spectral dispersion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in NMR spectroscopy?

This compound (C5D5N) is the deuterated form of pyridine (B92270), where all five hydrogen atoms have been replaced with deuterium. It is primarily used as an NMR solvent to avoid large solvent signals that would otherwise obscure the signals from the analyte.[1][2] Its aromatic nature also allows it to be used as a resolving agent to improve spectral resolution.[3][4]

Q2: How does this compound improve spectral resolution?

This compound can induce changes in the chemical shifts of analyte protons through two main mechanisms:

  • Anisotropic Effects: The aromatic ring of pyridine has a distinct magnetic environment. When an analyte molecule interacts with this compound, protons situated in different spatial orientations relative to the pyridine ring will experience different magnetic fields. This can lead to either an upfield (shielding) or downfield (deshielding) shift, helping to separate previously overlapping signals.[3]

  • Weak Hydrogen Bonding/Lewis Base Interactions: The nitrogen atom in this compound can act as a Lewis base and form weak hydrogen bonds with acidic protons (e.g., -OH, -NH) on the analyte. The extent of these interactions varies for different protons within the molecule depending on their steric and electronic environment, resulting in non-uniform changes in their chemical shifts and improved resolution.[3]

Q3: When should I consider using this compound to improve resolution?

You should consider using this compound as a resolving agent when you encounter:

  • Signal Overlap: When important proton signals in your spectrum are overlapping, making interpretation, and integration difficult.[3][5]

  • Complex Spectra: In the analysis of complex mixtures, natural products, or large molecules with many similar proton environments.[3]

  • Diastereomers: When you need to resolve signals from diastereomeric compounds that have very similar NMR spectra in standard solvents.

Q4: What is the difference between using this compound and Pyridine-2,6-d2 for improving resolution?

While both can be used to improve spectral resolution, the choice depends on the specific problem:

  • This compound: As a fully deuterated solvent, it minimizes all residual proton signals from the solvent itself, providing a clean baseline across the entire spectrum. This is ideal for general-purpose resolution enhancement.[2]

  • Pyridine-2,6-d2: This partially deuterated pyridine is a more targeted choice when the primary goal is to remove the downfield signals of the ortho-protons of pyridine, which can sometimes overlap with analyte signals.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to improve spectral resolution.

Problem Possible Cause(s) Suggested Solution(s)
No change in peak position or resolution. Weak or no interaction: The interaction between this compound and your analyte may be too weak. This is more likely if your analyte does not have aromatic rings or hydrogen bond donor sites.Consider if this technique is suitable for your analyte. If possible, try a different aromatic solvent like benzene-d6.
Insufficient concentration of this compound: The amount of this compound added may not be enough to induce a significant chemical shift change.Cautiously increase the concentration of this compound in your sample. An NMR titration experiment can help determine the optimal concentration (see Experimental Protocols).
Significant peak broadening. Increased viscosity: A high concentration of this compound can increase the viscosity of the solution, leading to broader lines.Try to find a balance between improved resolution and acceptable line broadening by optimizing the this compound concentration.
Chemical exchange: If the binding and unbinding of this compound to your analyte occurs on an intermediate timescale relative to the NMR experiment, it can cause exchange broadening.Try acquiring the spectrum at a lower temperature. This can slow down the exchange rate and may result in sharper, distinct signals for the "bound" and "unbound" states.
Unexpected new peaks appear in the spectrum. Impurities in this compound: The this compound solvent may contain impurities.Check the purity of your this compound. Water is a common impurity in pyridine and will appear as a broad singlet.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C5D5N
Molecular Weight 84.13 g/mol [6]
Melting Point -41 °C[7]
Boiling Point 114.4 °C[7]
Density 1.050 g/mL at 25 °C[7]
Isotopic Purity Typically ≥99.5 atom % D[6]
Refractive Index n20/D 1.506[7]

Experimental Protocols

Protocol 1: NMR Titration with this compound to Resolve Peak Overlap

This protocol describes a systematic approach to determine the optimal concentration of this compound needed to resolve overlapping signals in your analyte.

1. Materials and Setup:

  • Analyte Stock Solution: Prepare a stock solution of your analyte in a suitable deuterated solvent (e.g., CDCl₃) at a known concentration.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the same deuterated solvent.

  • High-Precision NMR Tubes: Use high-quality NMR tubes for consistent results.

2. Experimental Steps:

  • Acquire Initial Spectrum: Transfer a precise volume (e.g., 500 µL) of your analyte stock solution into an NMR tube. Acquire a high-resolution ¹H NMR spectrum. This will serve as your reference (0 equivalents of this compound).

  • First Titration Point: Add a small, precise volume of the this compound stock solution to the NMR tube to achieve a desired molar equivalent (e.g., 0.1 equivalents).

  • Mix and Equilibrate: Gently invert the NMR tube several times to ensure the solution is homogeneous. Allow the sample to equilibrate for a few minutes.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum using the exact same parameters as the initial spectrum.

  • Repeat Titration: Continue adding aliquots of the this compound stock solution to achieve a range of concentrations (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 equivalents), acquiring a spectrum at each step.[3]

3. Data Analysis:

  • Stack the acquired spectra and carefully track the chemical shift (δ) of the overlapping peaks.

  • Plot the change in chemical shift (Δδ) versus the molar ratio of this compound to the analyte. This will help visualize the effect of this compound on the chemical shifts and determine the point of maximum resolution.[3]

4. Recommended NMR Parameters:

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Number of Scans (ns): Keep the number of scans constant for all experiments to maintain a consistent signal-to-noise ratio.[3]

Visualizations

Mechanism of Resolution Enhancement

G Mechanism of Spectral Resolution Enhancement with this compound cluster_analyte Analyte with Overlapping Signals cluster_pyridine Resolving Agent cluster_result Result Analyte Analyte (Ha, Hb overlap) Anisotropic Anisotropic Effect (π-π stacking) Analyte->Anisotropic Hbond Weak Hydrogen Bonding (Lewis Base Interaction) Analyte->Hbond Pyridine This compound Pyridine->Anisotropic Pyridine->Hbond Resolved Resolved Signals (Δδ_Ha ≠ Δδ_Hb) Anisotropic->Resolved Differential Chemical Shift Hbond->Resolved Non-uniform Shift Induction

Caption: Mechanism of signal resolution using this compound.

Experimental Workflow for NMR Titration

G Experimental Workflow for NMR Titration with this compound A Prepare Analyte and This compound Stock Solutions B Acquire Initial Spectrum (0 eq. This compound) A->B C Add Aliquot of This compound Solution B->C D Mix and Equilibrate C->D E Acquire 1H NMR Spectrum D->E F More Titration Points? E->F F->C Yes G Process and Analyze Spectra F->G No H Plot Δδ vs. [this compound] G->H I Determine Optimal Resolution H->I

Caption: Workflow for an NMR titration experiment.

References

Technical Support Center: Pyridine-d5 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information and troubleshooting advice for the proper storage, handling, and stability assessment of Pyridine-d5. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated solvents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container, protected from light and moisture. While specific recommendations can vary by manufacturer, the general guidelines are summarized in the table below. Always refer to the manufacturer's instructions on the product label or Safety Data Sheet (SDS).

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination is a significant issue, particularly for applications like NMR spectroscopy, as it can introduce a large residual water peak (HDO) in the ¹H NMR spectrum, potentially obscuring signals from your sample.

Q3: Does this compound have a defined expiration date?

A3: Many chemical reagents, including this compound, may not have a specified expiration date on the Certificate of Analysis (CoA). Instead, the stability is dependent on proper storage and handling after the container is opened. It is recommended to periodically verify the purity of the solvent, especially for sensitive applications. For unopened containers stored under recommended conditions, the shelf life can be several years.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation, such as a change in color from colorless to yellow or brown, may indicate impurity. However, chemical degradation may not always be visually apparent. The most reliable method to assess the purity of this compound is through analytical techniques like NMR spectroscopy. The appearance of unexpected peaks could signify the presence of degradation products or other contaminants.

Q5: What are the primary degradation pathways for this compound?

A5: While specific studies on the degradation pathways of this compound under typical storage conditions are not extensively documented, information from its non-deuterated analogue, pyridine (B92270), suggests that it is chemically stable under normal ambient conditions. Degradation is more likely to occur under harsh conditions such as high heat, exposure to strong oxidizing agents, or UV light. In environmental or biological systems, pyridine degradation can proceed through hydroxylation and subsequent ring cleavage to form smaller organic molecules. Under laboratory conditions, the primary concern is contamination rather than decomposition.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: A large, broad peak is observed around 4-5 ppm in my ¹H NMR spectrum.

  • Possible Cause: Water contamination. Due to the hygroscopic nature of this compound, it can absorb atmospheric moisture.

  • Solution:

    • Handle the solvent under an inert atmosphere (e.g., in a glovebox).

    • Use dry glassware and syringes.

    • Store the solvent over molecular sieves to remove excess water. Note that this may introduce other impurities if the sieves are not properly activated and handled.

    • For highly sensitive experiments, consider using a fresh, unopened container of this compound.

Issue 2: Unexpected sharp peaks are present in the ¹H NMR spectrum.

  • Possible Cause: Contamination from other laboratory solvents, grease from glassware, or impurities from the NMR tube cap.

  • Solution:

    • Ensure all glassware is thoroughly cleaned and dried.

    • Avoid using grease on joints of any apparatus used to handle the solvent.

    • Rinse the NMR tube with a small amount of the this compound before preparing the final sample.

    • Use high-quality NMR tubes with PTFE caps (B75204) to minimize leaching of impurities.

    • Refer to the table of common NMR impurities to identify potential contaminants based on their chemical shifts.

Issue 3: My compound appears to be unstable in this compound.

  • Possible Cause: this compound is a basic solvent and can react with acidic protons on your analyte, leading to H-D exchange or facilitating degradation.

  • Solution:

    • Consider using a different, less basic deuterated solvent if your compound is acid-sensitive.

    • Run the experiment at a lower temperature to minimize the rate of any potential reactions.

    • Acquire the NMR spectrum immediately after preparing the sample to observe its initial state.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Varies by manufacturer; commonly Room Temperature, 4°C, or <-10°C.[1][2]Minimizes potential degradation and evaporation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen).Prevents absorption of atmospheric moisture.
Container Tightly sealed, amber glass bottle.Protects from light and prevents contamination.
Handling In a well-ventilated area or fume hood.[3]This compound is flammable and harmful if inhaled or absorbed through the skin.[1]

Table 2: Chemical Shifts of Common Impurities in this compound

Note: The exact chemical shifts (δ) in ppm can vary slightly depending on the sample concentration and temperature. This table provides approximate values for identification purposes.

ImpurityChemical Shift (δ, ppm)Multiplicity
Water (HDO)~4.0 - 5.0broad singlet
Acetone~2.09singlet
Dichloromethane~5.76singlet
Diethyl ether~1.11 (t), ~3.38 (q)triplet, quartet
Ethyl acetate~1.15 (t), ~2.00 (s), ~4.05 (q)triplet, singlet, quartet
Hexane~0.88 (t), ~1.26 (m)triplet, multiplet
Toluene~2.11 (s), ~7.0-7.2 (m)singlet, multiplet
Silicone Grease~0.05 - 0.2broad singlet

Experimental Protocols

Protocol: Assessing the Purity and Stability of this compound using Quantitative NMR (qNMR)

This protocol describes a general method to determine the purity of this compound and can be adapted for stability studies by analyzing samples over time.

Objective: To quantify the purity of a this compound sample against a certified internal standard.

Materials:

  • This compound sample to be tested.

  • High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, and have at least one ¹H NMR signal that does not overlap with any signals from this compound or its potential impurities.

  • High-precision analytical balance.

  • Volumetric flasks and pipettes.

  • High-quality 5 mm NMR tubes.

  • NMR spectrometer (400 MHz or higher recommended).

Methodology:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known amount of the certified internal standard.

    • Dissolve it in a known volume of a suitable deuterated solvent (that is not this compound, e.g., Chloroform-d) to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a vial.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Vortex the mixture to ensure homogeneity.

    • Transfer an appropriate volume (e.g., 600 µL) of the mixture to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Lock and shim the spectrometer on the deuterium (B1214612) signal of this compound.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30-60 seconds is often sufficient). This ensures complete relaxation and accurate integration.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate the area of a well-resolved signal from the internal standard (A_std).

    • Integrate the area of the residual proton signals of this compound (A_pyr).

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (A_pyr / N_pyr) * (N_std / A_std) * (M_pyr / M_std) * (m_std / m_pyr) * P_std

    Where:

    • A = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

    • _pyr refers to this compound residual protons and _std refers to the internal standard.

For Stability Studies: This protocol can be repeated on the same batch of this compound at regular intervals (e.g., monthly) while it is stored under specific conditions (e.g., room temperature, refrigerated, exposed to light). A significant change in the calculated purity over time would indicate degradation.

Visualizations

Stability_Troubleshooting_Workflow start Experiment with this compound Yields Unexpected Results check_spectrum Review ¹H NMR Spectrum of Sample start->check_spectrum issue Identify Anomaly check_spectrum->issue broad_peak Broad Peak at 4-5 ppm? issue->broad_peak Nature of Anomaly sharp_peaks Unexpected Sharp Peaks? issue->sharp_peaks compound_instability Analyte Degradation? issue->compound_instability broad_peak->sharp_peaks No water Likely Water Contamination broad_peak->water Yes sharp_peaks->compound_instability No contaminants Likely Solvent/Grease Contamination sharp_peaks->contaminants Yes reaction Potential Analyte-Solvent Interaction compound_instability->reaction Yes end Proceed with Optimized Experiment compound_instability->end No, Re-evaluate Other Parameters solve_water Use Inert Atmosphere Dry Glassware Fresh Solvent water->solve_water solve_contaminants Clean Glassware Thoroughly Use High-Quality NMR Tubes Avoid Grease contaminants->solve_contaminants solve_reaction Consider Alternative Solvent Lower Experimental Temperature reaction->solve_reaction solve_water->end solve_contaminants->end solve_reaction->end

Caption: Troubleshooting workflow for common issues in experiments using this compound.

Storage_Handling_Logic cluster_storage Storage cluster_handling Handling cluster_outcome Outcome storage_conditions Optimal Storage Conditions temp Controlled Temperature (RT, 4°C, or <-10°C) storage_conditions->temp light Protection from Light (Amber Bottle) storage_conditions->light moisture Protection from Moisture (Tightly Sealed) storage_conditions->moisture handling_procedures Proper Handling Procedures inert_atmo Use Inert Atmosphere (e.g., Glovebox) handling_procedures->inert_atmo dry_equip Use Dry Glassware/Syringes handling_procedures->dry_equip ppe Wear Appropriate PPE handling_procedures->ppe stability Maintained Purity and Stability handling_procedures->stability

Caption: Logical relationship between storage, handling, and stability of this compound.

References

Technical Support Center: Minimizing Solvent-Analyte Interactions with Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing Pyridine-d5 in your experiments while minimizing unwanted solvent-analyte interactions. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest quality data.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of my analyte shifting significantly when I use this compound as a solvent compared to CDCl3?

A1: this compound is an aromatic solvent and can cause significant changes in the chemical shifts of your analyte through anisotropic effects.[1] The circulating π-electrons in the pyridine (B92270) ring generate their own magnetic field. Depending on the orientation of your analyte relative to the solvent molecule, its protons can be either shielded (shifted to a higher field, lower ppm) or deshielded (shifted to a lower field, higher ppm). This is a common phenomenon with aromatic solvents and can be used to your advantage to resolve overlapping signals.[1]

Q2: I'm observing significant line broadening in my NMR spectrum when using this compound. What are the possible causes and solutions?

A2: Line broadening in this compound can stem from several factors:

  • Increased Viscosity: this compound is more viscous than solvents like chloroform-d (B32938) or acetone-d6 (B32918). This can slow down the molecular tumbling of your analyte, leading to broader signals.[2]

    • Solution: Increasing the temperature of your NMR experiment can reduce the viscosity of the solvent and sharpen your peaks.[3]

  • Chemical Exchange: If your analyte has labile protons (e.g., -OH, -NH), they can undergo chemical exchange with the residual protons in the solvent or trace amounts of water. If the rate of this exchange is on the NMR timescale, it can lead to significant broadening of the exchanging proton signals.

    • Solution: Lowering the temperature of the experiment can slow down the exchange rate, often resulting in sharper signals for the distinct species.[2]

  • Analyte Aggregation: Your analyte may be self-aggregating in this compound through hydrogen bonding or other intermolecular interactions.[4]

    • Solution: Try diluting your sample. You can also acquire the spectrum at an elevated temperature to disrupt these interactions.[4]

Q3: My labile protons (e.g., hydroxyl or amine protons) are not visible or are very broad in this compound. What is happening?

A3: Pyridine is a basic solvent and can form hydrogen bonds with labile protons of the analyte.[5] This interaction can lead to rapid chemical exchange, causing the signals of these protons to broaden significantly or even disappear into the baseline. The presence of trace amounts of water in the this compound can also contribute to this exchange.[6]

  • Solution: Ensure your this compound is anhydrous by storing it over molecular sieves. Running the experiment at a lower temperature can sometimes help to slow the exchange and resolve the signal.[2]

Q4: How can I minimize the anisotropic effects of this compound if they are complicating my spectrum?

A4: While often useful for resolving signals, strong anisotropic effects can sometimes make spectral interpretation difficult.

  • Solution: Consider using a co-solvent. Adding a small amount of a non-aromatic solvent like CDCl3 or acetone-d6 can disrupt the specific solvent-analyte interactions and average out the anisotropic effects. Alternatively, if your analyte is soluble, switching to a non-aromatic solvent system entirely may be the best option.

Q5: Are there common impurities in this compound that I should be aware of?

A5: Yes, the most common impurity is water (H2O), as pyridine is hygroscopic.[7] You may also see residual proton signals from the solvent itself due to incomplete deuteration. The typical residual proton signals for this compound are found at approximately 8.74 ppm (α-protons), 7.58 ppm (γ-proton), and 7.22 ppm (β-protons).[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound and provides a logical workflow for troubleshooting.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Start: Unexpected NMR Spectrum issue Identify the Primary Issue start->issue shifting Significant Peak Shifting issue->shifting Shifting broadening Broad Peaks issue->broadening Broadening missing_peaks Missing or Very Broad Labile Protons issue->missing_peaks Missing Peaks anisotropy Anisotropic Effect of this compound shifting->anisotropy viscosity High Solvent Viscosity broadening->viscosity exchange Chemical Exchange broadening->exchange aggregation Analyte Aggregation broadening->aggregation h_bonding Hydrogen Bonding with this compound missing_peaks->h_bonding anisotropy_sol Action: Utilize for spectral resolution or consider a non-aromatic solvent. anisotropy->anisotropy_sol viscosity_sol Action: Increase experimental temperature. viscosity->viscosity_sol exchange_sol Action: Lower experimental temperature. exchange->exchange_sol aggregation_sol Action: Dilute sample or increase temperature. aggregation->aggregation_sol h_bonding_sol Action: Use anhydrous solvent and/or run experiment at low temperature. h_bonding->h_bonding_sol

Caption: A decision tree for troubleshooting common NMR issues in this compound.

Data Presentation: Solvent Effects on Chemical Shifts

The following table provides a qualitative comparison of the expected chemical shift changes for different types of protons when moving from a non-aromatic solvent (like CDCl3) to this compound. The magnitude and direction of the shift are highly dependent on the specific geometry of the analyte.

Proton TypeExpected Chemical Shift Change in this compoundLikely Interaction Mechanism
Protons near electron-withdrawing groupsDownfield shift (deshielding)Anisotropic effect
Protons positioned above the pyridine ringUpfield shift (shielding)Anisotropic effect
Labile protons (-OH, -NH)Significant downfield shift and broadeningHydrogen bonding
Protons on aromatic rings of the analyteVariable shifts depending on stackingπ-π stacking and anisotropic effects

Experimental Protocols

Protocol 1: Minimizing Water Content in this compound

Objective: To reduce the presence of water in this compound, which can cause exchange broadening of labile proton signals.

Materials:

  • This compound

  • Activated 3Å molecular sieves

  • NMR tube and cap

  • Glovebox or a dry, inert atmosphere

Methodology:

  • Place a small amount (a few beads) of activated 3Å molecular sieves at the bottom of a clean, dry NMR tube.

  • Inside a glovebox or under an inert atmosphere, carefully add your analyte to the NMR tube.

  • Add approximately 0.6-0.7 mL of this compound to the NMR tube.

  • Cap the NMR tube securely.

  • Gently invert the tube several times to mix the contents.

  • Allow the sample to stand for at least one hour before acquiring the NMR spectrum to allow the molecular sieves to adsorb any trace water.

Protocol 2: Variable Temperature (VT) NMR for Studying Solvent-Analyte Interactions

Objective: To investigate the effect of temperature on solvent-analyte interactions, which can help to sharpen broad peaks and understand dynamic processes.

Materials:

  • NMR sample prepared in this compound

  • NMR spectrometer with VT capabilities

Methodology:

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase or decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[8][9]

  • Shimming: Re-shim the instrument at each new temperature to ensure optimal resolution.

  • Data Acquisition: Acquire a 1H NMR spectrum at each temperature.

  • Data Analysis: Compare the spectra at different temperatures, noting changes in chemical shifts, line widths, and the resolution of multiplets.

VT_NMR_Workflow Variable Temperature NMR Experimental Workflow prep Prepare Sample in this compound rt_spec Acquire Spectrum at Room Temperature (298 K) prep->rt_spec temp_change Change Temperature (e.g., +20 K) rt_spec->temp_change equilibrate Equilibrate for 5-10 min temp_change->equilibrate reshim Re-shim the Spectrometer equilibrate->reshim vt_spec Acquire Spectrum at New Temperature reshim->vt_spec more_temps More Temperatures to Test? vt_spec->more_temps more_temps->temp_change Yes analyze Analyze Spectral Changes more_temps->analyze No

Caption: A flowchart illustrating the steps for a variable temperature NMR experiment.

References

Technical Support Center: Troubleshooting Pyridine-d5 Signal Broadening in NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal broadening in NMR spectroscopy when using pyridine-d5.

Troubleshooting Guide

My this compound NMR signals are broad. What are the common causes and how can I fix it?

Signal broadening in the NMR spectrum of a sample dissolved in this compound can originate from several factors, ranging from sample preparation to the inherent properties of the molecule and the solvent. Below is a step-by-step guide to diagnose and resolve the issue.

Troubleshooting Workflow

The following flowchart outlines a systematic approach to identifying the cause of signal broadening.

Troubleshooting_Workflow start Start: Broad Signals Observed check_all_peaks Are all peaks broad (including solvent residuals)? start->check_all_peaks instrument_issue Potential Instrument Issue: - Poor shimming - Magnetic field inhomogeneity check_all_peaks->instrument_issue Yes analyte_peaks_broad Only analyte peaks are broad. check_all_peaks->analyte_peaks_broad No resole_instrument Action: 1. Re-shim the instrument. 2. Run a standard sample to check performance. instrument_issue->resole_instrument end Resolution resole_instrument->end check_concentration Is the sample concentration high? analyte_peaks_broad->check_concentration high_concentration High Concentration Issues: - Increased viscosity - Analyte aggregation check_concentration->high_concentration Yes check_paramagnetic Suspect Paramagnetic Impurities? check_concentration->check_paramagnetic No dilute_sample Action: 1. Dilute the sample. 2. Use a solvent that disrupts aggregation (if applicable). high_concentration->dilute_sample dilute_sample->end paramagnetic_issue Paramagnetic Broadening: - Dissolved oxygen - Metal ion contamination check_paramagnetic->paramagnetic_issue Yes check_exchange Is chemical or conformational exchange possible? check_paramagnetic->check_exchange No remove_paramagnetic Action: 1. Degas the sample (e.g., N2 bubble). 2. Use a chelating agent if metal ions are suspected. paramagnetic_issue->remove_paramagnetic remove_paramagnetic->end exchange_issue Exchange Broadening: - Protons exchanging between environments - Rotamers or conformers check_exchange->exchange_issue Yes quadrupolar_effect Consider Quadrupolar Effects: - Inherent property of Deuterium (B1214612) (spin I=1) check_exchange->quadrupolar_effect No vt_nmr Action: - Perform variable-temperature (VT) NMR. - Lowering temperature may resolve separate signals. exchange_issue->vt_nmr vt_nmr->end quadrupolar_effect->end

Troubleshooting workflow for broad NMR signals.

Frequently Asked Questions (FAQs)

Q1: Why do paramagnetic impurities cause line broadening?

Paramagnetic substances have unpaired electrons, which possess a much larger magnetic moment than atomic nuclei.[1] These large magnetic moments create fluctuating local magnetic fields that enhance the relaxation rates (both T1 and T2) of nearby nuclei.[1] A shorter T2 relaxation time leads to broader signals in the NMR spectrum.[1] Common paramagnetic impurities include dissolved molecular oxygen and trace metal ions (e.g., Fe³⁺, Cu²⁺).[2][3]

Q2: Can the deuterium in this compound itself cause broadening?

Yes, deuterium (²H) is a quadrupolar nucleus, meaning it has a non-spherical nuclear charge distribution.[4] This nuclear quadrupole moment can interact with local electric field gradients, providing an efficient relaxation mechanism that can lead to line broadening.[4][5] However, deuterium has a relatively small quadrupole moment, so this effect is often less pronounced compared to other quadrupolar nuclei.[6]

Q3: How does sample concentration affect peak width?

High sample concentrations can lead to broader peaks for two main reasons:

  • Increased Viscosity: A more viscous solution slows down the tumbling of molecules, leading to less efficient averaging of anisotropic interactions and consequently, broader lines.[7]

  • Aggregation: At higher concentrations, molecules may aggregate. The slower tumbling of these larger aggregates results in broader signals.[8]

Q4: What is chemical exchange broadening and how can I identify it?

Chemical exchange broadening occurs when a nucleus moves between two or more different chemical environments at a rate comparable to the NMR timescale.[9] This is common for protons involved in hydrogen bonding or for molecules that exist as a mixture of rapidly interconverting conformers or rotamers.[8][9] To identify exchange broadening, you can perform variable-temperature (VT) NMR experiments. Changing the temperature will alter the rate of exchange, which can lead to either sharpening of the averaged peak or the resolution of distinct signals for each environment.[8]

Q5: My sample is clean and the concentration is low, but the peaks are still broad. What else could be the issue?

If you have ruled out common sample preparation issues and paramagnetic impurities, consider the following:

  • Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the instrument is a crucial step.[8] If all peaks, including the residual solvent signals, are broad, this is a likely cause.[10]

  • Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[11] Always filter your sample into the NMR tube.[12]

  • Hygroscopic Nature of Pyridine: Pyridine is hygroscopic and can absorb water from the atmosphere.[13][14] While water itself doesn't directly cause broadening of your analyte's signals, the presence of exchangeable protons (e.g., -OH, -NH) on your analyte can lead to exchange broadening with water.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation with this compound
  • Analyte Preparation: Ensure your compound (5-20 mg for ¹H NMR) is dry and free from residual solvents.[7]

  • Dissolution: In a small, clean, and dry vial, dissolve the analyte in approximately 0.6-0.7 mL of this compound.[15]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16]

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.[17]

  • Instrument Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal of this compound, and shim the magnetic field to optimize homogeneity.[17]

Protocol 2: Degassing a Sample to Remove Dissolved Oxygen
  • Prepare the Sample: Prepare your NMR sample in a tube that can be attached to a vacuum line (e.g., a J. Young tube).

  • Freeze-Pump-Thaw Cycles:

    • Freeze the sample by carefully immersing the bottom of the NMR tube in liquid nitrogen.

    • Once frozen, open the tube to a vacuum line and evacuate for several minutes.

    • Close the tube to the vacuum and thaw the sample completely. You may see gas bubbles being released from the solvent.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • Backfill with Inert Gas: After the final thaw, backfill the tube with an inert gas like nitrogen or argon before sealing.

Data Summary

The following table summarizes the key factors that can lead to signal broadening in a this compound NMR experiment and the recommended actions.

FactorObservationRecommended Action
Paramagnetic Impurities All analyte peaks are broad.Degas the sample (Freeze-Pump-Thaw). If metal ions are suspected, consider using a chelating agent.
High Concentration Peaks broaden with increasing concentration.Dilute the sample.
Increased Viscosity Broad peaks, especially for large molecules.Dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.
Particulate Matter All peaks are broad and potentially distorted.Filter the sample into the NMR tube.[16]
Poor Shimming All peaks in the spectrum (including solvent) are broad.Re-shim the instrument. Run a standard sample to check instrument performance.[8]
Chemical Exchange Specific peaks are broad at room temperature.Perform variable-temperature (VT) NMR to either sharpen the averaged signal or resolve individual signals.[8]
Quadrupolar Relaxation Inherent broadening of signals from deuterated species.This is an intrinsic property; ensure other broadening sources are minimized to observe the true line shape.

References

Technical Support Center: Optimizing Analyte Concentration for NMR in Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample concentration for Nuclear Magnetic Resonance (NMR) spectroscopy using Pyridine-d5 as the solvent.

Troubleshooting Guides

This section addresses common issues encountered during NMR experiments in this compound related to sample concentration.

Issue 1: Poor Signal-to-Noise (S/N) Ratio

Symptoms:

  • Analyte signals are weak and difficult to distinguish from the baseline noise.

  • Inaccurate integration of peaks.

  • Key structural features may be missed.

Possible Cause: The analyte concentration is too low.

Solutions:

  • Increase Concentration: Prepare a new sample with a higher concentration of the analyte. Refer to the tables below for general concentration guidelines.

  • Increase the Number of Scans: While not a solution for low concentration, increasing the number of scans can improve the signal-to-noise ratio. Keep in mind that the S/N ratio increases with the square root of the number of scans, so a four-fold increase in scans is required to double the S/N.[1][2]

Issue 2: Broad or Distorted Spectral Lines

Symptoms:

  • NMR signals are wider than expected, leading to loss of resolution and difficulty in observing coupling patterns.

  • Poor peak shape and asymmetry.

  • Difficulty in shimming the magnetic field.

Possible Causes:

  • High Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader lines.[3][4]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.

  • Sample Inhomogeneity: Undissolved solids or precipitation in the NMR tube will lead to poor shimming and broad lines.[3]

Solutions:

  • Dilute the Sample: Prepare a new sample with a lower concentration. A stepwise dilution can help identify the optimal concentration where line broadening is minimized while maintaining an adequate S/N ratio.

  • Filter the Sample: Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Check for Paramagnetic Impurities: Use high-purity this compound and ensure glassware is scrupulously clean. If paramagnetic contamination is suspected, sample treatment with a chelating agent may be necessary.

Issue 3: Artifacts in the Spectrum

Symptoms:

  • Presence of unexpected signals not belonging to the analyte or solvent.

  • Distorted baseline.

  • "Sinc wiggles" or truncation artifacts around intense peaks.

Possible Cause: The sample is too concentrated, leading to detector overload.[5]

Solutions:

  • Reduce Analyte Concentration: Prepare a more dilute sample.

  • Adjust Acquisition Parameters: Lowering the receiver gain (RG) can help prevent detector saturation.[5][6] Additionally, adjusting the tip angle (pulse width) to be less than 90 degrees can reduce the overall signal intensity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration range for a small molecule in this compound for ¹H NMR?

A1: For routine ¹H NMR of small molecules (MW < 1000 g/mol ), a concentration range of 5-25 mg in 0.6-0.7 mL of this compound is typically recommended.[7][8] This generally corresponds to a molar concentration of approximately 10-50 mM, depending on the molecular weight of the analyte.

Q2: How does concentration affect ¹³C NMR experiments in this compound?

A2: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, ¹³C NMR is inherently less sensitive than ¹H NMR. Therefore, more concentrated samples are usually required. A general guideline is 50-100 mg of a small molecule in 0.6-0.7 mL of this compound.[7] Be aware that very high concentrations prepared for ¹³C NMR may result in broadened lines in a subsequent ¹H NMR spectrum of the same sample due to increased viscosity.[3][4]

Q3: My compound has limited solubility in this compound. How can I obtain a good spectrum?

A3: If solubility is a limiting factor, you can try the following:

  • Gentle Heating: Gently warming the sample may increase solubility. Ensure your compound is stable at elevated temperatures.

  • Increase the Number of Scans: This is the most common approach to compensate for low concentration. Be prepared for significantly longer experiment times.

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better sensitivity.

Q4: I am observing unexpected peaks in my spectrum. Could this be due to the this compound?

A4: While high-purity this compound is used, trace impurities can sometimes be observed, especially with highly concentrated samples or after many scans. The residual proton signals of this compound itself appear at approximately 8.74 ppm (α-protons), 7.58 ppm (γ-proton), and 7.22 ppm (β-protons).[9] Water is a common contaminant and its chemical shift in this compound can be variable. It is also possible to have impurities from the synthesis of your compound or from contaminated glassware.[7]

Q5: How does the viscosity of the this compound solution affect the NMR spectrum?

A5: Increased viscosity of the NMR sample solution leads to slower molecular tumbling. This results in less efficient relaxation and, consequently, broader NMR signals. High concentrations of analytes, especially macromolecules, can significantly increase the viscosity of the this compound solution.

Data Presentation

Table 1: General Concentration Guidelines for NMR in this compound
NMR ExperimentAnalyte TypeRecommended Mass (in 0.6-0.7 mL)Typical Molar Concentration
¹H NMRSmall Molecule (<1000 g/mol )5 - 25 mg10 - 50 mM
¹³C NMRSmall Molecule (<1000 g/mol )50 - 100 mg50 - 200 mM
2D NMR (e.g., COSY, HSQC)Small Molecule (<1000 g/mol )10 - 50 mg20 - 100 mM
¹H NMRProtein / PeptideVaries greatly0.1 - 2.5 mM
Table 2: Hypothetical Relationship Between Concentration, Signal-to-Noise, and Line Width

This table illustrates the expected trend for a hypothetical small molecule (MW = 300 g/mol ) in this compound on a 500 MHz spectrometer with a constant number of scans.

Concentration (mM)Mass (mg in 0.6 mL)Expected Signal-to-Noise (S/N) Ratio (Arbitrary Units)Expected Line Width (Hz)Observations
10.18100.5Very low S/N, long acquisition time needed.
50.9500.6S/N is improving, suitable for some applications.
101.81000.7Good starting point for ¹H NMR.
509.05001.0Optimal for most ¹H experiments.
10018.010001.5Excellent S/N, potential for minor line broadening.
20036.020002.5Very high S/N, significant line broadening likely.

Experimental Protocols

Protocol: Preparation of a Concentration Series for Optimal Concentration Determination

This protocol outlines the steps to systematically determine the optimal analyte concentration in this compound.

1. Materials:

  • Analyte of interest

  • High-purity this compound

  • Analytical balance

  • Volumetric flasks (e.g., 1 mL or 5 mL)

  • Glass vials

  • High-quality 5 mm NMR tubes

  • Pipettes (glass Pasteur and micropipettes)

  • Glass wool

2. Procedure:

  • Step 1: Prepare a Stock Solution.

    • Accurately weigh a sufficient amount of your analyte to prepare a stock solution at the higher end of the expected optimal concentration range (e.g., 100 mM).

    • Dissolve the analyte in a precise volume of this compound in a volumetric flask to create your stock solution.

  • Step 2: Prepare a Series of Dilutions.

    • Label a series of clean vials for each desired concentration (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

    • Use the stock solution and additional this compound to prepare a dilution series. For example, to prepare 1 mL of a 50 mM solution from a 100 mM stock, mix 0.5 mL of the stock solution with 0.5 mL of this compound.

  • Step 3: Prepare NMR Samples.

    • For each concentration, transfer approximately 0.6-0.7 mL of the solution into a clean, labeled NMR tube. It is recommended to filter the solution through a glass wool plug in a Pasteur pipette during this transfer to remove any particulate matter.[3]

  • Step 4: Acquire NMR Spectra.

    • Acquire a ¹H NMR spectrum for each sample using identical acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

  • Step 5: Analyze the Data.

    • Process each spectrum identically (phasing, baseline correction).

    • For each spectrum, measure the signal-to-noise ratio for a well-resolved analyte peak.

    • Measure the line width at half-height for the same peak across all spectra.

    • Compare the spectra to identify the concentration that provides the best compromise between signal-to-noise and resolution (i.e., narrow line widths).

Mandatory Visualization

concentration_optimization_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis cluster_decision Decision prep_stock Prepare Concentrated Stock Solution in this compound prep_dilutions Create a Dilution Series prep_stock->prep_dilutions prep_samples Prepare NMR Tubes (Filter each sample) prep_dilutions->prep_samples acquire_spectra Acquire NMR Spectra (Identical Parameters) prep_samples->acquire_spectra analyze_spectra Process and Analyze Spectra acquire_spectra->analyze_spectra measure_sn Measure S/N Ratio analyze_spectra->measure_sn measure_lw Measure Line Width analyze_spectra->measure_lw decision Optimal Concentration? measure_sn->decision measure_lw->decision too_dilute S/N Too Low decision->too_dilute No too_concentrated Line Broadening /Artifacts decision->too_concentrated No optimal Good S/N & Narrow Lines decision->optimal Yes

Caption: Workflow for optimizing NMR sample concentration in this compound.

troubleshooting_workflow start Poor Quality Spectrum check_sn Is S/N Ratio Low? start->check_sn check_lw Are Peaks Broad? check_sn->check_lw No increase_conc Increase Concentration or Number of Scans check_sn->increase_conc Yes check_artifacts Are there Artifacts? check_lw->check_artifacts No decrease_conc Decrease Concentration check_lw->decrease_conc Yes adjust_params Decrease Concentration & Adjust Receiver Gain check_artifacts->adjust_params Yes good_spectrum Good Spectrum check_artifacts->good_spectrum No increase_conc->good_spectrum check_impurities Filter Sample & Check for Paramagnetics decrease_conc->check_impurities decrease_conc->good_spectrum adjust_params->good_spectrum

Caption: Troubleshooting logic for common NMR issues in this compound.

References

Technical Support Center: Isotopic Impurities in Pyridine-d₅

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and correcting for isotopic impurities in Pyridine-d₅.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in Pyridine-d₅ and why are they a concern?

A1: Pyridine-d₅ (C₅D₅N) is a deuterated solvent where ideally all five hydrogen atoms are replaced with deuterium (B1214612) atoms.[1] However, in practice, achieving 100% isotopic purity is nearly impossible.[2] Isotopic impurities are molecules of pyridine (B92270) that contain fewer than five deuterium atoms (e.g., C₅D₄H₁, C₅D₃H₂, etc.). These are also known as isotopologues.[2] These impurities are a concern because they can introduce residual signals in ¹H NMR spectroscopy, potentially overlapping with signals from the analyte of interest or leading to incorrect quantitative analysis.[3][4] In mass spectrometry, the presence of these impurities can complicate the interpretation of mass spectra and require correction for accurate mass determination and quantification.[5]

Q2: How is the isotopic purity of Pyridine-d₅ determined?

A2: The isotopic purity of Pyridine-d₅ is typically determined using two primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is highly effective for measuring the small amounts of residual hydrogen in a highly deuterated sample.[2] By comparing the integration of the residual proton signals of pyridine to a known internal standard, the overall isotopic enrichment can be accurately determined.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of different isotopologues.[6][7] It can resolve and quantify the relative abundance of Pyridine-d₅, d₄-pyridine, d₃-pyridine, and so on.[8] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) are commonly used.[8]

Q3: What is the difference between "isotopic enrichment" and "species abundance"?

A3: These terms are related but distinct:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position in a molecule.[2] For example, a starting material with 99.5% isotopic enrichment means that at any given labeled position, there is a 99.5% chance of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[2]

  • Species Abundance: This refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition.[2] For instance, in a batch of Pyridine-d₅ with 99.5% isotopic enrichment at each of the five positions, the species abundance of the fully deuterated C₅D₅N molecule will be less than 99.5% due to the statistical probability of having at least one hydrogen atom in the population of molecules.

Q4: How do I correct for the contribution of isotopic impurities in my ¹H NMR data?

A4: To correct for isotopic impurities in quantitative ¹H NMR (qNMR), you must account for the protons contributed by the incompletely deuterated solvent. The residual solvent peaks (e.g., C₅D₄H) have a known chemical shift. If these peaks are integrated, their contribution must be subtracted from the total integral of your analyte signal if they overlap. For accurate quantification, it is crucial to use a reference standard and ensure that the relaxation delays (D1) are sufficiently long (at least 5 times the T1 of the slowest relaxing proton) to ensure full relaxation between scans, making the integration reliable.[4]

Q5: What are common chemical impurities found in Pyridine-d₅?

A5: Besides isotopic variants and water, Pyridine-d₅ can contain other chemical impurities from its synthesis or degradation. Water is a very common impurity as pyridine is hygroscopic.[9] Other common laboratory solvents may also be present as trace impurities. A comprehensive list of chemical shifts for common impurities in various deuterated solvents has been published, which can be a valuable reference.[10][11]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpected peaks in ¹H NMR spectrum. 1. Residual Protons: Signals from incompletely deuterated Pyridine-d₅ (e.g., C₅D₄H).2. Water: A broad peak from H₂O or HOD. Pyridine is hygroscopic.[9]3. Chemical Impurities: Contamination from other solvents or reagents used in the experiment.[11]4. Sample Degradation: The analyte may be unstable in pyridine.1. Identify Solvent Peaks: Compare observed peaks to the known chemical shifts of residual Pyridine-d₅ protons.2. Confirm Water: Add a drop of D₂O to the NMR tube; the water peak should shift or disappear.[9]3. Check Impurity Tables: Consult published tables of common NMR impurities to identify contaminant signals.[10]4. Purity Check: Analyze the Pyridine-d₅ solvent by itself to identify inherent impurities.
Incorrect integration ratios in ¹H NMR. 1. Overlapping Peaks: Signals from your analyte may be overlapping with residual solvent or impurity peaks.2. Inadequate Relaxation Delay: Protons with different relaxation times (T1) will not integrate proportionally if the delay between scans (D1) is too short.[4]3. Baseline Distortion: A non-flat baseline will lead to inaccurate integration.[12]4. ¹³C Satellites: Satellites from intense peaks can overlap with smaller signals, affecting their integration.[13]1. Adjust Integration Regions: Carefully set the integration limits to exclude impurity signals where possible.2. Optimize Acquisition Parameters: Increase the relaxation delay (D1) to at least 5 times the longest T1 value in your sample. A delay of 10-20 seconds is a good starting point.[4]3. Correct Baseline: Apply baseline correction algorithms to ensure a flat baseline across the entire spectrum.[12]4. Use ¹³C Decoupling: If available, acquiring the proton spectrum with ¹³C decoupling will collapse the satellite peaks into the central peak.[13]
Mass spectrum shows multiple isotopologues. 1. Incomplete Deuteration: The Pyridine-d₅ used is not isotopically pure and contains a distribution of d₀ to d₅ species.[2]2. Natural Isotope Abundance: The presence of naturally occurring ¹³C will contribute to M+1 peaks.[8]3. H/D Exchange: Protons from the analyte or trace water may exchange with deuterium from the solvent.1. Review Certificate of Analysis: Check the supplier's specifications for the isotopic purity of the Pyridine-d₅ batch.[14]2. Correct for Natural Abundance: Use correction algorithms to subtract the contribution of natural ¹³C abundance from the observed peak intensities.[5][15]3. Minimize Exchange: Ensure the sample and solvent are thoroughly dried to minimize H/D exchange with water.

Quantitative Data Summary

The isotopic distribution of a typical commercial batch of Pyridine-d₅ (specified as ≥99.5 atom % D) can be determined by mass spectrometry. The following table presents hypothetical but representative data.

IsotopologueChemical FormulaMass (amu)Relative Abundance (%)
Pyridine-d₅C₅D₅N84.1399.55
Pyridine-d₄C₅D₄HN83.120.40
Pyridine-d₃C₅D₃H₂N82.110.04
Pyridine-d₂C₅D₂H₃N81.10<0.01
Pyridine-d₁C₅D₁H₄N80.09<0.01
Pyridine-d₀C₅H₅N79.08<0.01

Note: Data is illustrative. Always refer to the Certificate of Analysis provided by the supplier for specific batch information.

Experimental Protocols

Protocol 1: Determining Isotopic Purity by ¹H NMR Spectroscopy

This protocol provides a method for quantifying the degree of deuteration of Pyridine-d₅ using a certified quantitative NMR (qNMR) standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Accurately weigh and add a known amount of the Pyridine-d₅ sample to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., Chloroform-d) to dissolve both the standard and the sample.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Crucially, set a long relaxation delay (D1), for example, 30 seconds, to ensure complete T1 relaxation for all signals, which is essential for accurate integration.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the well-resolved signal of the internal standard.

    • Integrate the residual proton signals of Pyridine-d₅ (typically found at δ 8.5-8.7, 7.5-7.6, and 7.1-7.2 ppm).

    • Calculate the amount (in moles) of the internal standard.

    • Using the integral ratio, calculate the total moles of residual protons from the Pyridine-d₅.

    • The atom % D can be calculated using the following formula: Atom % D = [1 - (moles of H / (5 * moles of Pyridine-d₅))] * 100

Protocol 2: Determining Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general method for determining the isotopic distribution of Pyridine-d₅ using ESI-HRMS.[7]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the Pyridine-d₅ sample (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.[16]

  • HRMS Acquisition:

    • Infuse the solution directly into the mass spectrometer or perform an LC-HRMS analysis.[14]

    • Acquire data in full scan mode with high resolution (>10,000) to resolve the different isotopologues. The mass range should cover the unlabeled (d₀) through the fully deuterated (d₅) species.[14] .

  • Data Analysis:

    • Extract the ion signals for the protonated molecules of each isotopologue ([M+H]⁺).

    • Determine the relative intensity of each isotopologue's peak.

    • Correct the measured intensities for the natural abundance of ¹³C, which can contribute to the M+1 peak of the preceding isotopologue.[5]

    • Calculate the percentage of each isotopologue in the mixture. The isotopic purity is typically reported as the percentage of the desired d₅ species.

Visualizations

Correction_Workflow cluster_start Start: Experiment with Pyridine-d5 cluster_analysis Data Analysis & Troubleshooting cluster_result Final Result start Acquire Experimental Data (NMR or MS) check_purity Observe Unexpected Signals or Quantitation Errors? start->check_purity analyze_solvent Analyze this compound Stock (¹H NMR / MS) check_purity->analyze_solvent Yes no_issue Data is Valid check_purity->no_issue No consult_coa Consult Certificate of Analysis analyze_solvent->consult_coa correct_data Apply Correction Factors (e.g., subtract residual solvent integrals, correct for ¹³C abundance) consult_coa->correct_data final_data Corrected, Reliable Data correct_data->final_data

Caption: Workflow for assessing and correcting for isotopic impurities.

Troubleshooting_NMR start Unexpected Peak in ¹H NMR is_broad Is the peak broad? start->is_broad is_multiplet Does it match residual This compound shifts? is_broad->is_multiplet No water Likely Water (H₂O/HOD) Action: Add D₂O to confirm is_broad->water Yes is_known_impurity Does it match common solvent impurities? is_multiplet->is_known_impurity No residual_solvent Residual Solvent Peak (e.g., C₅D₄H) Action: Note for quantitation is_multiplet->residual_solvent Yes chemical_impurity Chemical Impurity Action: Check solvent purity is_known_impurity->chemical_impurity Yes unknown Unknown Contaminant Action: Further analysis needed is_known_impurity->unknown No

Caption: Decision tree for troubleshooting unexpected NMR signals.

References

Technical Support Center: Cleaning NMR Tubes After Pyridine-d5 Use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and detailed protocols for cleaning NMR tubes after use with Pyridine-d5. Adhering to these procedures will help ensure the complete removal of pyridine (B92270) residue, preventing cross-contamination of future samples and maintaining the integrity of your spectroscopic data.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to thoroughly clean NMR tubes after using this compound?

A1: this compound is a deuterated organic base that can be difficult to remove from glass surfaces. Residual pyridine can contaminate subsequent samples, leading to interfering peaks in your NMR spectra and potentially reacting with your compounds of interest. Its strong and persistent odor is also an indicator of lingering contamination.

Q2: What is the primary method for removing this compound from NMR tubes?

A2: The most effective method is to react the basic pyridine with a dilute acid. This converts pyridine into its water-soluble salt, pyridinium, which can be easily rinsed away with water and other solvents.

Q3: Are there alternative cleaning methods for acid-sensitive samples or stubborn residues?

A3: Yes, for stubborn residues or when dealing with materials that may be sensitive to acid, a wash with a copper (II) sulfate (B86663) solution is a highly effective alternative. Pyridine forms a coordination complex with copper, which is also soluble in aqueous solutions and can be readily washed away.

Q4: Can I use a brush to clean the inside of my NMR tubes?

A4: It is strongly advised not to use a brush or any abrasive material to clean the inside of an NMR tube. Scratches on the inner surface can degrade the quality of the magnetic field within the tube, leading to broadened spectral lines and reduced resolution.

Q5: How can I be sure my NMR tube is clean and free of pyridine residue?

A5: A good indicator of a clean NMR tube is the "sheeting" of water on the inner surface. If distilled or deionized water flows uniformly down the inside of the tube without beading up, the surface is generally free of organic residues. For ultimate confirmation, a blank NMR spectrum can be run with a clean deuterated solvent to check for any residual pyridine signals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent pyridine odor after standard cleaning. Incomplete removal of pyridine residue.Repeat the cleaning protocol, ensuring the dilute acid or copper sulfate wash step is performed thoroughly. Consider a longer soaking time in the cleaning solution.
Unexpected peaks in a new sample's NMR spectrum. Cross-contamination from a previously used NMR tube.Re-clean the NMR tube using the "Deep Cleaning Protocol for Stubborn Residues." It is also good practice to dedicate specific NMR tubes for use with pyridine if possible.
Oily or non-uniform film on the inside of the NMR tube. Residual organic sample or grease.Begin with a rinse of an appropriate organic solvent (e.g., acetone (B3395972), ethanol) to dissolve the organic residue before proceeding with the standard pyridine cleaning protocol.
Cloudy or etched appearance of the NMR tube after cleaning. Use of a strong base bath for an extended period.Avoid prolonged exposure of NMR tubes to strong base baths as they can etch the glass. If a base wash is necessary, use it sparingly and rinse thoroughly immediately after.

Experimental Protocols

Protocol 1: Standard Cleaning Procedure for this compound

This protocol is suitable for routine cleaning of NMR tubes immediately after use with this compound.

  • Initial Rinse: In a fume hood, empty the NMR tube into the appropriate deuterated waste container. Rinse the tube 2-3 times with a suitable organic solvent in which your sample is soluble (e.g., acetone or ethanol). Dispose of the rinsate in the appropriate organic waste container.

  • Acid Wash: Fill the NMR tube with a 1% aqueous solution of hydrochloric acid (HCl). Cap and invert the tube several times to ensure the entire inner surface is coated. Let it stand for 5-10 minutes.

  • Aqueous Rinse: Dispose of the acidic solution into the appropriate aqueous waste container. Rinse the NMR tube thoroughly with deionized water (3-5 times).

  • Organic Rinse: Rinse the NMR tube with acetone (2-3 times) to remove water.

  • Drying: Place the NMR tube in a drying oven at a temperature not exceeding 125°C or allow it to air dry in a dust-free environment.

Protocol 2: Deep Cleaning for Stubborn this compound Residues

This protocol is recommended for NMR tubes with visible residue or when the standard cleaning procedure is insufficient.

  • Initial Rinse: Follow step 1 from the "Standard Cleaning Procedure."

  • Copper Sulfate Wash: Prepare a 10-15% aqueous solution of copper (II) sulfate. Fill the NMR tube with this solution. The solution will turn a deep blue or violet in the presence of pyridine. Let the tube soak until the color no longer intensifies (typically 15-30 minutes).

  • Aqueous Rinse: Dispose of the copper sulfate solution into the appropriate heavy metal aqueous waste container. Rinse the NMR tube thoroughly with deionized water (5-7 times) to remove all traces of the copper salt.

  • Organic Rinse: Rinse the NMR tube with acetone (2-3 times).

  • Drying: Dry the NMR tube as described in the standard protocol.

Data Presentation

Cleaning Agent Concentration Purpose Best For
Acetone/Ethanol100%Initial removal of organic sample and solvent.General first rinse for all samples.
Hydrochloric Acid (HCl)1% (aqueous)Neutralization of basic pyridine to form a water-soluble salt.Routine and effective removal of pyridine.
Copper (II) Sulfate (CuSO₄)10-15% (aqueous)Forms a water-soluble complex with pyridine.Acid-sensitive samples or stubborn pyridine residues.
Deionized WaterN/ARinsing away aqueous cleaning solutions and salts.All cleaning protocols.

Mandatory Visualization

Cleaning_Workflow cluster_start cluster_initial_rinse Initial Rinse cluster_decision Choose Cleaning Method cluster_standard Standard Protocol cluster_deep Deep Clean Protocol cluster_final_steps Final Steps cluster_end start Start: NMR tube with This compound residue initial_rinse Rinse with Acetone/Ethanol start->initial_rinse decision Stubborn Residue or Acid-Sensitive? initial_rinse->decision acid_wash Wash with 1% HCl (aq) decision->acid_wash No copper_wash Wash with 10-15% CuSO4 (aq) decision->copper_wash Yes rinse_h2o Rinse with Deionized Water acid_wash->rinse_h2o copper_wash->rinse_h2o rinse_acetone Rinse with Acetone rinse_h2o->rinse_acetone dry Dry Tube rinse_acetone->dry end Clean NMR Tube dry->end

Caption: Workflow for cleaning NMR tubes after use with this compound.

Validation & Comparative

Pyridine-d5 vs. Chloroform-d: A Comparative Guide for NMR Analysis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate deuterated solvent is a critical decision that directly impacts the quality and interpretability of the obtained spectra. For researchers, scientists, and professionals in drug development, understanding the nuances of common NMR solvents is paramount. This guide provides a comprehensive, data-driven comparison of two widely used solvents: Pyridine-d5 and Chloroform-d.

This document will delve into their physical, chemical, and spectroscopic properties, offering a clear rationale for choosing one over the other based on the specific requirements of the analyte and the experimental objectives.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent can influence sample preparation, handling, and the useful temperature range of the NMR experiment. The following table summarizes these key characteristics for this compound and Chloroform-d.

PropertyThis compoundChloroform-d
Molecular Formula C₅D₅NCDCl₃
Molecular Weight 84.13 g/mol [1][2]120.38 g/mol [3][4]
Melting Point -42 °C[1]-64 °C[3]
Boiling Point 115-116 °C[1][2]61 °C[3]
Density 1.05 g/mL at 25 °C1.500 g/mL at 25 °C
Typical Isotopic Purity ≥99.5 atom % D[1]≥99.8 atom % D
CAS Number 7291-22-7865-49-6[3]

NMR Spectroscopic Performance

The primary role of a deuterated solvent in ¹H NMR is to dissolve the analyte while remaining "invisible" in the spectrum. However, incomplete deuteration and the solvent's own molecular structure lead to characteristic residual signals.

Spectroscopic PropertyThis compoundChloroform-d
¹H Residual Peak(s) (ppm) ~8.74 (ortho), ~7.58 (para), ~7.22 (meta)[1][2]~7.26[3]
¹³C Signal(s) (ppm) ~150.35 (triplet), ~135.91 (triplet), ~123.87 (triplet)[2]~77.16 (triplet)[3]
Common Impurity (H₂O) (ppm) ~5.0[2]~1.56[2]

Deciding on the Right Solvent: A Performance Comparison

The choice between this compound and Chloroform-d extends beyond their basic properties and hinges on the nature of the analyte and the desired spectroscopic outcome.

Solubility: Chloroform-d is a versatile, non-polar solvent that effectively dissolves a wide array of organic compounds, making it a common first choice.[5][6] this compound, on the other hand, is a more polar and basic solvent, which makes it particularly useful for dissolving compounds that are sparingly soluble in chloroform (B151607), such as certain heterocycles, polar organic molecules, and some inorganic complexes.

Analyte Interactions and Chemical Shift Dispersion: this compound is an aromatic solvent and can induce significant changes in the chemical shifts of the analyte's protons due to anisotropic effects. This can be advantageous in resolving overlapping signals that might be indistinguishable in a more inert solvent like Chloroform-d. However, as a basic solvent, this compound can interact with acidic protons (e.g., in alcohols, phenols, and carboxylic acids), leading to peak broadening or exchange, which can complicate spectral interpretation. Chloroform-d is generally considered less chemically reactive with analytes.[3]

Sample Recovery: For samples that need to be recovered post-analysis, the solvent's boiling point is a key consideration. Chloroform-d, with its lower boiling point of 61 °C, is significantly easier to remove by evaporation compared to this compound, which has a boiling point of 115-116 °C.[3][5]

Advantages and Disadvantages Summarized

SolventAdvantagesDisadvantages
This compound - Excellent solvent for polar and basic compounds.- Aromatic nature can improve spectral dispersion.- High boiling point allows for high-temperature experiments.- Difficult to remove due to high boiling point.- Can interact with acidic protons in the analyte.- Multiple residual solvent peaks can obscure regions of the spectrum.[1]- More expensive than Chloroform-d.
Chloroform-d - Excellent general-purpose solvent for a wide range of organic compounds.[5]- Easy to remove due to low boiling point.[5]- Single residual solvent peak is easy to identify.[3]- Relatively inexpensive.[5]- Chemically inert towards most analytes.[3]- May not dissolve highly polar or certain classes of compounds.- Can form acidic impurities (HCl/DCl) upon decomposition, which can degrade sensitive samples.

Experimental Protocols

A generalized protocol for preparing an NMR sample is outlined below, with specific considerations for each solvent.

General NMR Sample Preparation
  • Analyte Preparation: Ensure the analyte is dry and free of particulate matter.

  • Weighing: Accurately weigh an appropriate amount of the analyte (typically 2-10 mg for ¹H NMR) into a clean, dry vial.[5]

  • Solvent Addition: Add the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[1][5]

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the analyte. Sonication may be used if necessary.

  • Transfer: Carefully transfer the solution into a clean, dry NMR tube using a pipette.

  • Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure a homogeneous solution.[1]

  • Analysis: Insert the NMR tube into the spectrometer and proceed with data acquisition.

Specific Considerations
  • When using this compound: Be mindful of its hygroscopic nature. It is advisable to handle it in a dry atmosphere (e.g., in a glovebox) to minimize water contamination.

  • When using Chloroform-d: Commercial Chloroform-d is often stabilized with a small amount of silver foil or amylene to scavenge any acidic byproducts. For highly sensitive samples, it may be necessary to pass the solvent through a short plug of basic alumina (B75360) immediately before use to remove any traces of acid.

Visualizing the Decision Process and Workflow

To aid in the selection process and to visualize the experimental steps, the following diagrams are provided.

Solvent_Selection Analyte Analyte Properties Solubility_Check Is the analyte soluble in Chloroform-d? Analyte->Solubility_Check Acidic_Protons Does the analyte have labile acidic protons? Solubility_Check->Acidic_Protons Yes Use_Pyridine_d5 Use this compound Solubility_Check->Use_Pyridine_d5 No Signal_Overlap Are there overlapping signals in other solvents? Acidic_Protons->Signal_Overlap No Consider_Pyridine_d5 Consider this compound Acidic_Protons->Consider_Pyridine_d5 Yes (potential interaction) Use_CDCl3 Use Chloroform-d Signal_Overlap->Use_CDCl3 No Signal_Overlap->Use_Pyridine_d5 Yes (may improve dispersion)

Caption: A decision tree to guide the selection between Chloroform-d and this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experiment (Lock, Shim, Tune) insert->setup acquire Acquire Spectrum setup->acquire process Fourier Transform, Phase Correction acquire->process integrate Integration and Peak Picking process->integrate analyze Spectral Analysis integrate->analyze

References

A Comparative Guide to Pyridine-d5 and Pyridine-2,6-d2 as NMR Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate deuterated solvent is critical for acquiring high-quality spectra. For analytes soluble in pyridine (B92270), researchers often choose between the fully deuterated Pyridine-d5 and the partially deuterated Pyridine-2,6-d2. This guide provides a comprehensive comparison of these two solvents, supported by experimental data, to aid scientists and drug development professionals in making an informed decision for their specific analytical needs.

Physical and Chemical Properties: A Head-to-Head Comparison

While both solvents serve a similar primary purpose—to dissolve the analyte with minimal interference in ¹H NMR spectra—their physical and isotopic properties exhibit slight differences. This compound offers a higher degree of deuteration, which is a crucial factor in minimizing residual solvent signals.[1] Although detailed physical properties for Pyridine-2,6-d2 are not as extensively documented, they are expected to be very similar to those of non-deuterated pyridine and this compound.[1]

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundPyridine-2,6-d2Pyridine (Non-deuterated)
Molecular Weight ( g/mol ) 84.13[1][2]81.11[1]79.10[1]
Melting Point (°C) -41 to -42[1]Not readily available-42[1]
Boiling Point (°C) 114.4 to 116[1]Not readily available115.5[1]
Density (g/mL at 25°C) 1.05[1]Not readily available0.9819 (at 20°C)[1]
Typical Isotopic Purity (atom % D) ≥99.5%[1]≥98%[1]N/A

NMR Spectroscopic Performance

The primary distinction between this compound and Pyridine-2,6-d2 lies in their performance in ¹H and ¹³C NMR spectroscopy, specifically concerning residual solvent peaks and potential spectral overlap with analyte signals.

¹H NMR Spectroscopy

In ¹H NMR, the choice between the two solvents is dictated by the chemical shifts of the analyte's protons.

  • This compound : Due to its high isotopic purity (typically ≥99.5 atom % D), this compound exhibits very small residual proton signals across the aromatic region.[1] This makes it an excellent general-purpose solvent when complete minimization of solvent signals is the priority.[1]

  • Pyridine-2,6-d2 : This solvent is strategically deuterated at the 2 and 6 (α) positions. Consequently, it shows no residual proton signals in the downfield region around 8.7 ppm.[1] This is highly advantageous when analyte signals of interest fall within this specific region, as it provides a cleaner baseline and prevents signal overlap.[1] However, it will show residual signals for the protons at the 3, 4, and 5 positions.[3]

Table 2: Approximate ¹H NMR Chemical Shifts of Residual Protons

PositionThis compound (ppm)Pyridine-2,6-d2 (ppm)
H-2, H-6 (α) ~8.74Absent
H-4 (γ) ~7.58Present
H-3, H-5 (β) ~7.22Present

Note: Chemical shifts can vary slightly depending on the analyte, concentration, and spectrometer frequency.

¹³C NMR Spectroscopy

The differences in deuteration also manifest in the ¹³C NMR spectra.

  • This compound : All carbon signals are coupled to deuterium (B1214612), resulting in splitting and a reduction in signal intensity. The approximate chemical shifts are C-2/6 (α) at ~150.4 ppm, C-4 (γ) at ~135.9 ppm, and C-3/5 (β) at ~123.9 ppm.[4]

  • Pyridine-2,6-d2 : The signals for the deuterated carbons (C-2 and C-6) are significantly reduced in intensity and appear as triplets. In contrast, the protonated carbons (C-3, C-4, and C-5) give rise to sharper, more intense singlets, which can be beneficial for their observation.[1]

Experimental Protocols

A standardized protocol for NMR sample preparation is applicable to both solvents.

General Sample Preparation
  • Analyte Preparation : Ensure the analyte is dry and free from other solvents.

  • Weighing : Accurately weigh an appropriate amount of the analyte (typically 1-20 mg for ¹H NMR, depending on molecular weight and spectrometer sensitivity).

  • Dissolution : Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated pyridine solvent (this compound or Pyridine-2,6-d2) in a clean, dry vial.

  • Transfer : Carefully transfer the solution to a standard 5 mm NMR tube.

  • Homogenization : Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition
  • Instrumentation : Use a high-resolution NMR spectrometer.

  • Locking and Shimming : Insert the sample and lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition : Acquire the NMR data using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay). A standard one-dimensional proton pulse-acquire experiment is generally sufficient for routine analysis.[5]

  • Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[3]

Mandatory Visualizations

Solvent Selection Workflow

The decision to use this compound or Pyridine-2,6-d2 is primarily driven by the expected chemical shifts of the analyte's protons. The following workflow illustrates the logical steps for selecting the appropriate solvent.

Solvent_Selection Solvent Selection Workflow for Pyridine-based NMR Solvents start Start: Analyte requires Pyridine as NMR solvent check_analyte_signals Are analyte signals expected in the downfield aromatic region (~8.7 ppm)? start->check_analyte_signals use_d2 Use Pyridine-2,6-d2 to avoid spectral overlap with α-proton residual signals. check_analyte_signals->use_d2 Yes use_d5 Use this compound for general purposes and minimal residual signals across the entire spectrum. check_analyte_signals->use_d5 No end Proceed to NMR Analysis use_d2->end use_d5->end Experimental_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte dissolve Dissolve in Deuterated Pyridine weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer mix Cap and Mix transfer->mix insert Insert Sample into Spectrometer mix->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum process->analyze

References

Pyridine-d5 as an Internal Standard: A Comparative Guide to its Accuracy and Application

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the precise quantification of analytes is paramount. The use of an internal standard (IS) is a fundamental practice to ensure accuracy and precision in chromatographic methods. Among the various internal standards available, stable isotope-labeled compounds are often considered the gold standard. This guide provides an objective comparison of pyridine-d5's performance as an internal standard against other alternatives, supported by experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered ideal for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This is because they share nearly identical chemical and physical properties with their non-labeled analyte counterparts.[1][2] This similarity ensures they behave alike during sample preparation, extraction, and chromatography, yet they are distinguishable by their mass-to-charge ratio (m/z).[1][2] This co-elution and analogous behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance ionization, leading to more accurate and reliable quantification.[2][3]

Performance of this compound as an Internal Standard

Validated analytical methods have demonstrated the high accuracy and precision of this compound as an internal standard for the quantification of pyridine (B92270). In Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS), a method well-suited for complex matrices, the use of this compound has yielded excellent results.[4][5]

Table 1: Performance Characteristics of this compound in HS-GC-MS/MS

Validation ParameterPerformance with this compound Internal Standard
Linearity (R²) > 0.99[5]
Accuracy (Recovery) 89 - 101%[4][5]
Precision (Repeatability, %RSD) 2 - 3%[4][5]
Limit of Detection (LOD) 0.006 mg/kg (in biota)[4]
Limit of Quantification (LOQ) 0.020 mg/kg (in biota)[4]
Comparison with Alternative Internal Standards

While this compound demonstrates exceptional performance, other compounds have also been utilized as internal standards for pyridine analysis. The choice of an internal standard often depends on the analytical technique and the specific requirements of the assay.

Table 2: Comparative Performance of Different Internal Standards for Pyridine Quantification

Analytical MethodInternal StandardAccuracy (Recovery)Precision (%RSD/CV)
HS-GC-MS/MS This compound 89 - 101% [4][5]2 - 3% [4][5]
GC-FID N,N-dimethylformamide97.9% - 99.9%[4]0.2569% (pooled CV)[4]
HPLC-UV DiethyldiphenylureaExcellent (not quantified)[4]Low relative standard deviations reported[4]

Note: Direct comparison should be made with caution due to the different analytical techniques and matrices.[5]

While non-isotopic internal standards like N,N-dimethylformamide and diethyldiphenylurea can provide good results, they may not mimic the behavior of pyridine as closely as this compound, especially in complex sample matrices where matrix effects are a significant concern.[3] For instance, diethyldiphenylurea was chosen for an HPLC method because it eluted between the unretained hydrocarbons and pyridine, ensuring good resolution.[6] However, for the highest level of accuracy in mass spectrometry, isotopically labeled standards like this compound remain the preferred choice.[7]

A larger mass difference, as is the case with this compound, can be advantageous in minimizing potential overlap from the natural isotopic abundance of the unlabeled analyte.[1] Both this compound and another deuterated analog, pyridine-2,6-d2, are considered suitable for the quantification of pyridine.[1]

Experimental Protocols

To ensure reproducibility and aid in method selection, detailed methodologies are crucial. Below are summaries of experimental protocols employing this compound as an internal standard.

Method 1: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) with this compound

This method is highly sensitive and specific, making it ideal for analyzing pyridine in complex matrices such as biological tissues and sediments.[4][5]

1. Sample Preparation:

  • Homogenize the sample matrix (e.g., biota tissue).[4][5]

  • Weigh approximately 1 gram of the homogenized sample into a headspace vial.[4][5]

  • Add a known concentration of this compound internal standard solution.[4][5]

  • Seal the vial and vortex to ensure thorough mixing.[4][5]

2. Instrumental Analysis:

  • System: Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS).[5]

  • Injector: Headspace autosampler.[5]

  • Column: A suitable capillary column for volatile compounds (e.g., DB-5ms).[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Ionization Mode: Electron Ionization (EI).[5]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both pyridine and this compound.[5]

3. Quantification:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of pyridine and a constant concentration of this compound.[5]

  • Analyze the calibration standards using the same GC-MS/MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of pyridine to the peak area of this compound against the concentration of pyridine.[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Mainstream Tobacco Smoke

This method is used for the isolation and quantification of pyridine in mainstream tobacco smoke.

1. Sample Collection:

  • Mainstream smoke from a specified number of cigarettes is passed through a glass fiber filter pad and into cryogenic traps containing methanol.[8]

2. Sample Preparation:

  • The filter pad is placed into an Erlenmeyer flask.

  • The internal standard, this compound, is added.[8]

  • The pad is extracted with the solutions from the impinger.[8]

3. Instrumental Analysis:

  • The extracts are injected onto a GC/MS for quantitation.[8]

  • SIM Ions: For Selected Ion Monitoring (SIM) mode, the molecular ion for pyridine (m/z 79) and this compound (m/z 84) are typically used.[7]

4. Quantification:

  • The concentration of pyridine in the sample is calculated using the response factor determined from calibration standards containing both pyridine and this compound.[7]

Visualizing the Workflow

To better illustrate the logical flow of using an internal standard for accurate quantification, the following diagram outlines the key steps from sample preparation to final concentration determination.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_add_is Internal Standard Addition cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Unknown Sample Spiked_Sample Sample + This compound Sample->Spiked_Sample Blank Blank Matrix Spiked_Blank Blank + This compound Blank->Spiked_Blank Cal_Std Calibration Standards Spiked_Cal Standards + This compound Cal_Std->Spiked_Cal IS_Stock This compound Internal Standard Stock IS_Stock->Spiked_Sample IS_Stock->Spiked_Blank IS_Stock->Spiked_Cal GCMS GC-MS / MS Analysis Spiked_Sample->GCMS Spiked_Blank->GCMS Spiked_Cal->GCMS Peak_Areas Measure Peak Areas (Analyte & this compound) GCMS->Peak_Areas Response_Ratio Calculate Area Ratio (Analyte / this compound) Peak_Areas->Response_Ratio Cal_Curve Generate Calibration Curve Response_Ratio->Cal_Curve From Standards Concentration Determine Sample Concentration Response_Ratio->Concentration From Sample Cal_Curve->Concentration

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

References

A Comparative Guide to Validated Methods for Pyridine Analysis Using Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis because their chemical and physical properties closely mimic the analyte.[1] This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2] Pyridine-d5, being chemically almost identical to pyridine (B92270), co-elutes with the analyte but is distinguishable by its higher mass-to-charge ratio, making it an ideal internal standard for mass spectrometry.[1][3]

Quantitative Performance Comparison

The choice of analytical method and internal standard significantly impacts the reliability of pyridine quantification. The following table summarizes the performance characteristics of a validated Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) method using this compound and compares it with alternative methods using a non-deuterated internal standard or a different analytical technique. The data clearly demonstrates that the use of this compound results in superior accuracy and precision.[2][4]

Validation Parameter Method with this compound (HS-GC-MS/MS) Method with Non-Deuterated Internal Standard (GC-FID) Method with HPLC-UV
Internal Standard This compoundN,N-DimethylformamideDiethyldiphenylurea
Linearity (R²) > 0.99[2]Typically ≥ 0.99Not Specified
Accuracy (Recovery) 89 - 101%[2][4]97.9% - 99.9%[4]Excellent (not quantified)[4]
Precision (%RSD) 2 - 3%[2][4]0.2569% (pooled CV)[4]Low relative standard deviations reported[4]
Limit of Detection (LOD) 0.006 mg/kg (biota)[4]0.87 pg/injection[4]5 ppb[4]
Limit of Quantitation (LOQ) 0.020 mg/kg (biota)[4]Not SpecifiedNot Specified

Note: Direct comparison should be made with caution due to the different analytical techniques, matrices, and reporting units.[2] However, the data illustrates the high performance achievable with a deuterated internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for the highly sensitive HS-GC-MS/MS method using this compound and a comparative GC-FID method.

Method 1: Headspace GC-MS/MS with this compound Internal Standard

This method is highly sensitive and specific, making it ideal for determining pyridine in complex matrices such as biological tissues and sediments.[2][4] The use of a deuterated internal standard corrects for matrix effects and variations during sample preparation.[4]

1. Materials and Reagents:

  • Pyridine (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (GC grade)

  • Deionized water

  • Blank matrix (e.g., biota tissue, sediment)

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 10 µg/mL).[5]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of pyridine and a constant concentration of the this compound internal standard solution.[2]

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., biota tissue).[4]

    • Weigh approximately 1g of the homogenized sample into a headspace vial.[2][4]

    • Add a known amount of the this compound internal standard solution.[2]

    • Seal the vial and vortex to ensure thorough mixing.[4]

3. GC-MS/MS Instrumental Analysis:

  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) with a headspace autosampler.[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Injector Temperature: 250°C.[6]

  • Oven Program: 70°C (hold 2 min), ramp at 3°C/min to 150°C, then ramp at 20°C/min to 250°C (hold 3 min).[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Ionization Mode: Electron Ionization (EI).[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[2] Monitor specific precursor-to-product ion transitions for both pyridine and this compound.

    • Pyridine: Quantifier m/z 79.[6]

    • This compound: Quantifier m/z 84.[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of pyridine to the peak area of this compound against the concentration of pyridine.[2]

  • Quantify pyridine in the samples using the generated calibration curve.

Method 2: GC-FID with Non-Deuterated Internal Standard

This method is often used for air sampling and analysis but can be adapted for other matrices. It is a robust technique, though generally less sensitive and specific than GC-MS/MS.

1. Materials and Reagents:

  • Pyridine (analytical standard)

  • N,N-Dimethylformamide (internal standard).[4][7]

  • Methanol (GC grade)

  • Sorbent tubes (e.g., XAD-7).[7]

2. Standard and Sample Preparation:

  • Internal Standard Solution: Prepare a solution of methanol containing a known concentration of N,N-Dimethylformamide (e.g., 1.0 µL/mL).[7]

  • Standards: Prepare standards by diluting a known quantity of pyridine with the internal standard solution.[7]

  • Sample Preparation (from sorbent tubes):

    • Desorb the sorbent tube with 1 mL of the internal standard solution.[7]

    • Transfer an aliquot to an autosampler vial for analysis.[4]

3. GC-FID Instrumental Analysis:

  • System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[4]

  • Column: 60-m x 0.32-mm i.d. fused silica (B1680970) capillary column (e.g., Stabilwax-DB, 1.0 µm df).[7]

  • Instrument Conditions: Optimize temperatures for the injector, oven, and detector to achieve separation of pyridine and the internal standard from any interferences.[7]

Visualized Workflows and Logic

To better illustrate the processes and rationale, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Matrix Spike_IS Spike with this compound (IS) Sample->Spike_IS Blank Blank Matrix Spike_Analyte Spike with Pyridine Standards Blank->Spike_Analyte Vortex Seal & Vortex Spike_IS->Vortex Spike_Analyte->Spike_IS HS Headspace Autosampler Injection Vortex->HS GC GC Separation HS->GC MS MS/MS Detection (MRM) GC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratios Integrate->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Sample Concentration Curve->Quantify

Caption: Experimental workflow for pyridine analysis using HS-GC-MS/MS with this compound.

logic_diagram cluster_problem Analytical Challenges cluster_solution Internal Standard (IS) Approach cluster_outcome Resulting Data Quality P1 Sample Prep Variability IS_Type Choice of IS P1->IS_Type P2 Injection Volume Inconsistency P2->IS_Type P3 Matrix Effects (Ion Suppression/Enhancement) P3->IS_Type Deuterated This compound (Isotope-Labeled IS) IS_Type->Deuterated NonDeuterated Non-Isotopic IS (e.g., DMF) IS_Type->NonDeuterated Outcome_D High Accuracy & Precision (Compensates for all variables) Deuterated->Outcome_D Outcome_ND Improved Precision (Does not fully compensate for matrix effects) NonDeuterated->Outcome_ND

Caption: Logic for using this compound as an internal standard to mitigate analytical errors.

References

Limit of detection and quantification with Pyridine-d5 standard.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Performance: Pyridine-d5 as an Internal Standard for Limit of Detection and Quantification

For researchers, scientists, and drug development professionals, the accurate determination of trace-level analytes is paramount. The use of stable isotope-labeled internal standards in mass spectrometry is a cornerstone of robust analytical methodology. This guide provides a comprehensive comparison of the performance of this compound as an internal standard for the quantification of pyridine (B92270), with a focus on establishing the limit of detection (LOD) and limit of quantification (LOQ). The data presented is compiled from validated analytical methods to aid in the selection of the most appropriate approach for specific research needs.

Data Presentation: Quantitative Comparison

The selection of an appropriate internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[1] Deuterated analogs of the analyte, such as this compound, are ideal as they share similar chemical and physical properties with the unlabeled analyte but are distinguishable by their mass-to-charge ratio (m/z).[1]

The following tables summarize the performance characteristics of analytical methods utilizing this compound as an internal standard for pyridine quantification in various matrices. This data is contrasted with methods employing a different deuterated standard (Pyridine-2,6-d2) and a non-deuterated internal standard to highlight the advantages of using a stable isotope-labeled standard.

Table 1: Method Detection and Quantification Limits using this compound [2]

ParameterShellfish MatrixSediment Matrix
Limit of Detection (LOD)0.006 mg/kg0.002 mg/kg
Limit of Quantification (LOQ)0.02 mg/kg0.008 mg/kg

Table 2: Comparative Performance of Internal Standards for Pyridine Quantification [3][4]

Validation ParameterMethod with this compound (HS-GC-MS/MS)Method with Non-Deuterated Internal Standard (GC-FID)
Linearity (R²)> 0.99Typically ≥ 0.99
Accuracy (Recovery)89 - 101%97.9% - 99.9%
Precision (Repeatability, %RSD)2 - 3%Not explicitly stated
Limit of Detection (LOD)0.006 mg/kg (biota)0.87 pg/injection
Limit of Quantification (LOQ)0.020 mg/kg (biota)Not Specified

Note: The data for the method with this compound is from a validated headspace GC-MS/MS method for complex matrices. The data for the non-deuterated internal standard is from an OSHA method for air sampling with GC-FID, and the LOQ is an estimation based on the provided LOD. Direct comparison should be made with caution due to the different analytical techniques and matrices.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols outline the key steps for determining the LOD and LOQ of pyridine using this compound as an internal standard with Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS).

Method 1: Pyridine Quantification in Biota and Sediment using HS-GC-MS/MS with this compound Internal Standard[2][4]

1. Materials and Reagents:

  • Pyridine (analytical standard)

  • This compound (internal standard)

  • Methanol (GC grade)

  • Deionized water

  • Sodium chloride

2. Standard Preparation:

  • Primary Stock Solution of Pyridine (1000 µg/mL): Accurately weigh 100 mg of pyridine and dissolve in 100 mL of methanol.[1]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of pyridine and a constant concentration of the this compound internal standard.[3]

3. Sample Preparation:

  • Homogenize the sample matrix (e.g., biota tissue, sediment).[4]

  • Weigh approximately 1-2 g of the homogenized sample into a headspace vial.[2][4]

  • Add a known amount of this compound internal standard solution.[3]

  • For sediment and shellfish samples, add 2 g of sodium chloride and 5 mL of deionized water.[2]

  • Seal the vial and vortex to ensure thorough mixing.[4]

4. HS-GC-MS/MS Conditions:

  • System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).[3]

  • Injector: Headspace autosampler.[3]

  • Column: A suitable capillary column for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]

  • Oven Program: An isothermal or gradient temperature program to ensure the separation of pyridine from other matrix components. A typical program might be 50°C (hold 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Pyridine: m/z 79 (quantifier), 52 (qualifier).[1]

    • This compound: m/z 84 (quantifier).[5]

5. Determination of LOD and LOQ:

  • LOD: The limit of detection is determined as the lowest concentration of pyridine that yields a signal-to-noise ratio (S/N) of at least 3 for the quantifier ion.[1][6]

  • LOQ: The limit of quantification is determined as the lowest concentration of pyridine that yields a signal-to-noise ratio (S/N) of at least 10 for the quantifier ion and can be quantified with acceptable precision and accuracy (e.g., relative standard deviation < 20% and recovery within 80-120%).[1][6]

Mandatory Visualization

To clearly illustrate the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Determination stock_py Pyridine Stock Solution working_std Working Calibration Standards stock_py->working_std stock_d5 This compound Stock (IS) stock_d5->working_std spike Spike Sample/Standards with this compound stock_d5->spike hplc HS-GC-MS/MS Analysis working_std->hplc sample Homogenized Sample sample->spike spike->hplc curve Construct Calibration Curve (Area Ratio vs. Concentration) hplc->curve lod_loq Determine LOD & LOQ (S/N Ratio) hplc->lod_loq quant Quantify Pyridine in Samples curve->quant

Workflow for Pyridine Quantification using HS-GC-MS/MS.

lod_loq_relationship cluster_signal Signal Intensity noise Background Noise lod Limit of Detection (LOD) S/N ≥ 3 noise->lod Detectable loq Limit of Quantification (LOQ) S/N ≥ 10 lod->loq Quantifiable with lower precision quant_range Quantitative Range loq->quant_range Reliably Quantifiable

Relationship between Signal-to-Noise Ratio and Detection/Quantification Limits.

References

A Researcher's Guide to Certified Reference Materials for Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precision and integrity of analytical measurements are paramount. Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and traceability of experimental results. This guide provides an objective comparison of commercially available Pyridine-d5 CRMs, details key experimental protocols for their verification, and presents a logical workflow for selecting the appropriate material for your analytical needs.

Comparison of this compound Certified Reference Materials

The selection of a suitable this compound CRM is critical for applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based quantitative analysis.[1] Key parameters for consideration include isotopic enrichment, chemical purity, and the supplier's quality certifications. Below is a summary of specifications for this compound offered by prominent suppliers.

SupplierProduct NameIsotopic Purity (atom % D)Chemical PurityCAS NumberAdditional Information
Cambridge Isotope Laboratories, Inc. Pyridine-d₅ (D, 99.5%)99.5%99.5%7291-22-7Provided as a neat liquid.[2][3]
Sigma-Aldrich (Merck) This compound≥99.5%≥99% (CP)7291-22-7Suitable for NMR; Impurities: ≤0.05% water.
Eurisotop Pyridine (B92270) D5 "100%"99.94%Not specified7291-22-7Water content <0.05%.[4]
Scharlab This compoundmin. 99.95%Not specified7291-22-7NMR spectroscopy grade.[5]
AccuStandard This compoundNot specifiedNot specified7291-22-7Provided as a solution (0.2 mg/mL in CH2Cl2).[6]
NSI Lab Solutions This compoundNot specifiedNot specified7291-22-7Provided as a solution (2000 ug/mL in Methylene Chloride).[2]

Experimental Protocols

Independent verification of a CRM's certified properties is often necessary to ensure its suitability for a specific application. The following are critical parameters and detailed experimental protocols for their assessment.

Isotopic Enrichment and Positional Integrity

Objective: To determine the percentage of deuterium (B1214612) incorporation and confirm the specific positions of deuteration within the pyridine ring.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Protocol: Dissolve a precise amount of the this compound CRM in a suitable non-deuterated solvent (e.g., chloroform, acetone). Acquire a high-resolution ¹H NMR spectrum.[1]

    • Data Analysis: The presence and integration of residual proton signals will indicate the degree of deuteration. For this compound, the spectrum should ideally show minimal residual proton signals at the 2, 3, 4, 5, and 6 positions.[1] The percentage of deuteration can be calculated by comparing the integral of the residual proton signals to that of a known internal standard.

  • ²H (Deuterium) NMR Spectroscopy:

    • Protocol: Acquire a ²H NMR spectrum of the neat liquid or a concentrated solution.

    • Data Analysis: The spectrum will show a signal for the deuterium atoms, and its chemical shift will confirm their presence on the pyridine ring.

Chemical Purity

Objective: To identify and quantify any non-deuterated chemical impurities.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Protocol:

    • Sample Preparation: Dilute the this compound CRM in a high-purity solvent (e.g., dichloromethane, hexane).

    • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). Use a temperature program that allows for the separation of pyridine from potential volatile impurities.[1]

    • MS Detection: Use a mass spectrometer as the detector to identify the separated components based on their mass spectra.

  • Data Analysis: The total peak area of all impurities relative to the peak area of this compound gives an estimate of the chemical purity.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation and use of a this compound CRM in a research setting.

experimental_workflow cluster_0 CRM Selection & Preparation cluster_1 Quality Verification cluster_2 Application A Identify Suppliers & Specifications B Procure this compound CRM A->B C Sample Preparation for Analysis B->C D ¹H and ²H NMR Spectroscopy (Isotopic Purity) C->D E GC-MS Analysis (Chemical Purity) C->E F Use as Internal Standard in Quantitative Analysis D->F G Use as Solvent for NMR Spectroscopy D->G E->F E->G

Workflow for this compound CRM Evaluation and Use.

This guide provides a foundational understanding of the critical aspects of selecting and verifying this compound certified reference materials. For specific applications, it is always recommended to consult the certificate of analysis (CoA) for the particular lot of any purchased CRM and to perform in-house verification to ensure data quality and reliability.

References

A Comparative Guide to Deuterated vs. Non-Deuterated Pyridine in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between deuterated and non-deuterated pyridine (B92270) can significantly impact experimental outcomes. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), introduces subtle yet profound changes in the molecule's physical and chemical properties. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations to inform your experimental design.

Data Presentation: A Quantitative Comparison

The primary distinctions between deuterated and non-deuterated pyridine are observed in their physical properties and their effects on reaction kinetics and analytical signals.

Physical and Spectroscopic Properties

The following table summarizes the key physical and chemical properties of non-deuterated pyridine and its deuterated analogs. While specific data for partially deuterated pyridines like pyridine-2,6-d2 (B101791) are not always readily available, their melting and boiling points are very similar to non-deuterated pyridine.[1]

PropertyPyridine (Non-deuterated)Pyridine-d5Pyridine-2,6-d2
Molecular Weight ( g/mol ) 79.10[1]84.13[1][2][3]81.11[1]
Melting Point (°C) -42[1]-41 to -42[1][4]Not readily available
Boiling Point (°C) 115.5[1]114.4 to 116[1][4]Not readily available
Density (g/mL at 20-25°C) 0.9819[1]1.05[1][4]Not readily available
Typical Isotopic Purity (atom % D) N/A≥99.5%[1][5]≥98%[1]
¹H NMR Residual Peaks (ppm) N/Aα: ~8.74, γ: ~7.58, β: ~7.22[1]β: ~7.22, γ: ~7.58
Kinetic Isotope Effect (KIE) in Chemical Reactions

The replacement of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[6] The KIE is a powerful tool for understanding reaction mechanisms.[6] It is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the deuterated reactant (kD).[6]

Reaction TypeDeuterated SpecieskH/kDEffect TypeSignificance
C-H ActivationPyridine with deuteration at the reaction site> 1Primary KIE[6]Indicates C-H bond breaking is in the rate-determining step.[6]
Menschutkin ReactionMethyl-d3 iodide and pyridine< 1 (Inverse)Secondary KIE[7]Suggests a change in hybridization or steric environment at the transition state.[6][7]
Pharmacokinetic Parameters in Drug Development

Deuteration of pyridine-containing drug candidates can significantly improve their metabolic stability by slowing down enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes.[8] This is due to the C-D bond being stronger than the C-H bond.[8]

Compound PairParameterFold Improvement (Deuterated vs. Non-deuterated)
Imidazo[1,2-a]pyridine-3-carboxamidesHalf-life (t½) in human microsomesProlonged[9]
Imidazo[1,2-a]pyridine-3-carboxamidesMicrosomal clearanceDecreased[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments comparing deuterated and non-deuterated pyridine.

Protocol 1: NMR Sample Preparation and Analysis

Deuterated solvents are essential in NMR spectroscopy to avoid strong signals from the solvent that would obscure the analyte's signals.[10]

Objective: To prepare a sample for NMR analysis using deuterated pyridine and acquire a high-resolution spectrum.

Materials:

  • Solid or liquid analyte

  • Deuterated pyridine (e.g., this compound or Pyridine-2,6-d2)

  • 5 mm NMR tube

  • Vial

  • Micropipette

  • Vortex mixer (optional)

Procedure:

  • Analyte Preparation:

    • Solid Analyte: Ensure the solid is dry and free of residual solvents. Weigh approximately 5-20 mg of the sample into a clean vial.[10]

    • Liquid Analyte: Ensure the liquid is free of particulate matter.[10]

  • Dissolution:

    • Solid Analyte: Add approximately 0.6-0.7 mL of deuterated pyridine to the vial containing the solid analyte. Gently swirl or vortex to dissolve the solid. Gentle warming can be applied if necessary.[10] Transfer the solution to the NMR tube.

    • Liquid Analyte: Dispense approximately 0.6 mL of deuterated pyridine into the NMR tube. Using a micropipette, add a few microliters of the liquid analyte.[10]

  • Homogenization and Labeling:

    • Cap the NMR tube securely and label it.

    • Gently invert the tube several times to ensure the solution is homogeneous.[10]

  • NMR Data Acquisition:

    • Insert the NMR sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.[10]

    • Set the appropriate acquisition parameters for the desired experiment (e.g., ¹H, ¹³C).

    • Acquire the data.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.[10]

Protocol 2: General Method for Metal-Catalyzed Deuteration of Pyridine

This protocol describes a general method for introducing deuterium into a pyridine ring.[8]

Objective: To synthesize deuterated pyridine from a non-deuterated starting material.

Materials:

  • Pyridine-containing starting material

  • Palladium on carbon (Pd/C) catalyst

  • Deuterium oxide (D₂O)

  • Reaction vessel (e.g., sealed tube or autoclave)

  • Inert gas (e.g., Argon)

  • Organic solvent for extraction

  • Anhydrous salt (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve the pyridine-containing starting material in D₂O.[8]

  • Add the Pd/C catalyst to the solution.[8]

  • Seal the reaction vessel and purge with an inert gas.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 160°C) for a specified time (e.g., 24 hours). Note that reaction conditions should be optimized for each substrate.[8][9]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • Filter the mixture to remove the catalyst.[8]

  • Extract the product with a suitable organic solvent.[8]

  • Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.[8]

  • Purify the deuterated product using a suitable method, such as column chromatography.[8]

  • Confirm the degree and position of deuteration using ¹H NMR and mass spectrometry.[8]

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is used to compare the metabolic stability of a deuterated versus a non-deuterated pyridine-containing compound.

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

Procedure:

  • Preparation:

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[8]

    • Dilute the liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[8]

  • Incubation:

    • Pre-warm the microsomal incubation mixture to 37°C.[8]

    • Add the test compound to the microsomal mixture at the desired final concentration (e.g., 1 µM).[8]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

    • Incubate the mixture at 37°C with gentle shaking.[8]

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol.[8]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.[8]

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

Visualizations

Diagrams can effectively illustrate complex concepts and workflows.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis start Start analyte Weigh Analyte start->analyte dissolve Dissolve in Deuterated Pyridine analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock Insert Sample acquire Acquire Data lock->acquire process Process Spectrum acquire->process analyze Analyze Results process->analyze end end analyze->end End

Caption: Workflow for NMR sample preparation and analysis.

signaling_pathway cluster_drug Drug Metabolism cluster_cyp CYP450 Enzymes cluster_metabolism Metabolic Outcome drug_h Pyridine-containing Drug (C-H) cyp Cytochrome P450 drug_h->cyp Metabolism drug_d Deuterated Drug (C-D) drug_d->cyp Metabolism metabolite_h Metabolite (faster) cyp->metabolite_h metabolite_d Metabolite (slower) cyp->metabolite_d clearance_h Rapid Clearance metabolite_h->clearance_h clearance_d Slower Clearance metabolite_d->clearance_d

Caption: Effect of deuteration on drug metabolism.

logical_relationship cluster_solvents Recommended Solvent choice Analyte signals near ~8.7 ppm (α-protons)? d5 This compound choice->d5 No d2 Pyridine-2,6-d2 choice->d2 Yes

References

A Comparative Guide to the Reproducibility of NMR Experiments: Pyridine-d5 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount. In Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of deuterated solvent can significantly impact the consistency and reliability of results. This guide provides an objective comparison of Pyridine-d5 with common alternatives, supported by key physical properties and a detailed protocol for assessing experimental reproducibility.

The selection of an appropriate deuterated solvent is a critical step in ensuring the quality and reproducibility of NMR spectra.[1][2] this compound is a common choice for a wide range of organic molecules, particularly those with aromatic moieties or requiring a more polar, aprotic environment. However, its physical properties and potential for specific solute-solvent interactions can influence the reproducibility of chemical shifts and signal integrations compared to other widely used solvents like Dimethyl Sulfoxide-d6 (DMSO-d6) and Chloroform-d (CDCl3).[3][4]

Comparative Data of Common Deuterated Solvents

The physical properties of a deuterated solvent, such as its boiling point, viscosity, and dielectric constant, can affect sample stability, spectral resolution, and ultimately, the reproducibility of the NMR experiment. For instance, a solvent with a high boiling point and low vapor pressure, like DMSO-d6, can minimize concentration changes over time, leading to more consistent chemical shifts and integrations in long-term studies. The viscosity of the solvent can also impact resolution; higher viscosity can lead to broader lines, potentially affecting the precision of peak picking and integration.[5]

PropertyThis compoundDMSO-d6Chloroform-d
Molecular Weight ( g/mol ) 84.1384.17120.38
Boiling Point (°C) 114.418961.2
Melting Point (°C) -4118.5-63.5
Density (g/mL at 25°C) 1.051.191.50
Viscosity (cP at 20°C) 0.972.240.58
Dielectric Constant 12.4474.8

Factors Influencing NMR Reproducibility

Several factors related to the choice of solvent can impact the reproducibility of NMR experiments:

  • Solvent Purity and Stability: Impurities in the deuterated solvent can introduce extraneous signals and may react with the analyte, leading to changes in the spectrum over time. The use of high-purity solvents is crucial for obtaining reliable and reproducible data.[6]

  • Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding between the analyte and the solvent, can influence chemical shifts.[5][7] Changes in temperature or concentration can alter these interactions, leading to variations in the spectra.

  • Physical Properties: As mentioned, properties like viscosity and volatility can directly affect the quality and consistency of the NMR data.[5]

  • Referencing: Consistent and accurate referencing of the chemical shift scale is fundamental for reproducibility. While internal standards like tetramethylsilane (B1202638) (TMS) are common, the residual solvent peak is also frequently used. However, the chemical shift of the residual solvent peak can be influenced by solute concentration and temperature.[8][9]

Experimental Protocol for Assessing NMR Reproducibility

To quantitatively assess the reproducibility of NMR experiments in different solvents, a standardized protocol is essential. This protocol is designed to minimize operator-dependent variability and to provide a robust comparison of solvent performance.

Objective: To determine the short-term and long-term reproducibility of ¹H NMR chemical shifts and signal integrals of a standard compound in this compound and at least two alternative deuterated solvents (e.g., DMSO-d6 and CDCl3).

Materials:

  • High-purity standard compound with sharp, well-resolved signals (e.g., 4-acetamidophenol)

  • High-purity deuterated solvents: this compound, DMSO-d6, CDCl3 (from the same supplier and lot number, if possible)

  • High-precision NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Methodology:

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of the standard compound (e.g., 10.0 mg).

    • Dissolve the standard in a precise volume (e.g., 10.0 mL) of a non-deuterated solvent in which it is highly soluble to create a stock solution. This step helps in ensuring accurate and consistent concentrations in the final NMR samples.

    • From the stock solution, prepare three separate NMR samples for each deuterated solvent to be tested. To each high-precision NMR tube, add a precise volume of the stock solution (e.g., 100 µL) and the corresponding deuterated solvent (e.g., 500 µL).

    • Cap the NMR tubes tightly and vortex gently to ensure homogeneity.

  • NMR Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Allow the samples to equilibrate to the probe temperature for at least 5 minutes before acquisition.[1]

    • Lock and shim each sample to consistent, high-quality values.

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample using identical acquisition parameters (e.g., pulse width, acquisition time, relaxation delay, number of scans). Ensure the relaxation delay is at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.[1]

    • For each sample, acquire spectra at multiple time points to assess long-term stability (e.g., t=0, t=24h, t=1 week). Store the samples under consistent conditions between measurements.

  • Data Processing and Analysis:

    • Process all spectra using identical parameters (e.g., Fourier transformation, phase correction, baseline correction).

    • Reference each spectrum to the internal standard (if used) or the residual solvent peak. Note the referencing method used.

    • For each spectrum, accurately measure the chemical shift and the integral of one or more well-resolved signals from the standard compound.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the chemical shifts and integrals for each solvent at each time point.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing NMR reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Standard Stock Solution prep_samples Prepare NMR Samples in This compound, DMSO-d6, CDCl3 prep_stock->prep_samples acq_t0 Acquire Spectra (t=0) prep_samples->acq_t0 Initial Measurement acq_t24 Acquire Spectra (t=24h) acq_t0->acq_t24 acq_t1w Acquire Spectra (t=1 week) acq_t24->acq_t1w process Process Spectra Uniformly acq_t1w->process Final Measurement measure Measure Chemical Shifts and Integrals process->measure calculate Calculate Mean, SD, RSD measure->calculate compare Compare Reproducibility Across Solvents calculate->compare

Caption: Workflow for assessing NMR reproducibility across different deuterated solvents.

Logical Pathway for Solvent Selection

The choice of a deuterated solvent for an NMR experiment should be a systematic process that considers both the properties of the analyte and the requirements for reproducibility.

solvent_selection start Start: Analyte Characterization solubility Assess Analyte Solubility in Common Solvents start->solubility polar Polar Analyte? solubility->polar Soluble nonpolar Nonpolar Analyte? solubility->nonpolar Soluble pyridine Consider this compound polar->pyridine dmso Consider DMSO-d6 polar->dmso cdcl3 Consider CDCl3 nonpolar->cdcl3 reproducibility Evaluate Reproducibility Needs (Long-term stability, resolution) pyridine->reproducibility dmso->reproducibility cdcl3->reproducibility final_choice Final Solvent Selection reproducibility->final_choice

Caption: Decision pathway for selecting a suitable deuterated NMR solvent.

By following a rigorous experimental protocol and considering the inherent properties of each solvent, researchers can make an informed decision to enhance the reproducibility and reliability of their NMR data, which is critical for advancing drug development and other scientific endeavors.

References

A Guide to Inter-Laboratory Comparison of Pyridine-d5 NMR Data: Ensuring Consistency and Reliability in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. The choice of a deuterated solvent is critical for acquiring high-quality spectra, and Pyridine-d5 is a common choice for a wide range of analytes.[1][2] This guide outlines a framework for an inter-laboratory comparison of this compound NMR data, providing a standardized protocol and data presentation structure to ensure consistency and reliability across different research sites.

While direct inter-laboratory comparison studies specifically for this compound are not readily found in published literature, the principles of such studies are well-established for other NMR applications, such as metabolite fingerprinting.[3] This guide adapts those principles to this compound, offering a template for laboratories to assess and compare their NMR data quality.

Comparative Data Analysis

A key aspect of any inter-laboratory comparison is the quantitative analysis of key NMR parameters. The following table summarizes the types of data that should be collected and compared between participating laboratories. This data allows for an objective assessment of instrument performance and adherence to standardized protocols.

ParameterLaboratory ALaboratory BLaboratory CIdeal Value/Range
¹H Residual Solvent Signal (ppm) α: ~8.74, β: ~7.22, γ: ~7.58[1]
¹³C Solvent Signal (ppm) α: ~149.9, β: ~123.5, γ: ~135.7
Isotopic Purity (atom % D) ≥99.5%[1]
Water Content (ppm) As low as possible
Signal-to-Noise Ratio (S/N) Instrument Dependent
Linewidth (Hz) at half-height Instrument Dependent

Note: The chemical shifts of residual protons in this compound can be dependent on solvent, concentration, and temperature.[4]

Standardized Experimental Protocol

To ensure the comparability of data across different laboratories and instruments, a standardized experimental protocol is essential.[3] The following protocol outlines the key steps for preparing and acquiring NMR data for a standard sample using this compound.

Sample Preparation
  • Analyte Weighing: Accurately weigh a suitable amount of a standard reference compound (e.g., 10 mg of strychnine) into a clean, dry vial. The amount should be consistent across all participating laboratories.

  • Solvent Addition: Add a precise volume (e.g., 0.6 mL) of this compound from the same batch to the vial.[1]

  • Dissolution and Transfer: Ensure the analyte is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.[1]

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.[1]

NMR Data Acquisition
  • Instrument Setup: Allow the NMR spectrometer to reach a stable operating temperature.

  • Sample Insertion and Locking: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the this compound.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Spectrum Acquisition: Acquire a standard ¹H NMR spectrum using predefined parameters (e.g., 90° pulse, 16 scans, 2-second relaxation delay).

Workflow for Inter-Laboratory NMR Comparison

The following diagram illustrates the logical workflow for conducting an inter-laboratory comparison of this compound NMR data.

InterLab_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis and Reporting A Define Comparison Objectives B Select Standard Reference Compound A->B C Distribute Standardized Protocol B->C D Distribute this compound (Same Batch) C->D E Lab A: Sample Prep & NMR Acquisition D->E F Lab B: Sample Prep & NMR Acquisition D->F G Lab C: Sample Prep & NMR Acquisition D->G H Centralized Data Collection E->H F->H G->H I Comparative Data Analysis (Table) H->I J Generate Comparison Report I->J K Identify Discrepancies & Recommend Actions J->K

References

A Researcher's Guide to Verifying the Isotopic Enrichment of Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise isotopic enrichment of deuterated compounds like Pyridine-d5 is critical for the accuracy and reliability of experimental data. This guide provides an objective comparison of analytical techniques for verifying the isotopic enrichment of this compound, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

This compound is a widely used deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in Mass Spectrometry (MS). Its primary characteristic is the substitution of all five hydrogen atoms with deuterium (B1214612), which minimizes solvent interference in ¹H NMR spectra.[1][2] A common alternative is the partially deuterated Pyridine-2,6-d2, which offers specific advantages in certain applications.[3]

Key Performance Parameters

The utility of a deuterated solvent is primarily determined by its isotopic enrichment, chemical purity, and the characteristics of its residual proton signals in ¹H NMR spectroscopy.

PropertyThis compoundPyridine-2,6-d2Non-Deuterated Pyridine (B92270)
Molecular Weight ( g/mol ) 84.1381.11[3]79.10[3]
Typical Isotopic Purity (atom % D) ≥99.5%[3]≥98%[3]N/A
Melting Point (°C) -42[3]Not readily available-42[3]
Boiling Point (°C) 115-116[3]Not readily available115.5[3]
Density (g/mL at 20°C) 1.05Not readily available0.9819[3]
Residual ¹H NMR Signals (ppm) ~8.74 (α-H), ~7.58 (γ-H), ~7.22 (β-H)[3]~7.58 (γ-H), ~7.22 (β-H)~8.60 (α-H), ~7.70 (γ-H), ~7.30 (β-H)

This compound is the standard choice for minimizing residual proton signals across the entire spectrum, making it ideal for most routine applications.[3]

Pyridine-2,6-d2 provides a strategic advantage when the analyte of interest has signals in the α-proton region of pyridine (~8.7 ppm). By eliminating the residual solvent signal from this region, Pyridine-2,6-d2 can offer a cleaner baseline for easier identification and integration of analyte peaks.[3]

Experimental Protocols for Verification

Accurate determination of isotopic enrichment and chemical purity requires robust analytical methods. The two primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Workflow for Isotopic Enrichment Verification

Workflow for Verifying Isotopic Enrichment of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis prep_nmr Prepare NMR Sample: Dissolve this compound in a non-deuterated solvent (e.g., Chloroform) nmr NMR Spectroscopy (¹H and ²H) prep_nmr->nmr prep_ms Prepare MS Sample: Dilute this compound in a volatile solvent (e.g., Methanol) ms Mass Spectrometry (GC-MS or LC-MS) prep_ms->ms analyze_nmr Analyze NMR Spectra: - Integrate residual ¹H signals - Compare with internal standard nmr->analyze_nmr analyze_ms Analyze Mass Spectra: - Determine relative abundance of isotopologues (d0-d5) ms->analyze_ms result Determine Isotopic Enrichment and Chemical Purity analyze_nmr->result analyze_ms->result

Workflow for isotopic enrichment verification.
Isotopic Enrichment by ¹H NMR Spectroscopy

Objective: To quantify the percentage of deuterium incorporation by measuring the residual proton signals.

Protocol:

  • Sample Preparation: Accurately weigh a known amount of an internal standard (e.g., hexamethyldisiloxane (B120664) - HMD) into an NMR tube. Add a precise volume of the this compound sample.

  • Solvent: While often run neat, for analysis of the solvent itself, a non-interfering, non-deuterated solvent can be used if necessary, though this is less common.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Temperature: 298 K.[4]

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Analysis:

    • Integrate the residual proton signals of this compound (at ~8.74, 7.58, and 7.22 ppm).[3]

    • Integrate the signal of the internal standard.

    • Calculate the molar ratio of residual protons to the internal standard to determine the concentration of non-deuterated species.

    • The isotopic enrichment (atom % D) is calculated based on the relative integrals of the residual proton signals compared to the total possible proton sites.[5]

Isotopic Distribution by Mass Spectrometry (GC-MS)

Objective: To determine the relative abundance of all isotopologues (d0 to d5) and to assess chemical purity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane.[6]

  • Instrumentation:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile amine analysis (e.g., a wax or mid-polar column).

    • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan mode.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C for 2 minutes, ramp at 3°C/minute to 150°C, then at 20°C/minute to 250°C and hold for 3 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 100 to cover the molecular ions of all possible isotopologues.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to pyridine.

    • Identify and integrate the ion intensities for the molecular ions of each isotopologue:

      • d0 (C₅H₅N): m/z 79

      • d1 (C₅H₄DN): m/z 80

      • d2 (C₅H₃D₂N): m/z 81

      • d3 (C₅H₂D₃N): m/z 82

      • d4 (C₅HD₄N): m/z 83

      • d5 (C₅D₅N): m/z 84

    • Calculate the percentage of each isotopologue. The isotopic enrichment is the percentage of the d5 species.

    • Identify any other peaks in the chromatogram to assess chemical purity.

Logical Pathway for Method Selection

Decision Pathway for Analytical Method Selection start Start: Verify this compound Isotopic Enrichment question1 Need to identify and quantify all isotopologues (d0-d5) and assess chemical purity? start->question1 gc_ms Use Gas Chromatography- Mass Spectrometry (GC-MS) question1->gc_ms Yes question2 Need a quantitative measure of total deuterium content and positional integrity? question1->question2 No gc_ms->question2 nmr Use Quantitative ¹H NMR Spectroscopy (qNMR) question2->nmr Yes both Use both techniques for comprehensive characterization question2->both No/ Uncertain nmr->both And

Decision pathway for analytical method selection.

Conclusion

Verifying the isotopic enrichment of this compound is essential for ensuring the quality of experimental data. Both ¹H NMR spectroscopy and Mass Spectrometry are powerful techniques that provide complementary information. Quantitative ¹H NMR is excellent for determining the overall level of deuteration by quantifying residual protons.[5] GC-MS is ideal for assessing the distribution of all isotopologues and for simultaneously evaluating chemical purity.[7] For a comprehensive characterization, employing both methods is highly recommended. When selecting a deuterated solvent, researchers should consider not only the fully deuterated this compound but also partially deuterated alternatives like Pyridine-2,6-d2 for applications where specific regions of the ¹H NMR spectrum need to be free of solvent signals.[3]

References

Safety Operating Guide

Proper Disposal of Pyridine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct handling and disposal of Pyridine-d5 are critical for ensuring laboratory safety and environmental compliance. As a deuterated analogue of pyridine (B92270), it is classified as a flammable, toxic, and irritant hazardous material.[1][2] All waste containing this compound, including pure solvent, solutions, and contaminated lab materials, must be managed as hazardous waste according to institutional and regulatory standards.[1][2]

Immediate Safety and Handling

Before beginning any disposal-related tasks, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).[1][3][4]

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended.[1][4]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes and vapors.
Body Protection A standard, fully-buttoned laboratory coat.[1]To protect clothing and skin from contamination.
Respiratory Protection Work must be conducted in a chemical fume hood to avoid inhalation of vapors.[1][3]To prevent respiratory tract irritation and systemic toxicity.

In case of accidental exposure, follow these immediate first aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[4][5][6]

  • Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]

  • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk and get immediate medical aid.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere strictly to local, state, and federal hazardous waste regulations.[2] Never pour this compound waste down the drain or dispose of it with regular trash.[3][8][9]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound are considered hazardous waste. This includes unused pure chemical, reaction mixtures, contaminated solvents, and solid materials like pipette tips, gloves, and absorbent pads.[1][2]

  • Segregate this compound waste from other waste streams. It is crucial to keep it separate from incompatible materials such as strong oxidizing agents and acids (especially nitric acid).[1][4]

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, compatible, and sealable container.[1][4] Glass or high-density polyethylene (B3416737) containers are often suitable.[3]

  • Ensure the container is kept tightly closed except when adding waste to prevent the release of flammable and toxic vapors.[5][10][11]

  • Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for vapor expansion.[11]

3. Labeling:

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][9]

  • The label must clearly identify the contents, including the full chemical name ("this compound") and list all components of a mixture with their estimated percentages.[7][9]

  • Clearly indicate the associated hazards, such as "Flammable" and "Toxic".[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • The storage area must be cool, dry, and away from sources of heat, sparks, or open flames.[4][5]

5. Arranging for Final Disposal:

  • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3]

  • The standard disposal method for waste pyridine is high-temperature incineration.[2][12]

Spill Management Protocol

Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, contain the spill using a non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[1][3][4] Scoop the absorbed material into a sealable container, label it as hazardous waste, and dispose of it according to the protocol above.[4]

  • Large Spills: In the event of a large spill, immediately evacuate and secure the area. Alert others and contact your institution's EHS department or emergency response team without delay.[1][4]

Disposal Workflow

The following diagram outlines the logical process for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Compatible, Sealable Hazardous Waste Container ppe->container label_container Affix 'Hazardous Waste' Label with Chemical Name container->label_container collect Collect Waste in Container (Do not exceed 90% capacity) label_container->collect seal Keep Container Tightly Sealed collect->seal store Store in Designated, Cool, Ventilated & Secure Area seal->store segregate Segregate from Incompatible Chemicals store->segregate request Container Full or No Longer in Use? segregate->request request->seal No form Complete Waste Pickup Request Form request->form Yes contact_ehs Contact EHS for Pickup form->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Pyridine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Pyridine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound, a deuterated form of pyridine, is a flammable and toxic liquid that requires careful management.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a highly flammable liquid and vapor.[1][2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][4] It can cause irritation to the skin, eyes, and respiratory tract.[1][4] Prolonged or significant exposure may lead to damage to the liver, kidneys, and central nervous system.[1]

  • Irritant: It is a skin and eye irritant.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValueSource(s)
Molecular Formula C₅D₅N[5]
Molecular Weight 84.13 g/mol [6]
Appearance Colorless liquid[6]
Odor Disagreeable[6]
Boiling Point 114.4°C[5]
Melting Point -41.0°C[5]
Flash Point 20°C (68°F)[5]
Density 1.050 g/mL at 20°C[7]
Vapor Pressure 20 hPa at 20°C[7]
Exposure Limits (as Pyridine) TWA: 5 ppm (ACGIH)[1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged use.[1][8]To prevent skin contact and absorption.
Eye Protection Chemical splash goggles.[2] A face shield should be worn in addition when there is a splash hazard.To protect eyes from splashes.
Body Protection A flame-resistant lab coat must be worn and kept fastened.[9] A chemically resistant apron may be necessary.To protect clothing and skin from contamination.
Respiratory Protection All work must be performed in a certified chemical fume hood.[1][2]To avoid inhalation of harmful vapors. A respirator may be required for spills or emergencies.[1]
Standard Operating Procedure for Safe Handling

This procedure outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Area Designation:

  • Identify a designated work area within a certified chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[9][10]

  • Assemble all necessary equipment and reagents before handling the chemical.

2. Handling and Dispensing:

  • Ground and bond all metal containers when transferring this compound to prevent static discharge.[10]

  • Use only non-sparking tools.[10]

  • Keep the container tightly closed when not in use.[2][9]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in the work area.[10]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2]

  • Store in a designated flammable liquids cabinet.[11]

  • Keep containers tightly sealed.[2]

  • Segregate from incompatible materials such as strong oxidizers and acids.[1]

4. Spill and Emergency Procedures:

  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[1][8]

    • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.[1]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.[1]

    • Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.[1]

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.[1]

  • In case of eye contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[1][2] Seek immediate medical attention.[1]

  • In case of inhalation: Move to fresh air immediately.[1][2] Seek medical attention.[1]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[1][8]

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container.[1][8]

  • Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a separate, labeled hazardous waste container.[8]

  • Do not dispose of this compound down the drain.[2][12]

  • Arrange for waste pickup through your institution's EHS department.[1]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe remove_ignition Remove Ignition Sources gather_ppe->remove_ignition dispense Dispense this compound remove_ignition->dispense use_in_experiment Use in Experiment dispense->use_in_experiment close_container Tightly Close Container use_in_experiment->close_container spill Spill? use_in_experiment->spill exposure Personal Exposure? use_in_experiment->exposure decontaminate Decontaminate Work Area close_container->decontaminate store Store Securely close_container->store dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste absorb_spill Small: Absorb & Collect spill->absorb_spill Size? evacuate_area Large: Evacuate & Alert EHS spill->evacuate_area Size? flush_area Flush Affected Area exposure->flush_area Action seek_medical Seek Medical Attention exposure->seek_medical Action

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-d5
Reactant of Route 2
Pyridine-d5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。